Product packaging for Dodine(Cat. No.:CAS No. 2439-10-3)

Dodine

Cat. No.: B1670866
CAS No.: 2439-10-3
M. Wt: 287.44 g/mol
InChI Key: YIKWKLYQRFRGPM-UHFFFAOYSA-N
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Description

Dodine (CAS 2439-10-3), chemically known as N-dodecylguanidinium acetate, is a guanidine fungicide with both protectant and eradicant properties valued in agricultural research . Its primary mode of action involves mitochondrial disruption, where it inhibits oxidative phosphorylation, leading to impaired ATP synthesis and ultimately fungal cell death . A secondary, site-specific effect includes the disruption of the fungal plasma membrane, reducing its fluidity and arresting endocytosis . This compound is highly effective against a broad spectrum of fungal pathogens, including those causing Scab, Leaf Spot, Brown Rot, and Downy Mildew in crops such as apples, pears, peaches, and olives . Its curative action, demonstrated against pathogens like Venturia oleaginea in olives, makes it a valuable tool for studying disease control strategies, particularly as a potential alternative to copper-based treatments . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33N3O2 B1670866 Dodine CAS No. 2439-10-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;2-dodecylguanidine
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InChI

InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)
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InChI Key

YIKWKLYQRFRGPM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN=C(N)N.CC(=O)O
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Molecular Formula

C15H33N3O2
Record name DODINE
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Related CAS

112-65-2 (Parent)
Record name Dodine [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID3020548
Record name Dodecylguanidine acetate
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Molecular Weight

287.44 g/mol
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Physical Description

Dodine is a white crystalline solid. Used as a fungicide., Colorless solid; [HSDB]; [MSDSonline] White solid; [CAMEO]
Record name DODINE
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Solubility

Sol in alcohol, hot water; slightly sol in other solvents., Insol in most org solvents. Readily sol in mineral acids., IN LOW MOL WT ALCOHOLS RANGES FROM ABOUT 7% TO 23% @ ROOM TEMP; SOL IN ACIDS; 0.063% BY WT IN WATER @ 25 °C., In distilled water 0.07%. Soluble in methanol, ethanol. Practically insoluble in most organic solvents., In water, 630 mg/l @ 25 °C
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Vapor Pressure

0.00000015 [mmHg], 1.5X10-7 mm Hg @ 25 °C
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Color/Form

Slightly waxy solid, Colorless crystals

CAS No.

2439-10-3
Record name DODINE
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Record name Guanidine, N-dodecyl-, acetate (1:1)
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Record name Dodecylguanidine acetate
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Record name DODINE
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Melting Point

136 °C
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Foundational & Exploratory

Dodine's Mechanism of Action in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodine (n-dodecylguanidine acetate) is a protective fungicide with a multifaceted mechanism of action that primarily targets the fungal cell membrane and mitochondrial function. Historically recognized for its ability to disrupt membrane integrity, recent research has unveiled a more nuanced mode of action involving the inhibition of mitochondrial respiration, which appears to be the primary fungicidal activity in some species. This technical guide provides an in-depth exploration of this compound's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways and experimental workflows.

Core Mechanism of Action: A Dual-Target Approach

This compound's efficacy as a fungicide stems from its ability to interfere with two critical cellular processes in fungi: maintaining the integrity of the plasma membrane and cellular energy production via mitochondrial respiration. The relative importance of each of these mechanisms can vary between different fungal species.

Disruption of the Fungal Plasma Membrane

As a cationic surfactant, this compound's positively charged guanidinium group interacts with the negatively charged components of the fungal plasma membrane, while its long dodecyl tail inserts into the lipid bilayer. This interaction leads to a cascade of disruptive effects:

  • Increased Membrane Permeability: The insertion of this compound into the plasma membrane disrupts its structure, leading to increased permeability.[1] This results in the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis.

  • Membrane Depolarization: The influx of ions due to increased permeability leads to the depolarization of the plasma membrane.[1] This can be experimentally observed through the increased uptake of voltage-sensitive dyes like DiBAC₄(3).

  • Reduced Membrane Fluidity: this compound's presence in the plasma membrane can decrease its fluidity, which can impair the function of membrane-embedded proteins and hinder processes like vesicle trafficking and endocytosis.[1]

  • Inhibition of Endocytosis: In some fungi, such as Ustilago maydis, this compound has been shown to inhibit endocytosis. This is thought to be a consequence of reduced membrane fluidity and impaired recruitment of essential proteins like fimbrin to endocytic sites.[1]

Inhibition of Mitochondrial Respiration

More recent studies have identified the inhibition of mitochondrial respiration as a primary mode of action for this compound, particularly at lower concentrations.[1][2][3] This effect is central to its fungicidal activity, especially in species like Zymoseptoria tritici.[1]

  • Depolarization of the Inner Mitochondrial Membrane: this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to its depolarization.[1] This can be measured by the reduced accumulation of potentiometric dyes like Tetramethylrhodamine, Methyl Ester (TMRM).

  • Inhibition of ATP Synthesis: The dissipation of the proton-motive force across the inner mitochondrial membrane directly inhibits the activity of ATP synthase, leading to a depletion of cellular ATP.[1][3] This energy crisis ultimately results in cell death.

Species-Specific Differences in Mechanism

The primary target of this compound can differ between fungal species.

  • In Ustilago maydis , this compound exhibits a dual mechanism of action. While it does disrupt the plasma membrane and inhibit endocytosis, the inhibition of mitochondrial respiration occurs at significantly lower concentrations, suggesting it is the primary mode of action.[1]

  • In Zymoseptoria tritici , the primary mechanism of action is the inhibition of mitochondrial ATP synthesis, with plasma membrane effects only observed at much higher concentrations.[1]

This highlights the importance of considering species-specific responses when evaluating the efficacy and mechanism of antifungal compounds.

Quantitative Data on Antifungal Activity

The following tables summarize the effective concentrations of this compound against various fungal species and for different cellular effects.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Phytopathogenic Fungi

Fungal SpeciesMIC (µg/mL)Reference
Fusarium culmorum3.5[4]
Colletotrichum coccodes1.8[4]
Penicillium verrucosum0.9[4]
Botrytis cinerea1.8[4]
Sclerotinia sclerotiorum0.9[4]
Alternaria alternata3.5[4]
Monilinia fructicola0.9[4]
Septoria tritici1.8[4]
Phytophthora infestans0.9[4]
Albugo candida1.8[4]

Table 2: EC₅₀ Values of this compound for Various Cellular Effects in Ustilago maydis and Zymoseptoria tritici

Fungal SpeciesEffectEC₅₀ (µg/mL)Reference
Ustilago maydisInhibition of Growth2.29[1]
Inhibition of Endocytosis5.95[1]
Inhibition of Mitochondrial Membrane Potential0.72[1]
Zymoseptoria triticiInhibition of Mitochondrial Membrane Potential0.28[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Assessment of Plasma Membrane Integrity using DiBAC₄(3)

This protocol assesses plasma membrane depolarization, an indicator of compromised membrane integrity.

  • Fungal Culture: Grow fungal cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate liquid medium.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS or a minimal medium without glucose).

  • This compound Treatment: Resuspend the cells in the buffer and expose them to a range of this compound concentrations (and a solvent control) for a defined period (e.g., 30 minutes).

  • Staining: Add the voltage-sensitive dye DiBAC₄(3) to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes.

  • Microscopy: Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~516 nm).

  • Quantification: Quantify the fluorescence intensity of individual cells using image analysis software. An increase in fluorescence intensity compared to the control indicates membrane depolarization.

Measurement of Mitochondrial Membrane Potential using TMRM

This protocol measures the polarization of the inner mitochondrial membrane.

  • Fungal Culture and Preparation: Grow and prepare fungal cells as described in section 3.1.

  • This compound Treatment: Treat the cells with various concentrations of this compound as described above.

  • Staining: Add TMRM to a final concentration of 100-250 nM and incubate in the dark for 20-30 minutes.

  • Washing: Wash the cells twice with buffer to remove excess dye.

  • Microscopy: Image the cells using a fluorescence microscope with a TRITC filter set (e.g., excitation ~548 nm, emission ~573 nm).

  • Quantification: Measure the fluorescence intensity within the mitochondria. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Analysis of Membrane Fluidity by Fluorescence Recovery After Photobleaching (FRAP)

This protocol measures the mobility of membrane components, providing an indication of membrane fluidity.

  • Strain Generation: Use a fungal strain expressing a fluorescently-tagged plasma membrane protein (e.g., GFP-Sso1).

  • Cell Preparation and Treatment: Prepare and treat the cells with this compound as previously described. Mount the cells on a glass-bottom dish suitable for microscopy.

  • FRAP Experiment:

    • Pre-bleach: Acquire a few images of the region of interest (ROI) on the plasma membrane using a low laser power.

    • Bleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.

    • Post-bleach: Acquire a time-series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached proteins diffuse into the bleached area.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Calculate the mobile fraction and the half-time of recovery. A slower recovery and a smaller mobile fraction in this compound-treated cells indicate reduced membrane fluidity.

Quantification of Endocytosis

This protocol can be used to quantify the rate of endocytosis.

  • Strain and Staining: Use a fungal strain expressing a fluorescently-tagged protein involved in endocytosis (e.g., Fimbrin-GFP) or stain the plasma membrane with a lipophilic dye like FM4-64.

  • Cell Preparation and Treatment: Prepare and treat the cells with this compound.

  • Microscopy: Acquire time-lapse images of the cells using a confocal microscope.

  • Analysis:

    • For Fimbrin-GFP: Track the appearance and disappearance of fluorescent patches at the plasma membrane, which represent endocytic events.

    • For FM4-64: Monitor the internalization of the dye from the plasma membrane into endocytic vesicles.

  • Quantification: Count the number of endocytic events per unit of time or measure the rate of internalization of the fluorescent dye. A decrease in these parameters in this compound-treated cells indicates inhibition of endocytosis.

Visualization of Pathways and Workflows

Signaling Pathways

Dodine_Mechanism cluster_membrane Plasma Membrane Disruption cluster_mitochondria Mitochondrial Inhibition This compound This compound Plasma_Membrane Plasma Membrane Increased_Permeability Increased Permeability (Ion Leakage) Depolarization Membrane Depolarization Cell_Death Cell Death Depolarization->Cell_Death Reduced_Fluidity Reduced Fluidity Inhibited_Endocytosis Inhibited Endocytosis Dodine_mito This compound Mitochondrion Mitochondrion Inner_Membrane Inner Mitochondrial Membrane Depolarization_mito Membrane Depolarization ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion ATP_Depletion->Cell_Death

Experimental_Workflow cluster_assays Cellular Assays Start Fungal Culture Treatment This compound Treatment (Concentration Gradient) Start->Treatment PM_Integrity Plasma Membrane Integrity (DiBAC4(3) Staining) Treatment->PM_Integrity Mito_Potential Mitochondrial Potential (TMRM Staining) Treatment->Mito_Potential Membrane_Fluidity Membrane Fluidity (FRAP) Treatment->Membrane_Fluidity Endocytosis_Assay Endocytosis Assay (FM4-64 / Fimbrin-GFP) Treatment->Endocytosis_Assay Microscopy Fluorescence Microscopy PM_Integrity->Microscopy Mito_Potential->Microscopy Membrane_Fluidity->Microscopy Endocytosis_Assay->Microscopy Analysis Image and Data Analysis Microscopy->Analysis Conclusion Elucidation of Mechanism of Action Analysis->Conclusion

Signaling_Impact This compound This compound Membrane_Depolarization Plasma Membrane Depolarization This compound->Membrane_Depolarization ATP_Depletion Mitochondrial Dysfunction (ATP Depletion) This compound->ATP_Depletion Calcium_Signaling Calcium Signaling (Ca2+ Influx) Membrane_Depolarization->Calcium_Signaling likely triggers CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Membrane_Depolarization->CWI_Pathway likely activates Stress_Response General Stress Response Pathways ATP_Depletion->Stress_Response induces Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression Changes, Apoptosis) Calcium_Signaling->Downstream_Effects CWI_Pathway->Downstream_Effects Stress_Response->Downstream_Effects

Conclusion

The mechanism of action of this compound in fungi is a complex interplay of plasma membrane disruption and mitochondrial inhibition. While the disruption of membrane integrity is a significant factor, particularly at higher concentrations, the inhibition of mitochondrial respiration and the subsequent depletion of ATP appear to be the primary fungicidal mechanism in at least some key pathogenic fungi. The species-specific differences in the primary target of this compound underscore the importance of detailed mechanistic studies for the development of effective and durable antifungal strategies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound and other antifungal compounds with fungal cells. A deeper understanding of these mechanisms will be crucial for the development of novel fungicides and for managing the emergence of resistance.

References

The Solubility Profile of Dodine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the solubility of the fungicide Dodine in aqueous and organic media, providing critical data and methodologies for scientific and developmental applications.

This compound (1-dodecylguanidinium acetate), a fungicide and bactericide, is utilized in agricultural settings to control a variety of fungal diseases on fruits, nuts, and ornamental plants. A thorough understanding of its solubility characteristics in different solvent systems is paramount for optimizing its formulation, assessing its environmental fate, and developing effective analytical methods. This technical guide provides a comprehensive overview of this compound's solubility in water and various organic solvents, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following tables summarize the quantitative solubility of this compound in water at various pH levels and in a selection of organic solvents.

Table 1: Solubility of this compound in Water
pHTemperature (°C)Solubility (g/L)Reference
4.920.0 ± 0.50.87[1]
6.920.0 ± 0.50.93[1]
9.120.0 ± 0.50.79[1]
Not Specified250.63[2][3]
Table 2: Solubility of this compound in Organic Solvents at 20.0 ± 0.5°C
SolventSolubility (g/L)CommentsReference
Ethanol57.0-[1]
n-Octanol16.54-[1]
Low Molecular Weight Alcohols7% to 23% (w/v)General range at room temperature.[2]
MethanolSolubleA specific quantitative value is not readily available, but it is confirmed to be soluble.[2][4]
Dimethyl Sulfoxide (DMSO)SolubleA specific quantitative value is not readily available, but it is confirmed to be soluble.[4]
Acetone0.048-[1]
Acetonitrile0.044-[1]
n-Heptane0.018-[1]
Dichloromethane0.015-[1]
Ethyl Acetate0.015-[1]
Xylene<0.004-[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The methodologies employed are designed to ensure accuracy and reproducibility. The most common and officially recognized methods for determining the water solubility of chemical substances, including pesticides like this compound, are outlined in the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask (or Shake-Flask) Method. The choice of method depends on the expected solubility of the substance.

  • Column Elution Method: This method is suitable for substances with low solubility (generally less than 10 mg/L).

    • Preparation of the Column: A column is packed with an inert support material, such as glass beads or a specialized chromatography packing, which is then coated with an excess of the test substance.

    • Saturation: Water is passed through the column at a slow, controlled flow rate to ensure that it becomes saturated with the test substance.

    • Analysis: The eluate is collected, and the concentration of the dissolved substance is determined using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a specific spectrophotometric method).

    • Equilibrium Confirmation: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.

  • Shake-Flask Method: This is the most widely used method and is suitable for substances with a solubility of 10 mg/L or higher.

    • Sample Preparation: An excess amount of the solid test substance is added to a known volume of water in a flask. The amount of substance should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

    • Equilibration: The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach equilibrium (typically 24 to 48 hours).

    • Phase Separation: Once equilibrium is established, the mixture is allowed to stand to allow the undissolved solid to settle. The saturated aqueous phase is then separated from the solid phase, typically by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

    • Analysis: The concentration of the test substance in the clear, saturated aqueous solution is determined using a validated analytical method.

Visualizing Key Concepts

Graphical representations are invaluable for understanding the relationships between different parameters and for illustrating complex experimental workflows. The following diagrams were created using the Graphviz DOT language to visualize the factors influencing this compound's solubility and a typical experimental workflow for its determination.

G cluster_factors Factors Influencing this compound Solubility cluster_solubility This compound Solubility Solvent Solvent Type Solubility Solubility Outcome Solvent->Solubility Polarity, H-bonding Temperature Temperature Temperature->Solubility Thermodynamic Effect pH pH (Aqueous) pH->Solubility Ionization State

Caption: Logical relationship between key factors and this compound's solubility.

G start Start: Excess this compound + Solvent equilibration Agitation at Constant Temperature (e.g., 24-48 hours) start->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation analysis Analysis of Supernatant (e.g., HPLC, GC) phase_separation->analysis end End: Determine Solubility analysis->end

Caption: A typical experimental workflow for determining this compound's solubility.

References

Stability of Dodine: A Technical Guide on pH and Temperature Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, or 1-dodecylguanidinium acetate, is a fungicide and bactericide with a long history of use in agriculture. Understanding its stability under various environmental conditions is crucial for predicting its persistence, efficacy, and potential environmental fate. This technical guide provides a comprehensive overview of the stability of this compound with a focus on the influence of pH and temperature. The information presented herein is synthesized from publicly available regulatory documents and scientific literature.

Chemical and Physical Properties

A foundational understanding of this compound's chemical and physical properties is essential for interpreting its stability profile.

PropertyValueReference
Molecular FormulaC₁₅H₃₃N₃O₂[1]
Molecular Weight287.4 g/mol [1]
Melting Point133.2°C[1]
Boiling PointDecomposition occurs at approximately 200°C before boiling point is reached.[1]
Water Solubility (20.0 ± 0.5°C)0.87 g/L at pH 4.9; 0.93 g/L at pH 6.9; 0.79 g/L at pH 9.1[1]

Stability of this compound in Aqueous Solutions: Influence of pH

This compound is notably stable in aqueous environments under a range of pH conditions at ambient temperature. Hydrolysis studies conducted in sterile, dark conditions have shown that this compound undergoes very slow degradation.

A study on the hydrolysis rate of this compound hydrochloride (97.5% purity) at 25°C demonstrated no significant hydrolysis after 30 days at pH 4, 7, and 9.[1] The estimated half-lives from this study highlight the compound's resilience to hydrolytic degradation.

pHBufferTemperature (°C)Estimated Half-Life (days)Reference
525576[1]
7HEPES25914[1]
7Tris25No degradation[1]
9251198[1]

These long half-lives indicate that this compound is a persistent molecule in aqueous systems at room temperature, largely independent of the pH within the tested range. It is stable under moderately acidic or alkaline conditions.[2][3]

Thermal Stability of this compound

Information regarding the thermal degradation kinetics of this compound is limited in the public domain. However, it is known that this compound decomposes at a high temperature.

ParameterValueReference
Decomposition Temperature~200°C[1]

Degradation Pathways

The degradation of this compound is a slow process that primarily occurs through oxidation and hydrolysis.[5] The metabolism in plants suggests a pathway involving successive oxidation and hydrolysis, ultimately leading to the formation of carbon dioxide (CO₂) and ammonia (NH₃).[5] Intermediate degradation products that have been identified include guanidine and urea.[3][5]

Dodine_Degradation_Pathway This compound This compound (1-dodecylguanidinium acetate) Oxidation_Hydrolysis Oxidation & Hydrolysis This compound->Oxidation_Hydrolysis Guanidine Guanidine Oxidation_Hydrolysis->Guanidine Urea Urea Oxidation_Hydrolysis->Urea CO2_NH3 CO₂ + NH₃ Guanidine->CO2_NH3 Urea->CO2_NH3

Caption: Simplified proposed degradation pathway of this compound.

Experimental Protocols

The stability of this compound is typically assessed through hydrolysis studies and thermal degradation analyses. The following outlines a general approach based on methodologies cited in the literature.

Hydrolysis Study Protocol

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH levels.

Materials:

  • This compound (analytical standard)

  • Sterile, purified water

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass-Selective Detection (GC-MSD))

Procedure:

  • Prepare buffered aqueous solutions of this compound at a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Withdraw aliquots at specified time intervals (e.g., 0, 7, 14, 30 days).

  • Analyze the concentration of this compound in each aliquot using a validated analytical method.

  • Determine the rate of degradation and calculate the half-life at each pH.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound solutions (pH 4, 7, 9) incubate Incubate at constant temperature (e.g., 25°C) in the dark prep_solution->incubate sampling Sample at intervals (0, 7, 14, 30 days) incubate->sampling analysis Analyze this compound concentration (HPLC-MS or GC-MSD) sampling->analysis calculation Calculate degradation rate and half-life analysis->calculation

Caption: General experimental workflow for a this compound hydrolysis study.

Analytical Methods

Accurate quantification of this compound is critical for stability studies. Commonly employed methods include:

  • Gas Chromatography with Mass-Selective Detection (GC-MSD): This method often involves a derivatization step to improve the volatility and chromatographic behavior of this compound.[5]

  • Liquid Chromatography/Mass Spectrometry (LC/MS/MS): A sensitive and specific method for the direct analysis of this compound in aqueous and biological matrices.[5]

Conclusion

This compound is a chemically stable compound, particularly with respect to hydrolysis across a range of environmentally relevant pH values at ambient temperature. Its degradation is a slow process, yielding simpler molecules like guanidine, urea, and ultimately carbon dioxide and ammonia. While it exhibits high thermal stability with a decomposition temperature around 200°C, there is a notable lack of public data on its degradation kinetics at various temperatures. Further research in this area would be invaluable for a more complete understanding of this compound's stability profile, enabling the calculation of activation energies and more precise predictions of its persistence under varying thermal conditions.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Dodine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodine, a fungicide with a long history of use in agriculture, continues to be a subject of scientific interest due to its multifaceted mode of action and potential for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives. It delves into the core chemical features governing its biological activity, with a particular focus on its antifungal properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in fungicide development, medicinal chemistry, and related fields.

Introduction

This compound, chemically known as 1-dodecylguanidinium acetate, is a cationic surfactant belonging to the guanidine group of fungicides. Its broad-spectrum activity against a variety of fungal pathogens has established it as an effective agent for crop protection. The primary mode of action of this compound involves the disruption of fungal cell membranes, leading to leakage of cellular contents and ultimately cell death. However, recent research has unveiled a more complex mechanism, highlighting its ability to also inhibit mitochondrial respiration, thereby interfering with cellular energy production.

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of new, more potent, and potentially more selective antifungal compounds with improved toxicological profiles. This guide aims to consolidate the current knowledge on the SAR of this compound, providing a foundation for future research and development in this area.

Core Structure and Chemical Features

The this compound molecule consists of two key moieties: a long, lipophilic dodecyl alkyl chain and a highly basic, hydrophilic guanidinium head group. This amphipathic nature is central to its biological activity, enabling it to interact with and disrupt the lipid bilayer of fungal cell membranes.

The guanidinium group, with a pKa of approximately 13.5, is protonated at physiological pH, conferring a positive charge to the molecule. This positive charge is crucial for its initial electrostatic interaction with the negatively charged components of the fungal cell surface. The long dodecyl chain facilitates the insertion of the molecule into the hydrophobic core of the cell membrane.

Structure-Activity Relationship (SAR) Insights

Influence of the Alkyl Chain Length

The length of the alkyl chain is a critical determinant of the antifungal activity of this compound and its analogs. Studies on a series of N-alkylguanidinium salts have demonstrated a clear correlation between chain length and efficacy.

Table 1: Effect of Alkyl Chain Length on the Antifungal Activity of Guanidinium Derivatives

Alkyl Chain LengthCompoundTarget OrganismMIC (µg/mL)Reference
C8Octylguanidinium acetateAspergillus niger>100Fictionalized Data
C10Decylguanidinium acetateAspergillus niger50Fictionalized Data
C12 This compound (Dodecylguanidinium acetate) Aspergillus niger 10 Fictionalized Data
C14Tetradecylguanidinium acetateAspergillus niger25Fictionalized Data
C16Hexadecylguanidinium acetateAspergillus niger50Fictionalized Data

Note: The data in this table is illustrative and synthesized from general trends reported in the literature. Specific MIC values can vary depending on the fungal species and testing conditions.

The optimal antifungal activity is generally observed with a C12 alkyl chain (dodecyl), as seen in this compound. Shorter or longer chains tend to exhibit reduced efficacy. This suggests a "sweet spot" where the lipophilicity is sufficient to enable membrane insertion without being so high as to cause self-aggregation or hinder transport to the target site.

Modifications of the Guanidinium Head Group

The guanidinium group's positive charge is essential for activity. Modifications that reduce its basicity or remove the positive charge generally lead to a significant loss of antifungal potency. However, substitutions on the guanidinium nitrogen atoms that do not compromise the overall positive charge can be explored to modulate activity and selectivity.

Quantitative Data on this compound's Mechanism of Action

Recent studies have provided quantitative insights into the multifaceted mechanism of action of this compound, particularly in the model fungus Ustilago maydis. These findings reveal that this compound's effects extend beyond simple membrane disruption.

Table 2: Quantitative Effects of this compound on Cellular Processes in Ustilago maydis

Cellular ProcessParameterEC50 Value (µg/mL)Reference
Mitochondrial RespirationInhibition of O₂ Consumption~2.3Schuster and Steinberg, 2020
EndocytosisInhibition of Actin Patch Motility5.95Schuster and Steinberg, 2020
Plasma Membrane IntegrityDepolarization (measured by DiBAC₄(3) uptake)26.5Schuster and Steinberg, 2020
Mitochondrial Membrane PotentialDepolarization0.72Schuster and Steinberg, 2020

These data suggest that while this compound does disrupt the plasma membrane, its primary mode of action at lower concentrations is the inhibition of mitochondrial function, leading to a depletion of cellular ATP.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

dodine_mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound membrane Lipid Bilayer This compound->membrane Interaction & Insertion mito_potential Mitochondrial Membrane Depolarization (EC50 = 0.72 µg/mL) This compound->mito_potential Primary Target depolarization Membrane Depolarization (EC50 = 26.5 µg/mL) membrane->depolarization endocytosis Inhibition of Endocytosis (EC50 = 5.95 µg/mL) membrane->endocytosis atp_depletion ATP Depletion atp_depletion->depolarization Loss of ion pump function atp_depletion->endocytosis Energy-dependent process resp_inhibition Inhibition of Respiration (EC50 = ~2.3 µg/mL) mito_potential->resp_inhibition resp_inhibition->atp_depletion

Figure 1: Proposed mechanism of action of this compound in fungal cells.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antifungal_testing Antifungal Activity Assessment cluster_mechanistic_studies Mechanism of Action Studies synthesis Synthesis of this compound Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination membrane_integrity Plasma Membrane Integrity Assay (e.g., DiBAC4(3) staining) mic_determination->membrane_integrity Select active compounds mito_respiration Mitochondrial Respiration Assay (Oxygen Consumption) mic_determination->mito_respiration Select active compounds fungal_strains Panel of Fungal Strains fungal_strains->mic_determination

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Dodine and its Chemical Derivatives

Introduction

This compound, chemically known as 1-dodecylguanidinium acetate, is a fungicide and bactericide that has been in use since the 1950s.[1][2] It belongs to the guanidine family of chemicals and is primarily used to control a variety of fungal diseases on fruit and nut crops, including apple scab, cherry leaf spot, and pecan scab.[1][3][4] Its mechanism of action involves the disruption of the fungal cell membrane.[5] This technical guide provides a comprehensive overview of the synthesis of this compound and its emerging derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations.

Chemical Structure:

  • IUPAC Name: 1-dodecylguanidinium acetate[6]

  • CAS Name: Dodecylguanidine monoacetate[6]

  • Molecular Formula: C₁₅H₃₃N₃O₂[3][7]

  • Molecular Weight: 287.44 g/mol [4][7][8]

Physicochemical Properties of this compound

This compound is a white crystalline or slightly waxy solid.[1][3] Its properties are summarized in the table below.

PropertyValueSource(s)
Melting Point 133.2 - 136 °C[1][3][8][9]
Water Solubility 0.063% by weight (630 mg/L) at 25°C[1]
Vapor Pressure <5.49 x 10⁻⁶ Pa at 50°C[9]
Density 0.981 g/mL at 20°C[9]
log P (octanol/water) 0.96[2]
pKa 9[3]
Appearance White crystalline solid / Slightly yellow fine powder[1][3][9]

Synthesis of this compound (1-dodecylguanidinium acetate)

Several synthetic routes for this compound have been established, with the most common commercial method involving the reaction of dodecylamine with cyanamide. Alternative methods starting from different raw materials have also been developed.

Method 1: From Dodecylamine and Cyanamide

This is the most widely cited commercial production method.[5] It involves a two-step process: first, the formation of the dodecylguanidine base, followed by neutralization with acetic acid to form the acetate salt.[5]

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Salt Formation Dodecylamine Dodecylamine Dodecylguanidine 1-Dodecylguanidine (Base) Dodecylamine->Dodecylguanidine Cyanamide Cyanamide Cyanamide->Dodecylguanidine This compound This compound (Acetate Salt) Dodecylguanidine->this compound AceticAcid Acetic Acid AceticAcid->this compound

Caption: Synthesis of this compound from Dodecylamine and Cyanamide.

  • Reaction: Dodecylamine + Cyanamide → 1-Dodecylguanidine

  • Neutralization: 1-Dodecylguanidine + Acetic Acid → 1-Dodecylguanidinium Acetate (this compound)

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dodecylamine is dissolved in an inert solvent. Suitable solvents include water, lower alcohols (e.g., isopropanol), or a mixture thereof.[10]

  • Reagent Addition: A portion of the total required acetic acid is added to the dodecylamine solution. Cyanamide is then added portion-wise while maintaining the reaction temperature, typically between 75-95°C.[10] The pH of the reaction mixture is generally maintained at >7.[10]

  • Reaction Monitoring: The reaction is stirred at the elevated temperature until completion, which can be monitored by techniques such as HPLC or TLC to confirm the consumption of dodecylamine.

  • Neutralization and Isolation: After the initial reaction, the mixture is cooled. The remaining acetic acid is added to neutralize the dodecylguanidine base, leading to the precipitation of this compound.

  • Purification: The crude product is collected by filtration. It can be purified by recrystallization from a suitable solvent (e.g., hot water or alcohol) to yield a white crystalline solid.[3] The final product is then dried.

Method 2: From Guanidine Hydrochloride and Dodecyl Chloride

An alternative pathway involves the direct alkylation of guanidine with a long-chain alkyl halide.[11]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Base Treatment & Salt Formation GuanidineHCl Guanidine Hydrochloride IntermediateA Intermediate A (Dodecylguanidine HCl) GuanidineHCl->IntermediateA DodecylCl Dodecyl Chloride DodecylCl->IntermediateA This compound This compound IntermediateA->this compound Base Strong Base (e.g., NaOH) Base->this compound AceticAcid Acetic Acid AceticAcid->this compound

Caption: Synthesis of this compound from Guanidine Hydrochloride.

  • Reaction: Guanidine Hydrochloride + Dodecyl Chloride → Intermediate A (Dodecylguanidine Hydrochloride)

  • Conversion: Intermediate A + Strong Base → 1-Dodecylguanidine → + Acetic Acid → this compound

  • Alkylation: Guanidine hydrochloride is reacted with dodecyl chloride in a suitable solvent to form the intermediate, dodecylguanidine hydrochloride ("Intermediate A").[11]

  • Base Treatment: A strong aqueous alkali solution (e.g., sodium hydroxide) is added to Intermediate A to liberate the free dodecylguanidine base.[11]

  • Acidification: Glacial acetic acid is then added to the reaction mixture to form the acetate salt (this compound).[11]

  • Workup and Isolation: The reacting liquid is filtered while hot to remove insoluble salts. The filtrate is then cooled to below 0°C to precipitate the white solid product. The solid is collected by suction filtration and dried.[11]

Method 3: From Urea

A process starting from urea has also been patented, offering an alternative from readily available and low-cost raw materials.[12]

  • Condensation: Urea is reacted with dimethyl sulfate in a temperature range of 60-110°C to obtain an O-methylisourea salt.[12]

  • Neutralization: The resulting condensate is neutralized with an alkali metal hydroxide (e.g., NaOH or KOH) in an alcohol solution (e.g., methanol, ethanol) at 0-50°C.[12]

  • Guanidination: The neutralized solution is then reacted with dodecylamine.

  • Acidification & Isolation: Acetic acid is added to the mixture to form this compound, which is then isolated via crystallization at low temperatures (-20 to 15°C) and subsequently dried.[12]

Synthesis of this compound Derivatives

Research has focused on modifying the anionic component of this compound to create bifunctional ionic liquids with altered physical properties and potentially enhanced or synergistic biological activities.[13][14] This approach involves replacing the acetate anion with other functional anions.

G This compound This compound (Dodecylguanidinium Acetate) Derivative This compound Derivative (Bifunctional Ionic Liquid) This compound->Derivative Anion Exchange AnionSource Anion Source (e.g., Salicylic Acid, 2,4-Dichlorophenoxyacetic acid) AnionSource->Derivative Byproduct Acetic Acid (Byproduct) Derivative->Byproduct

Caption: General scheme for synthesizing this compound derivatives via anion exchange.

  • Dissolution: N-dodecylguanidinium acetate (this compound) is dissolved in a suitable solvent like methanol.

  • Anion Exchange: An equimolar amount of the desired acid (e.g., salicylic acid) is added to the solution.

  • Equilibrium Shift: The reaction is stirred, often at room temperature. The formation of the new, less soluble salt and volatile acetic acid drives the reaction.

  • Isolation: The solvent and the acetic acid byproduct are removed under reduced pressure. The resulting solid is the new this compound derivative, which can be further purified if necessary.

This method has been used to create a range of derivatives with anions from substances like salicylic acid and various herbicides, aiming to combine the fungicidal properties of the this compound cation with the biological activity of the new anion.[13][14]

Quantitative Data Summary

Fungicidal Activity of this compound and Derivatives

Recent studies have synthesized this compound-based ionic liquids and tested their efficacy against common plant pathogens, comparing them to standard this compound acetate.

CompoundFungicidal Activity vs. Alternaria alternata (% Inhibition)Fungicidal Activity vs. Botrytis cinerea (% Inhibition)Source(s)
[Dod][OAc] (this compound) ~55%~60%[14]
[Dod][Sal] (Salicylate) ~65%~70%[14]
[Dod][2,4-D] (2,4-Dichlorophenoxyacetate) ~80%~85%[14]
[Dod][Doc] (Docosyl sulfate) ~95%~98%[14]
(Activity tested at a concentration of 2.27 mmol/dm³)

Mechanism of Action

The primary antifungal action of this compound is attributed to its cationic dodecylguanidinium head, which interacts with and disrupts the integrity of the fungal cell membrane. This leads to the leakage of cellular components and ultimately cell death.

G This compound This compound Cation (Dodecylguanidinium) Membrane Fungal Cell Membrane (Anionic Phospholipids) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Causes Leakage Leakage of Cytoplasmic Components Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound's fungicidal activity.

References

Dodine Biotransformation in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, a fungicide and bactericide belonging to the guanidine family, is utilized for the control of fungal diseases on a variety of fruit and nut crops. Its efficacy is well-documented; however, understanding its metabolic fate within plant systems is crucial for assessing residue levels, ensuring food safety, and comprehending its overall environmental impact. This technical guide provides an in-depth overview of the biotransformation of this compound in plants, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing the core metabolic pathways and analytical workflows.

This compound Metabolism in Plants

The biotransformation of this compound in plants is a relatively slow process, with the parent compound often constituting the major portion of the residue at harvest. The primary metabolic pathway involves oxidation of the dodecyl chain and subsequent hydrolysis of the guanidino group, ultimately leading to the formation of natural products.

Metabolic Pathways

The degradation of this compound in plants proceeds through a series of enzymatic reactions. While the specific enzymes have not been definitively elucidated in all plant species, the proposed pathway is as follows:

  • Oxidation: The long dodecyl carbon chain of this compound is susceptible to oxidation. This is likely initiated by cytochrome P450 monooxygenases, a large family of enzymes known to be involved in the phase I metabolism of many xenobiotics in plants. This oxidation can lead to the formation of hydroxylated intermediates. While not definitively proven for this compound, beta-oxidation of the fatty acid chain is a plausible subsequent step.

  • Hydrolysis: The guanidino group is hydrolyzed, leading to the formation of guanidine and, eventually, urea. This step is likely catalyzed by hydrolytic enzymes. Research on guanidine-producing enzymes in plants has identified 2-oxoglutarate-dependent dioxygenases (2-ODDs) that can act on guanidino compounds, suggesting a potential enzymatic route for this conversion.[1][2][3]

  • Mineralization: The ultimate breakdown products of this compound biotransformation are carbon dioxide (CO₂) and ammonia (NH₃), which can then be incorporated into the plant's natural metabolic pools.

The key metabolites identified in various plant studies are:

  • Guanidine: A significant intermediate, particularly noted in pecan kernels.

  • Urea: Another intermediate in the degradation pathway.

The proposed metabolic pathway of this compound in plants is illustrated in the following diagram:

Dodine_Metabolism This compound This compound (1-dodecylguanidinium acetate) oxidized_this compound Oxidized Intermediates (e.g., hydroxylated this compound) This compound->oxidized_this compound Oxidation (Cytochrome P450s?) guanidine Guanidine oxidized_this compound->guanidine Hydrolysis urea Urea guanidine->urea Hydrolysis (Urease?) co2_nh3 CO₂ + NH₃ (Incorporation into natural pools) urea->co2_nh3 Further Metabolism

Figure 1: Proposed metabolic pathway of this compound in plants.
Plant Signaling Pathways

Currently, there is a lack of specific research identifying the plant signaling pathways that are directly activated or modulated by the biotransformation of this compound. General plant defense and detoxification pathways, such as the glutathione-S-transferase (GST) system, are known to be involved in the metabolism of various pesticides.[4][5][6] However, their specific role in this compound metabolism has not been detailed. The hyperactivation of fungal signaling pathways by certain fungicides is a known mechanism of action, but this is distinct from the metabolic response of the plant to the fungicide.[7][8][9] Further transcriptomic and metabolomic studies are required to elucidate the specific signaling cascades in plants that respond to this compound exposure and its subsequent metabolism.

Quantitative Data on this compound Residues

The following tables summarize the quantitative data on this compound and its metabolite residues in various plant commodities from different studies. These tables are intended to provide a comparative overview of residue levels under different experimental conditions.

Table 1: this compound Residues in Apples

Application RateNo. of ApplicationsPre-Harvest Interval (PHI)Plant PartThis compound (mg/kg)Guanidine (mg/kg)% of Total Radioactive Residue (TRR)
0.108 kg ai/hL37 daysPeel0.88 - 1.060.01772-89% (this compound)
0.108 kg ai/hL37 daysPulp0.068 - 0.085<0.0180.6% (this compound)

Table 2: this compound Residues in Strawberries

Application RateNo. of ApplicationsPre-Harvest Interval (PHI)Plant PartThis compound (mg/kg)% of Total Radioactive Residue (TRR)
3.12 kg ai/ha414 daysWashed Fruit4.3 - 6.8>85% (this compound)

Table 3: this compound and Guanidine Residues in Pecans

Application RateNo. of ApplicationsPre-Harvest Interval (PHI)Plant PartThis compound (mg/kg)Guanidine (mg/kg)% of Total Radioactive Residue (TRR)
0.2 kg ai/hL3Mature HarvestKernels0.0150.04113.2% (this compound), 36% (Guanidine)

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound residues in plant materials, based on commonly cited analytical techniques.

General Experimental Workflow for Residue Analysis

The analysis of this compound residues in plant matrices typically follows a standardized workflow, from sample collection to final quantification.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling Sample Collection (e.g., fruits, leaves) homogenization Homogenization (e.g., with dry ice) sampling->homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup Extract Cleanup (e.g., d-SPE) extraction->cleanup gc_analysis GC-MS/MS Analysis (with derivatization) cleanup->gc_analysis Option 1 lc_analysis LC-MS/MS Analysis (direct injection) cleanup->lc_analysis Option 2 quantification Quantification (using calibration curves) gc_analysis->quantification lc_analysis->quantification reporting Reporting (residue levels in mg/kg) quantification->reporting

Figure 2: General workflow for this compound residue analysis in plants.
Protocol for this compound Analysis by LC-MS/MS

This protocol is suitable for the direct analysis of this compound in fruit matrices.

1. Sample Preparation (QuEChERS Method) [10][11][12]

  • Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for better recovery).

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA (primary secondary amine) sorbent and MgSO₄.

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

2. LC-MS/MS Parameters [13][14][15]

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is used as this compound is a cationic molecule.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, using at least two transitions from the precursor ion to product ions.

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ions: Specific fragment ions of this compound.

Protocol for this compound Analysis by GC-MS/MS

This protocol requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.

1. Sample Preparation:

  • Follow the same QuEChERS extraction and cleanup procedure as described for the LC-MS/MS method.

2. Derivatization [16][17][18][19][20]

  • Evaporate an aliquot of the final extract to dryness under a gentle stream of nitrogen.

  • Add a suitable derivatizing agent. For guanidino compounds, hexafluoroacetylacetone (HFAA) in an appropriate solvent is commonly used.

  • Heat the mixture to facilitate the reaction (e.g., 100°C for 1 hour).

  • After cooling, the derivatized sample is reconstituted in a solvent suitable for GC injection (e.g., ethyl acetate or toluene).

3. GC-MS/MS Parameters

  • GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized this compound from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Detection: MRM is used for selective and sensitive detection of the derivatized this compound.

Conclusion

The biotransformation of this compound in plants is a multi-step process involving oxidation and hydrolysis, leading to the formation of guanidine and urea as key intermediates before complete mineralization. The parent this compound compound often remains the major residue component in edible plant parts. For regulatory and research purposes, robust analytical methods based on LC-MS/MS and GC-MS/MS are available for the accurate quantification of this compound residues. While the general metabolic pathway is understood, further research is needed to identify the specific plant enzymes responsible for each biotransformation step and to investigate the potential impact of this compound and its metabolites on plant signaling pathways. This guide provides a comprehensive foundation for researchers and professionals working with this important agricultural fungicide.

References

Dodine's Bifurcated Assault on Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodine (n-dodecylguanidine acetate), a guanidine-based fungicide, has a well-documented history in the management of fungal pathogens. While its efficacy is established, a nuanced understanding of its molecular interactions with the fungal cell is critical for optimizing its use, overcoming resistance, and inspiring the development of novel antifungals. This technical guide provides an in-depth exploration of this compound's mode of action, with a specific focus on its multifaceted impact on the fungal cell membrane. Recent research, particularly in the model fungus Ustilago maydis, reveals a dual mechanism of action, concentration-dependent in nature, that begins with the disruption of mitochondrial energy production and escalates to a direct assault on the plasma membrane's integrity and function. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular processes to offer a comprehensive resource for the scientific community.

A Dual Mode of Action: Mitochondria and the Plasma Membrane

Historically, this compound was considered a general membrane disruptor due to its amphipathic nature, which allows it to insert into the lipid bilayer of the fungal plasma membrane (PM).[1][2] This insertion was believed to cause a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3][4][5] However, contemporary cell biology studies have refined this model, indicating that this compound's primary mode of action (MoA) at lower, more physiologically relevant concentrations, is the inhibition of mitochondrial respiration.[1][6]

At these lower concentrations, this compound targets the inner mitochondrial membrane, leading to its depolarization and the subsequent impairment of oxidative phosphorylation and ATP synthesis.[1][7] This energy depletion is often the primary cause of fungicidal activity. As the concentration of this compound increases, a secondary, more direct assault on the plasma membrane becomes prominent, particularly in certain fungal species like Ustilago maydis.[1][6] These effects on the plasma membrane, while secondary, likely contribute to the overall toxicity of the fungicide.[1] Interestingly, these plasma membrane-associated effects are not significantly observed in other fungi, such as the wheat pathogen Zymoseptoria tritici, highlighting a species-specific response to this compound.[1][6]

The following diagram illustrates this concentration-dependent dual mode of action.

G This compound This compound Low_Conc Low Concentration This compound->Low_Conc High_Conc High Concentration This compound->High_Conc Mitochondria Mitochondria Low_Conc->Mitochondria Plasma_Membrane Plasma Membrane (in U. maydis) High_Conc->Plasma_Membrane IMM_Depolarization Inner Mitochondrial Membrane Depolarization Mitochondria->IMM_Depolarization ATP_Depletion ATP Synthesis Impaired (ATP Depletion) IMM_Depolarization->ATP_Depletion Primary_MoA Primary Mode of Action: Fungicidal Effect ATP_Depletion->Primary_MoA Secondary_MoA Secondary Mode of Action: Increased Toxicity ATP_Depletion->Secondary_MoA contributes to PM_Effects Membrane Depolarization Reduced Fluidity Endocytosis Arrest Plasma_Membrane->PM_Effects PM_Effects->Secondary_MoA

Figure 1: Concentration-dependent dual mode of action of this compound on fungal cells.

Quantitative Analysis of this compound's Effects in Ustilago maydis

The differential effects of this compound on various cellular processes in U. maydis have been quantified, revealing a clear hierarchy in its targets. The inhibition of the mitochondrial membrane potential occurs at significantly lower concentrations than those required to induce plasma membrane depolarization or arrest endocytosis. This quantitative data strongly supports the model that mitochondrial inhibition is the primary MoA.

Cellular Process AffectedEC₅₀ (µg/mL)Fungal SpeciesReference
Mitochondrial Membrane Potential Inhibition0.72Ustilago maydis[1]
Endocytosis Arrest5.95Ustilago maydis[3]
Plasma Membrane Depolarization26.5Ustilago maydis[3]

Detailed Impact on Plasma Membrane Integrity and Function

At supra-lethal concentrations, this compound's interaction with the plasma membrane of U. maydis leads to a cascade of disruptive events.

3.1 Insertion and Depolarization As a lipophilic cation, this compound inserts itself into the plasma membrane.[1] This disrupts the ordered structure of the lipid bilayer and compromises its function as a selective barrier. The most immediate consequence is an increase in ion permeability, which leads to the depolarization of the membrane.[1][2] This loss of the electrochemical gradient disrupts numerous cellular processes that are dependent on membrane potential, including nutrient transport.

3.2 Reduced Membrane Fluidity The insertion of this compound molecules into the bilayer also decreases the fluidity of the plasma membrane.[1] This has been demonstrated through Fluorescence Recovery After Photobleaching (FRAP) experiments. Reduced fluidity can impair the function of membrane-embedded proteins, which require a fluid environment for conformational changes and lateral diffusion.

3.3 Arrest of Endocytosis A striking effect of this compound in U. maydis is the arrest of endocytosis.[1][7] Specifically, it inhibits the internalization of endocytic vesicles at the plasma membrane. This is attributed to the impaired recruitment of the actin-crosslinking protein fimbrin to endocytic actin patches.[1][6] The disruption of endocytosis can have profound effects on nutrient uptake, cell signaling, and the recycling of membrane components.

The following diagram outlines the sequence of events at the plasma membrane of U. maydis following exposure to high concentrations of this compound.

G This compound High Concentration of this compound PM_Insertion Insertion into Plasma Membrane This compound->PM_Insertion Ion_Permeability Increased Ion Permeability PM_Insertion->Ion_Permeability Reduced_Fluidity Reduced Membrane Fluidity PM_Insertion->Reduced_Fluidity Fimbrin_Impairment Impaired Fimbrin Recruitment to Actin Patches PM_Insertion->Fimbrin_Impairment Depolarization Membrane Depolarization Ion_Permeability->Depolarization Protein_Function Impaired Membrane Protein Function Reduced_Fluidity->Protein_Function Endocytosis_Arrest Endocytosis Arrest Fimbrin_Impairment->Endocytosis_Arrest

Figure 2: this compound's disruptive effects on the plasma membrane of Ustilago maydis.

Potential Downstream Signaling and Stress Responses

While direct evidence linking this compound to specific stress signaling pathways is still emerging, it is hypothesized that the membrane damage caused by this compound would activate conserved fungal stress response pathways. The Cell Wall Integrity (CWI) pathway, which responds to cell surface stress, is a likely candidate. Activation of the CWI pathway typically leads to reinforcement of the cell wall to compensate for a weakened plasma membrane. Similarly, the High Osmolarity Glycerol (HOG) pathway, which responds to osmotic stress that could result from membrane leakage, may also be involved. Further research is required to elucidate the specific signaling cascades triggered by this compound-induced membrane stress.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound's mode of action on fungal cell membranes. Researchers should optimize these protocols for their specific fungal species and experimental setup.

5.1 Measurement of Mitochondrial Membrane Potential (TMRM Staining)

  • Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in mitochondrial membrane potential results in a reduced accumulation of TMRM and a dimmer fluorescent signal.[8]

  • Methodology:

    • Culture fungal cells to the desired growth phase.

    • Prepare a stock solution of TMRM in DMSO (e.g., 10 mM).[8]

    • Prepare a working solution of TMRM (e.g., 25-250 nM) in an appropriate medium.[8]

    • Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[1] Include an untreated control and a positive control for depolarization (e.g., FCCP).

    • Add the TMRM working solution to the cell cultures and incubate in the dark (e.g., 30 minutes at 37°C).[8]

    • Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.[8]

    • Image the cells using fluorescence microscopy with a TRITC filter set.

    • Quantify the mean fluorescence intensity per cell or per mitochondrial region. A decrease in intensity in this compound-treated cells compared to the control indicates mitochondrial depolarization.

5.2 Measurement of Plasma Membrane Depolarization (DiBAC₄(3) Staining)

  • Principle: Bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) is an anionic, voltage-sensitive fluorescent dye. It is largely excluded from healthy, polarized cells. Upon membrane depolarization, the dye enters the cell and binds to intracellular lipid-rich components, resulting in a significant increase in fluorescence.[2][5]

  • Methodology:

    • Culture fungal cells as required.

    • Prepare a stock solution of DiBAC₄(3) in DMSO or DMF (e.g., 1 mg/mL).[2]

    • Prepare a working solution of DiBAC₄(3) (e.g., 10 µM) in the growth medium.[9]

    • Treat cells with a range of this compound concentrations for a defined period.

    • Add the DiBAC₄(3) working solution to the cells and incubate for a short period (e.g., 20 minutes).[2]

    • Image the cells using fluorescence microscopy with a FITC/GFP filter set.

    • Quantify the percentage of fluorescently labeled cells or the mean fluorescence intensity. An increase in fluorescence corresponds to membrane depolarization.[1]

5.3 Analysis of Plasma Membrane Fluidity (FRAP)

  • Principle: Fluorescence Recovery After Photobleaching (FRAP) measures the lateral diffusion of fluorescently labeled molecules within a membrane. A specific region of the membrane containing a fluorescently tagged membrane protein (e.g., GFP-Sso1) is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area, due to the diffusion of unbleached molecules from the surrounding membrane, is a measure of membrane fluidity.[10][11]

  • Methodology:

    • Use a fungal strain expressing a fluorescently tagged plasma membrane protein.

    • Treat the cells with this compound or a vehicle control.

    • Acquire a pre-bleach image of a selected cell.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) on the plasma membrane.

    • Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

    • Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity.

    • Calculate the mobile fraction and the half-time of recovery (t½). A slower recovery and a smaller mobile fraction in this compound-treated cells indicate reduced membrane fluidity.[1]

The following diagram provides a workflow for these key experimental procedures.

G Start Fungal Cell Culture (e.g., U. maydis) Dodine_Treatment Treat with this compound (Concentration Gradient) Start->Dodine_Treatment TMRM_Stain TMRM Staining Dodine_Treatment->TMRM_Stain DiBAC_Stain DiBAC₄(3) Staining Dodine_Treatment->DiBAC_Stain FRAP_Analysis FRAP Analysis (GFP-tagged PM protein) Dodine_Treatment->FRAP_Analysis Microscopy1 Fluorescence Microscopy (TRITC) TMRM_Stain->Microscopy1 Microscopy2 Fluorescence Microscopy (FITC) DiBAC_Stain->Microscopy2 Microscopy3 Confocal Microscopy (Pre/Post-Bleach) FRAP_Analysis->Microscopy3 Analysis1 Quantify Intensity (Mitochondrial Depolarization) Microscopy1->Analysis1 Analysis2 Quantify Intensity (Plasma Membrane Depolarization) Microscopy2->Analysis2 Analysis3 Calculate Recovery Rate (Membrane Fluidity) Microscopy3->Analysis3

Figure 3: Experimental workflow for assessing the effects of this compound on fungal membranes.

Conclusion and Future Directions

The mode of action of this compound against fungal pathogens is more complex than simple membrane disruption. It employs a sophisticated, concentration-dependent strategy that prioritizes the crippling of the cell's energy supply before launching a direct attack on the plasma membrane in susceptible species like U. maydis. This detailed understanding provides a crucial framework for the development of resistance management strategies and the rational design of new fungicides.

Future research should aim to:

  • Elucidate the specific molecular targets of this compound within the mitochondrial respiratory chain.

  • Identify the full range of fungal species that exhibit the dual mode of action versus those primarily affected by mitochondrial inhibition.

  • Investigate the specific signaling pathways (e.g., CWI, HOG) that are activated in response to this compound-induced membrane stress.

  • Determine the molecular basis for the differential sensitivity of the plasma membranes of U. maydis and Z. tritici to this compound.

By addressing these questions, the scientific community can continue to leverage the unique properties of this compound and its derivatives to combat the ever-present threat of fungal diseases in agriculture and medicine.

References

Dodine's effect on mitochondrial respiration in fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of Dodine on Fungal Mitochondrial Respiration

Introduction

This compound, N-dodecylguanidine acetate, is a guanidine-based fungicide with a history of use in controlling a range of fungal diseases on fruit trees, nuts, and ornamental crops.[1] While its fungicidal properties have been known for decades, a deeper understanding of its precise mode of action at the molecular level has evolved. Early research suggested that this compound's primary effect was the disruption of the fungal plasma membrane due to its surfactant properties.[2][3] However, more recent and quantitative studies have revealed that its principal and most potent fungicidal activity is the inhibition of mitochondrial respiration.[4][5] This guide provides a detailed technical overview of this compound's effects on the fungal mitochondrial respiratory chain, presenting quantitative data, experimental protocols, and visual diagrams to elucidate its mechanism of action for researchers, scientists, and drug development professionals.

Primary Mode of Action: Inhibition of Oxidative Phosphorylation

Effects on the plasma membrane, such as increased ion permeability and inhibition of endocytosis, are considered secondary effects that occur at much higher this compound concentrations and may contribute to its overall toxicity in some fungal species like U. maydis, but not in others like Z. tritici.[2][4]

Quantitative Data Presentation

The following table summarizes the effective concentrations (EC₅₀) of this compound required to inhibit various cellular processes in the fungi Ustilago maydis and Zymoseptoria tritici. The data clearly indicates that mitochondrial functions are the most sensitive targets.

Fungal SpeciesCellular ProcessEC₅₀ Value (µg/ml)Reference
Ustilago maydis Inhibition of Mitochondrial Inner Membrane Potential0.72[4]
Inhibition of Growth on Agar Plates2.29[4][5]
Inhibition of Endocytosis5.95[6]
Plasma Membrane Depolarization26.5[6]
Zymoseptoria tritici Inhibition of Mitochondrial Inner Membrane Potential0.28[4]

Mechanism of Action on Mitochondrial Respiration

This compound's inhibitory action on mitochondrial respiration can be broken down into a key sequence of events:

  • Interference with Electron Transport Chain (ETC): this compound specifically interferes with NADH oxidases within the mitochondrial inner membrane.[4] This disrupts the normal flow of electrons through the respiratory complexes.

  • Depolarization of the Inner Mitochondrial Membrane: The disruption of the ETC compromises the pumping of protons across the inner membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[4] This potential is the primary component of the proton-motive force.

  • Impairment of ATP Synthesis: The loss of the proton-motive force directly inhibits the activity of F₁F₀-ATP synthase (Complex V), the enzyme responsible for producing the vast majority of cellular ATP through oxidative phosphorylation.[4][8][9]

  • Cellular Energy Depletion: The severe reduction in ATP synthesis leads to a rapid depletion of the cell's energy currency, arresting vital cellular processes and culminating in fungal cell death.[4][7]

Mandatory Visualizations

dodine_pathway cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (NADH Oxidases) IMM_Potential Depolarization of Inner Mitochondrial Membrane ETC->IMM_Potential Disrupts Proton Pumping ATP_Synthase Impaired ATP Synthesis (Complex V) IMM_Potential->ATP_Synthase Reduces Proton-Motive Force ATP_Depletion Cellular ATP Depletion ATP_Synthase->ATP_Depletion Decreases ATP Production This compound This compound This compound->ETC Inhibits Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: this compound's primary mechanism of action targeting the fungal mitochondrial electron transport chain.

experimental_workflow start Start: Fungal Culture (e.g., U. maydis) isolate Isolate Mitochondria (Differential Centrifugation) start->isolate respirometry Prepare High-Resolution Respirometry Chamber isolate->respirometry add_mito Add Isolated Mitochondria & Substrates (e.g., NADH) respirometry->add_mito measure_basal Measure Basal Oxygen Consumption Rate (OCR) add_mito->measure_basal add_this compound Inject this compound (Varying Concentrations) measure_basal->add_this compound measure_inhibited Measure Inhibited OCR add_this compound->measure_inhibited analyze Analyze Data & Calculate EC₅₀ measure_inhibited->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's impact on mitochondrial oxygen consumption.

logical_relationship cluster_primary Primary MoA (Low Concentration) cluster_secondary Secondary MoA (High Concentration) This compound This compound Application Mito_Target Inhibition of Mitochondrial Respiration This compound->Mito_Target EC₅₀ ≈ 0.3-0.7 µg/ml PM_Target Plasma Membrane Disruption This compound->PM_Target EC₅₀ > 25 µg/ml ATP_Loss ATP Depletion Mito_Target->ATP_Loss Cell_Death Fungal Cell Death ATP_Loss->Cell_Death Ion_Leak Ion Leakage & Endocytosis Arrest PM_Target->Ion_Leak Ion_Leak->Cell_Death

Caption: Logical relationship comparing the primary and secondary modes of action of this compound.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Filamentous Fungi

This protocol is a generalized procedure adapted from methodologies for isolating mitochondria from fungi like Fusarium and Neurospora crassa.[10][11]

Materials:

  • Fungal mycelium (harvested from liquid culture)

  • Isolation Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% (w/v) Bovine Serum Albumin (BSA)

  • Grinding medium: Isolation buffer with acid-washed sand or glass beads

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge and rotors

  • Spectrophotometer for protein quantification

Procedure:

  • Harvesting: Harvest fungal mycelium from a liquid culture by filtration or centrifugation (e.g., 4,000 x g for 10 minutes). Wash the pellet with distilled water.

  • Cell Disruption: Resuspend the wet mycelium in a minimal volume of ice-cold Isolation Buffer. Disrupt the cells by either:

    • Grinding with a pre-chilled mortar and pestle with acid-washed sand until a smooth paste is formed.[11]

    • Using a bead beater with glass beads.

  • Homogenization: Transfer the resulting paste to a Dounce homogenizer. Perform ~10 slow strokes on ice to further homogenize the suspension.[12]

  • Differential Centrifugation: a. Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C to pellet cell debris, nuclei, and unbroken cells.[11] b. Carefully collect the supernatant and transfer it to a new tube. c. Centrifuge the supernatant at 12,000 - 17,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.[12]

  • Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold Isolation Buffer without BSA. Repeat the high-speed centrifugation step (Step 4c).

  • Final Pellet: Discard the final supernatant. The resulting pellet is the isolated mitochondrial fraction. Resuspend it in a minimal volume of the desired assay buffer (e.g., respiration medium) at a protein concentration of 1-5 mg/mL.[12]

  • Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Protocol 2: Measurement of Fungal Mitochondrial Oxygen Consumption

This protocol outlines the use of high-resolution respirometry to measure the effect of this compound on oxygen consumption.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)[13][14]

  • Isolated mitochondria (from Protocol 1) or permeabilized fungal cells

  • Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1

  • Substrates: NADH (for Complex I), Succinate (for Complex II)

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), this compound

  • ADP to stimulate State 3 respiration

Procedure:

  • Instrument Calibration: Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions. Add 2 mL of Respiration Medium to each chamber and allow the signal to stabilize.[14]

  • Addition of Mitochondria: Add the isolated mitochondrial suspension (e.g., 0.1-0.2 mg/mL final concentration) to the chamber and close it, avoiding air bubbles. Allow the oxygen consumption rate (OCR) to stabilize to measure State 2 (resting) respiration.

  • Substrate Addition (Complex I-linked): a. Inject a saturating concentration of NADH (e.g., 1-2 mM) to initiate electron flow through Complex I. b. Add ADP (e.g., 1-2 mM) to stimulate State 3 respiration (active oxidative phosphorylation).

  • This compound Titration: Sequentially add small amounts of this compound from a stock solution to achieve the desired final concentrations. Allow the OCR to stabilize after each addition to generate a dose-response curve.

  • Dissection of ETC (Optional): In separate experiments, after establishing a baseline OCR, specific inhibitors can be used to probe the site of this compound's action. For example:

    • Add succinate to measure Complex II-driven respiration.

    • Add rotenone to inhibit Complex I and isolate the activity of Complex II.

    • Add Antimycin A to inhibit Complex III and confirm the source of respiration.[15]

  • Data Analysis: Record the OCR (pmol O₂/s/mg protein). Plot the percentage inhibition of OCR against the this compound concentration to determine the IC₅₀ value.[16]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to quantify changes in ΔΨm.

Materials:

  • Intact fungal cells

  • TMRM stock solution (in DMSO)

  • This compound stock solutions

  • FCCP (a protonophore used as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

  • Appropriate culture medium or buffer (e.g., PBS)

Procedure:

  • Cell Preparation: Grow fungal cells to the desired phase (e.g., mid-log) in liquid culture.

  • Dye Loading: Harvest the cells by centrifugation and resuspend them in fresh medium. Add TMRM to a final concentration of 100-200 nM. Incubate in the dark for 30 minutes at the optimal growth temperature to allow the dye to accumulate in the mitochondria.

  • Treatment: Aliquot the TMRM-loaded cell suspension into different tubes or wells of a microplate. Add varying concentrations of this compound to each aliquot. Include a no-dodine control and a positive control with FCCP (e.g., 10 µM) to induce complete depolarization.

  • Incubation: Incubate the cells with this compound for a defined period (e.g., 30 minutes).[4]

  • Measurement:

    • Fluorescence Microscopy: Place a sample of the cell suspension on a microscope slide. Capture images using a fluorescence microscope with appropriate filters for TMRM (e.g., ~549 nm excitation / ~573 nm emission).

    • Flow Cytometry: Analyze the samples using a flow cytometer to quantify the fluorescence intensity of thousands of individual cells.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential. Normalize the data to the no-dodine control. Plot the percentage decrease in fluorescence against the this compound concentration to calculate the EC₅₀ for mitochondrial depolarization.[4]

Conclusion

References

Physical and chemical properties of dodine fungicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dodine Fungicide

Introduction

This compound, an aliphatic nitrogen fungicide and bactericide, is chemically identified as 1-dodecylguanidinium acetate.[1][2][3] It has been utilized in agriculture since the 1950s for the control of a variety of fungal diseases on fruit and ornamental crops.[4] Notably, it is effective against apple and pear scab, cherry leaf spot, and peach leaf curl.[4][5] The mode of action of this compound involves the disruption of the fungal cell membrane, leading to the loss of essential cellular components and inhibition of fungal growth.[5][6][7] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

IdentifierValue
Common Name This compound[1][7]
IUPAC Name 1-dodecylguanidinium acetate[1][2][8]
CAS Name dodecylguanidine monoacetate[1][2]
CAS Registry Number 2439-10-3[1][5][7][8][9][10][11]
Molecular Formula C15H33N3O2[1][2][3][4][8][12]
Molecular Weight 287.44 g/mol [3][5][7][8][9][11]
Chemical Structure (Image of the chemical structure of this compound)

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, biological activity, and formulation development.

Quantitative Physicochemical Data
PropertyValueConditions
Physical State White to slightly yellow crystalline solid[1][4][5]Room Temperature
Melting Point 133.2 - 136 °C[1][3][4][5]
Boiling Point Decomposes at ~200 °C before boiling[1][12]
Vapor Pressure <5.49 x 10⁻⁶ Pa50 °C[1]
Water Solubility 630 mg/L25 °C[5]
870 mg/L20 °C, pH 4.9[1]
930 mg/L20 °C, pH 6.9[1]
790 mg/L20 °C, pH 9.1[1]
Solubility in Organic Solvents Soluble in methanol and ethanol[5]Room Temperature
n-octanol: 16.54 g/L20 °C[1]
Soluble in DMSO[8]
Insoluble in most other organic solvents[4][5]
Octanol-Water Partition Coefficient (log Pow) 0.8720-25 °C, pH 4.6[1]
0.9620-25 °C, pH 9.3[1]
Dissociation Constant (pKa) >13 (strong base)[10]

Chemical Stability

This compound is stable under normal temperature and storage conditions, both as a solid and in solution under moderately acidic or alkaline environments.[4] Under highly alkaline conditions, the free base can be liberated.[4]

  • Hydrolysis: this compound is stable to hydrolysis. Studies have shown no significant degradation at pH 4, 7, and 9 in sterile, dark conditions over a 30-day period at 25 °C.[1]

  • Photodegradation: Information on the photodegradation of this compound is limited in the provided search results.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are often proprietary. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed.

General Workflow for Physicochemical Property Determination

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting TestSubstance Test Substance Acquisition (Pure Active Ingredient) MethodSelection Method Selection (e.g., OECD Guideline) TestSubstance->MethodSelection ReagentPrep Reagent and Standard Preparation MethodSelection->ReagentPrep Execution Execution of Experiment (e.g., solubility flask method) ReagentPrep->Execution DataCollection Data Collection Execution->DataCollection Analysis Data Analysis and Calculation DataCollection->Analysis Report Reporting of Results Analysis->Report

Caption: A generalized workflow for the determination of physicochemical properties of a test substance.

  • Solubility (OECD 105): The flask method is commonly used. A surplus of the test substance is agitated in water at a specific temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

  • Vapor Pressure (OECD 104): The vapor pressure is often determined using methods like gas saturation or effusion.

  • Octanol-Water Partition Coefficient (OECD 107): The shake-flask method is a common technique. The test substance is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration in each phase is measured.

Mechanism of Action

The primary mode of action of this compound as a fungicide is the disruption of the fungal cell membrane. The cationic guanidinium head group of the this compound molecule interacts with the anionic components of the fungal membrane, while the lipophilic dodecyl tail inserts into the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.

G cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Insertion Insertion of Dodecyl Tail into Lipid Bilayer AnionicSite Anionic Sites Interaction Electrostatic Interaction with Anionic Sites This compound This compound Molecule This compound->Interaction Interaction->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of action of this compound leading to fungal cell membrane disruption.

References

Spectroscopic Analysis of Dodine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of dodine (1-dodecylguanidinium acetate), a fungicide and bactericide. The guide details experimental protocols, presents key quantitative data, and visualizes analytical workflows, offering a vital resource for professionals in research, chemical analysis, and drug development.

Introduction to this compound and its Spectroscopic Characterization

This compound is a surface-active agent with a molecular structure consisting of a long twelve-carbon alkyl chain (dodecyl) attached to a guanidinium group, neutralized by an acetate counter-ion. This structure dictates its chemical properties and is key to its fungicidal mechanism, which involves the disruption of fungal cell membranes. Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of this compound in various matrices, from technical-grade material to environmental and biological samples. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Spectral Data

Table 1: Quantitative ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (ppm) Range Notes
Guanidinium Carbon (-C(NH₂)=NH₂⁺) ~157 The sp² hybridized carbon of the guanidinium group is significantly deshielded.
Methylene adjacent to Nitrogen (-CH₂-NH-) ~40-50 Deshielded by the adjacent nitrogen atom.
Alkyl Chain Methylene Carbons (-CH₂-) ~20-35 A series of overlapping signals typical for a long alkyl chain.
Terminal Methyl Carbon (-CH₃) ~14 The most shielded carbon at the end of the alkyl chain.
Acetate Methyl Carbon (CH₃-COO⁻) ~21 Chemical shift for the acetate counter-ion.

| Acetate Carbonyl Carbon (CH₃-COO⁻) | ~173 | Chemical shift for the acetate counter-ion. |

Note: Specific peak assignments would require detailed 2D NMR experiments.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of a this compound sample for structural verification.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the sensitive and selective detection and quantification of this compound, particularly when coupled with liquid chromatography (LC-MS).

Mass Spectral Data

In positive ion electrospray ionization (ESI+), this compound is readily detected as its molecular ion. Tandem mass spectrometry (MS/MS) is used for confirmation and quantification by fragmenting the precursor ion and monitoring a specific product ion.

Table 2: Quantitative LC-MS/MS Data for this compound

Parameter m/z Value Description
Precursor Ion (Q1) 228.3 [M+H]⁺ of the this compound free base (dodecylguanidine).

| Product Ion (Q3) | 187 | A characteristic fragment ion used for quantification. |

Experimental Protocol for LC-MS/MS Analysis

Objective: To quantify this compound residues in fruit samples.[1][2]

Materials:

  • Fruit sample

  • Acetonitrile, Acetone, Dichloromethane, Hexane

  • Ammonium acetate buffer (pH 4.5)

  • Anhydrous sodium sulfate

  • LC-MS/MS system with an ESI source

  • C18 HPLC column

Procedure:

  • Sample Preparation (QuEChERS-based extraction):

    • Homogenize 10 g of the fruit sample.[1]

    • Add an acetone-dichloromethane-hexane mixture and ammonium acetate buffer (pH 4.5).[1]

    • Shake vigorously and centrifuge.

    • Collect the organic supernatant.

    • For samples with high lipid content, a hexane/acetonitrile-hydrochloric acid partition may be performed.[3]

    • For samples with high chlorophyll content, a cleanup step using a graphitized carbon cartridge may be necessary.[3]

  • LC Separation:

    • Inject an aliquot of the final extract onto a C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization mode (ESI+).

    • Use Multiple Reaction Monitoring (MRM) to monitor the transition from the precursor ion (m/z 228.3) to the product ion (m/z 187).

    • Develop a calibration curve using matrix-matched standards to ensure accurate quantification.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" spectrum that is useful for identification and structural analysis.

Vibrational Spectral Data

The FT-IR and Raman spectra of this compound are characterized by vibrations of the long alkyl chain and the guanidinium head group.

Table 3: Key Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3200-3400 N-H stretching (guanidinium) FT-IR, Raman
~2850-2960 C-H stretching (alkyl chain) FT-IR, Raman
~1635-1660 C=N stretching and N-H bending (guanidinium) FT-IR, Raman
~1460-1470 C-H bending (alkyl chain) FT-IR, Raman

| ~1575 and ~1415 | Asymmetric and symmetric COO⁻ stretching (acetate) | FT-IR |

Note: The guanidinium group has several characteristic vibrations. The C=N stretch and N-H bending modes are particularly prominent.[4] The long alkyl chain will show characteristic C-H stretching and bending vibrations.[5]

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of a solid this compound sample.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a DTGS or MCT detector

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the KBr powder to remove any moisture.

    • In a mortar, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The spectrum is typically displayed in terms of transmittance or absorbance.

    • Perform baseline correction if necessary.

    • Identify and label the major absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is less specific for the direct analysis of this compound but is a valuable tool for studying its interactions with other molecules, such as DNA, and for detection in chromatographic systems.

UV-Vis Spectral Data

This compound itself does not have strong chromophores in the standard UV-Vis range. However, its interaction with DNA can be monitored by observing changes in the DNA's absorbance spectrum.

Table 4: Quantitative UV-Vis Data for this compound-DNA Interaction

Analyte λmax (nm) Observation with this compound
DNA ~260 Hyperchromicity (increase in absorbance) and a bathochromic shift (red shift) are observed upon this compound binding, indicating unwinding of the DNA duplex.[6]

| this compound (in HPLC) | ~205 | this compound can be monitored at lower UV wavelengths for quantitative analysis in HPLC systems. |

Experimental Protocol for UV-Vis Spectroscopy (DNA Interaction Study)

Objective: To study the interaction of this compound with DNA by monitoring changes in the UV-Vis spectrum of DNA.

Materials:

  • This compound solution of known concentration

  • DNA solution (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the buffer solution to be used as a blank.

    • Run a baseline correction with the buffer.

  • DNA Spectrum:

    • Record the UV-Vis spectrum of the DNA solution alone to determine its initial absorbance maximum (λmax) and intensity.

  • Titration:

    • Add small, incremental aliquots of the this compound solution to the DNA solution in the cuvette.

    • Mix gently and allow the solution to equilibrate.

    • Record the UV-Vis spectrum after each addition of this compound.

  • Data Analysis:

    • Monitor the changes in the λmax and the absorbance at λmax.

    • Plot the change in absorbance or λmax as a function of the this compound concentration to analyze the binding interaction.

Visualized Workflows

General Spectroscopic Analysis Workflow for this compound

General Spectroscopic Analysis Workflow for this compound cluster_analysis Spectroscopic Techniques cluster_results Analysis Goals Sample This compound Sample (Technical, Formulation, Residue) Prep Sample Preparation (Dissolution, Extraction, Cleanup) Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR MS LC-MS/MS Prep->MS Vib FT-IR / Raman Prep->Vib UV UV-Vis Prep->UV Data Data Acquisition & Processing NMR->Data Struct Structural Elucidation NMR->Struct MS->Data Quant Quantification MS->Quant Vib->Data ID Identification Vib->ID UV->Data UV->ID Data->Struct Data->Quant Data->ID

Caption: General workflow for the spectroscopic analysis of this compound.

Detailed Workflow for LC-MS/MS Quantification of this compound in Fruit

LC-MS/MS Quantification of this compound in Fruit Start Fruit Sample Homogenize Homogenization (10 g sample) Start->Homogenize Extract Liquid-Liquid Extraction (Acetone/DCM/Hexane) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Organic Layer Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS ESI-MS/MS Detection (MRM Mode: 228.3 -> 187) HPLC->MS Result Quantification (vs. Calibration Curve) MS->Result

Caption: Workflow for this compound quantification in fruit by LC-MS/MS.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dodine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dodine, a fungicide and bactericide, is utilized for the control of various fungal diseases on fruits, nuts, and ornamental plants. Its determination in different matrices such as pesticide formulations, environmental samples, and agricultural products is crucial for quality control, residue monitoring, and ensuring food safety. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using various HPLC methods, tailored for researchers, scientists, and professionals in drug development and related fields.

I. HPLC Methods for this compound Quantification

Several HPLC methods have been developed and validated for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common approaches include Reversed-Phase HPLC with Diode Array Detection (RP-HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion-Pair HPLC with UV detection.

1. Reversed-Phase HPLC with Diode Array Detection (RP-HPLC-DAD)

This method is a robust and cost-effective technique suitable for the analysis of this compound in pesticide formulations.[1][2] It offers good selectivity and sensitivity for quality control purposes.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound residues in complex matrices like food and environmental samples, LC-MS/MS is the preferred method due to its high sensitivity and specificity.[3][4][5][6] This technique allows for the detection and quantification of this compound at very low concentrations.

3. Ion-Pair HPLC with UV Detection

This method can be used for the determination of this compound, although it may have limitations such as mobile phase incompatibility with mass spectrometry and the potential need for extensive column cleaning procedures.[7][8]

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for different HPLC methods used for this compound analysis.

Table 1: RP-HPLC-DAD Method for this compound in Pesticide Formulations [1][2]

ParameterValue
Linearity Range20.04 - 180.34 mg/L
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)0.80 mg/L
Limit of Quantification (LOQ)2.40 mg/L
Recovery99.38% - 102.00%
Relative Standard Deviation (RSD)< 2%

Table 2: LC-MS/MS Method for this compound in Water Samples [3]

ParameterValue
Limit of Quantification (LOQ)0.05 µg/L
Fortification Levels0.05 µg/L and 0.50 µg/L
Recovery at LOQ~94%
Parent Ion (m/z)228.3
Daughter Ion (m/z) for Quantitation187

Table 3: RP-HPLC-UV Method for this compound Technical Grade [7]

ParameterValue
Linearity Range8.45 - 84.47 mg/L
Correlation Coefficient (r²)0.999
Precision (%RSD)0.13%
Accuracy (% Recovery)98.68% - 100.60%

Table 4: LC-MS/MS Method for this compound in Fruit Samples [4][6]

ParameterValue
Validation Range5 - 500 µg/kg
Limit of Detection (LOD)1 µg/kg
Limit of Quantification (LOQ)5 µg/kg
Intra-assay Precision (RSD)< 13%
Inter-assay Precision (RSD)< 18%
Recovery> 50%

III. Experimental Protocols

Protocol 1: RP-HPLC-DAD for this compound in Pesticide Formulations [1][2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Waters Symmetry C8 (150 mm × 4.6 mm; 5 µm).[1]

  • Mobile Phase: An isocratic mixture of ethanol and water (50:50, v/v) containing 0.1% (v/v) trifluoroacetic acid.[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Mix 500 mL of ethanol with 500 mL of water and add 1.0 mL of trifluoroacetic acid. Degas the solution by sonication for 15 minutes.[1]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain working standard solutions of desired concentrations (e.g., ranging from 20.04 to 180.34 mg/L).[1]

  • Sample Solution Preparation: Accurately weigh a quantity of the pesticide formulation equivalent to a known amount of this compound. Dissolve it in the mobile phase, sonicate if necessary, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS for this compound in Water Samples [3]

1. Instrumentation and Chromatographic Conditions:

  • LC System: Agilent 1200 HPLC system or equivalent.[3]

  • MS System: Applied Biosystems MDS Sciex API 4000 triple quadrupole LC/MS/MS system with a TurboIonSpray ESI source or equivalent.[3]

  • Column: Thermo Aquasil C18 (150 mm x 3.0 mm, 3 µm) with a Phenomenex C18 pre-column (4 mm x 3 mm).[3]

  • Mobile Phase:

    • Solvent A: 1% formic acid in water.[3]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.

  • Flow Rate: 0.4 mL/minute.

  • Column Temperature: 20 °C.[3]

  • Injection Volume: 20 µL.[3]

  • MS/MS Detection: Monitor the transition of the parent ion (m/z 228.3) to the daughter ion (m/z 187) for quantification.[3]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 mL of the water sample, add 10 mL of 0.05 M phosphate buffer (pH 7).[3]

  • Condition a Waters Oasis HLB SPE cartridge (0.2 g, 6 mL) with methanol followed by water.[3]

  • Load the buffered water sample onto the SPE cartridge.

  • Wash the cartridge sequentially with two different washing solutions:

    • Wash Solution 1: 21 mL of acetonitrile and 9 mL of methanol mixed with 70 mL of an aqueous 0.5% ammonia solution.[3]

    • Wash Solution 2: 21 mL of acetonitrile and 9 mL of methanol mixed with 70 mL of an aqueous 2% acetic acid solution.[3]

  • Elute this compound from the cartridge with 10 mL of an elution solution consisting of acetonitrile, methanol, and 2% aqueous acetic acid (49:21:30, v/v/v).[3]

  • The final extract is ready for LC-MS/MS analysis.

Protocol 3: RP-HPLC-UV for this compound Technical Grade [7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenomenex C8 (250 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.15% (v/v) trifluoroacetic acid.[7] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 205 nm.[7]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and trifluoroacetic acid. Degas before use.

  • Standard Preparation: Prepare a stock solution of this compound standard by dissolving an accurately weighed amount in the mobile phase. Prepare working standards by diluting the stock solution to concentrations ranging from 8.45 to 84.47 mg/L.[7]

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound technical sample in the mobile phase to achieve a concentration within the linear range of the method.[7] Filter the solution before injection.

IV. Visualizations

method_comparison method1 RP-HPLC-DAD Detector: DAD Matrix: Formulations Sensitivity: Moderate Cost: Low method2 LC-MS/MS Detector: MS/MS Matrix: Complex (Food, Water) Sensitivity: High Cost: High method3 Ion-Pair HPLC-UV Detector: UV Matrix: Various Sensitivity: Moderate Cost: Low This compound This compound Quantification This compound->method1 This compound->method2 This compound->method3

References

Application Note: Determination of Dodine in Agricultural Products by LC/ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of dodine in a variety of agricultural products using Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI-MS). The protocol outlines a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by detection and quantification with an LC-MS/MS system. This method is suitable for researchers, scientists, and professionals in the fields of food safety, agricultural science, and drug development, providing reliable determination of this compound residues at levels relevant to regulatory limits.

Introduction

This compound (1-dodecylguanidinium acetate) is a fungicide and bactericide used to control a range of diseases on fruits, vegetables, and nuts.[1][2] Due to its potential persistence in the environment and on agricultural commodities, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Consequently, sensitive and reliable analytical methods are required to monitor its presence and ensure consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of pesticide residues like this compound due to its high selectivity, sensitivity, and applicability to a wide range of food matrices.[3][4][5][6] This application note provides a detailed protocol for the determination of this compound in agricultural products using a QuEChERS extraction and cleanup procedure followed by LC/ESI-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for highly pigmented samples)

  • C18 sorbent (for high-fat matrices)

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL and 2 mL)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10-15 g of a representative portion of the agricultural product into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL QuEChERS extraction tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE cleanup tube containing PSA and anhydrous MgSO₄.

    • For samples with high chlorophyll content, use a dSPE tube containing GCB.

    • For samples with high-fat content, use a dSPE tube containing C18.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥10,000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: m/z 228.3

  • Product Ions: m/z 187.2 (quantifier), m/z 170.2 (qualifier)

  • Cone Voltage: 20-40 V (optimize for your instrument)

  • Collision Energy: 15-25 eV (optimize for your instrument)

Data Presentation

The following table summarizes the quantitative performance data for the LC/ESI-MS method for this compound analysis in various agricultural products as reported in the literature.

Agricultural ProductFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Citation
Various (16 types)0.180.3 - 100.00.3 - 6.40.0006-[4][5]
Fruits (Apple, Apricot, Cherry, Peach, Pear, Plum, Quince)0.005 - 0.5> 50< 13 (intra-assay), < 18 (inter-assay)0.0010.005[3][6]
Various0.005 - 0.170 - 120< 20--[6]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Agricultural Product Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (PSA/GCB/C18) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 evaporation Evaporation & Reconstitution centrifugation2->evaporation filtration Filtration evaporation->filtration lc_ms LC/ESI-MS/MS Analysis filtration->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for the determination of this compound in agricultural products.

dodine_fragmentation cluster_precursor Precursor Ion cluster_products Product Ions This compound This compound [M+H]+ m/z 228.3 fragment1 Quantifier Ion m/z 187.2 This compound->fragment1 Loss of C3H7N fragment2 Qualifier Ion m/z 170.2 This compound->fragment2 Loss of C4H9N

Caption: Proposed ESI-MS/MS fragmentation pathway of the this compound precursor ion.

References

Dodine Formulation for In Vitro Antifungal Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, or n-dodecylguanidine acetate, is a cationic surfactant fungicide that has been utilized for the control of a variety of fungal diseases in agricultural settings. Its unique mode of action, which involves a dual impact on both mitochondrial respiration and plasma membrane integrity, makes it a subject of interest for antifungal research and development. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antifungal activity, intended to assist researchers in obtaining reliable and reproducible data.

This compound's primary mechanism of action is the inhibition of mitochondrial respiration, which leads to a depletion of cellular ATP.[1][2][3] Additionally, it disrupts the fungal plasma membrane, causing increased permeability and leakage of cellular contents.[1][3] A notable secondary effect is the inhibition of endocytosis, which has been linked to the impaired recruitment of the actin-crosslinking protein fimbrin.[1][2][3]

Data Presentation

The following tables summarize the available quantitative data on the in vitro antifungal activity of this compound against various fungal species. These values, presented as Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50), serve as a baseline for experimental design and data comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

Fungal SpeciesMethodMediumMIC (µg/mL)Reference
Metarhizium acridumAgar DilutionPDAY0.4[4]
Metarhizium robertsiiAgar DilutionPDAY3[4]

PDAY: Potato Dextrose Agar supplemented with Yeast Extract.

Table 2: Half Maximal Effective Concentration (EC50) of this compound against Various Fungi

Fungal SpeciesEffect MeasuredEC50 (µg/mL)Reference
Ustilago maydisGrowth Inhibition on Agar2.29[3]
Ustilago maydisInhibition of Endocytosis5.95[1][3]
Ustilago maydisInhibition of Mitochondrial Membrane Potential0.72[1][3]
Zymoseptoria triticiInhibition of Mitochondrial Membrane Potential0.28[3]
Venturia inaequalisMycelial Growth Inhibition0.24[5]

Experimental Protocols

The following protocols are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

This method is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well, sterile, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile distilled water

  • Fungal isolate(s) of interest

  • Spectrophotometer or hemocytometer

  • Incubator

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound to prepare a stock solution of 1280 µg/mL.

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO). Bring to the final volume with sterile distilled water. The final solvent concentration should not exceed 1% (v/v) in the highest tested this compound concentration.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

3. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature and duration to promote sporulation.

  • Harvest the conidia by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop or cell scraper.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (by correlating absorbance to CFU/mL) or a hemocytometer. This will be your working inoculum.

4. Assay Procedure:

  • Serial Dilutions:

    • Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working solution prepared from the stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (medium only, no inoculum).

  • Inoculation:

    • Add 100 µL of the working fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for the fungus (e.g., 28-35°C) for a duration sufficient for visible growth in the growth control well (typically 48-96 hours).

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

Protocol 2: Agar Dilution Antifungal Susceptibility Testing

This method is an alternative for determining the MIC of this compound.

1. Materials:

  • This compound (analytical grade)

  • Suitable solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Fungal isolate(s) of interest

  • Sterile saline with Tween 80

  • Micropipettes

2. Preparation of this compound-Amended Agar Plates:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Prepare the agar medium according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to 45-50°C in a water bath.

  • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., a 2-fold dilution series). Ensure thorough mixing.

  • Pour the this compound-amended agar into sterile petri dishes and allow them to solidify.

  • Prepare a control plate with no this compound.

3. Preparation of Fungal Inoculum:

  • Prepare a conidial suspension as described in Protocol 1, adjusted to a concentration of 1 x 10^6 CFU/mL.

4. Assay Procedure:

  • Spot 10 µL of the fungal inoculum onto the surface of the this compound-amended and control agar plates.

  • Allow the spots to dry before inverting the plates.

  • Incubate the plates at the optimal temperature for the fungus until growth is clearly visible on the control plate.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits fungal growth.

Mandatory Visualizations

This compound's Antifungal Mechanism of Action

dodine_mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_plasma_membrane Plasma Membrane Mitochondrial Respiration Mitochondrial Respiration ATP Synthesis ATP Synthesis Mitochondrial Respiration->ATP Synthesis Drives Plasma Membrane Integrity Plasma Membrane Integrity Endocytosis Endocytosis Fimbrin Recruitment Fimbrin Recruitment Endocytosis->Fimbrin Recruitment Requires This compound This compound This compound->Mitochondrial Respiration Inhibits This compound->Plasma Membrane Integrity Disrupts This compound->Fimbrin Recruitment Impairs broth_microdilution_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_incubation_reading Incubation & Reading Prepare this compound Stock Solution Prepare this compound Stock Solution Serial Dilution of this compound Serial Dilution of this compound Prepare this compound Stock Solution->Serial Dilution of this compound Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculation with Fungal Suspension Inoculation with Fungal Suspension Prepare Fungal Inoculum->Inoculation with Fungal Suspension Serial Dilution of this compound->Inoculation with Fungal Suspension Incubation Incubation Inoculation with Fungal Suspension->Incubation Visual Reading of MIC Visual Reading of MIC Incubation->Visual Reading of MIC

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Fungi to Dodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, a fungicide belonging to the guanidine group, has been utilized in agriculture for the control of various fungal diseases, notably apple scab caused by Venturia inaequalis.[1] Its primary mode of action involves the disruption of the fungal cell membrane and inhibition of mitochondrial respiration, leading to a fungicidal effect.[2][3][4] Understanding the in vitro susceptibility of different fungal species to this compound is crucial for effective disease management, resistance monitoring, and the development of new antifungal strategies. These application notes provide detailed protocols and compiled susceptibility data for the in vitro testing of fungi against this compound.

Mechanism of Action

This compound's antifungal activity is primarily attributed to its ability to interfere with fungal cell membranes and mitochondrial function. As a cationic surfactant, the lipophilic dodecyl group of this compound integrates into the fungal plasma membrane, disrupting its integrity and leading to the leakage of cellular contents.[3][4] Furthermore, this compound inhibits mitochondrial respiration, which disrupts the production of ATP, the essential energy currency of the cell.[2][3] This dual action contributes to its effectiveness against a range of fungal pathogens.

cluster_cell Fungal Cell cluster_mito Mitochondrial Respiration Plasma_Membrane Plasma Membrane Membrane_Disruption Membrane Disruption & Permeability Increase Plasma_Membrane->Membrane_Disruption Mitochondrion Mitochondrion Respiration_Inhibition Inhibition of Oxidative Phosphorylation Mitochondrion->Respiration_Inhibition ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient This compound This compound This compound->Plasma_Membrane Intercalation This compound->Mitochondrion Inhibition Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death ATP_Depletion ATP Depletion Respiration_Inhibition->ATP_Depletion ATP_Depletion->Cell_Death

Caption: this compound's dual mechanism of action targeting the plasma membrane and mitochondrial respiration.

Quantitative Susceptibility Data

The following tables summarize the in vitro susceptibility of various fungal species to this compound, presented as Minimum Inhibitory Concentration (MIC) and/or 50% Effective Concentration (EC50) values. These values are essential for understanding the potency of this compound against different fungi and for monitoring the emergence of resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Fusarium culmorum1.2 - 2.5[5]
Colletotrichum coccodes0.6 - 1.2[5]
Penicillium verrucosum0.3 - 0.6[5]
Botrytis cinerea0.6 - 1.2[5]
Alternaria alternata1.2 - 2.5[5]
Monilinia fructicola0.3 - 0.6[5]
Sclerotinia sclerotiorum0.3 - 0.6[5]
Aspergillus candidus2.5 - 5.0[5]
Septoria tritici0.6 - 1.2[5]

Table 2: 50% Effective Concentration (EC50) of this compound against Venturia inaequalis

Geographic Origin of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
Ontario, Canada (this compound-sensitive)0.05 - 0.2-[6]
Ontario, Canada (this compound-resistant)> 5.0-[6]
Michigan, USA (Baseline)~0.07-[6]
New York, USA (Resistant)> 10.0-[6]

Experimental Protocols

The following protocols are based on the standardized methods for antifungal susceptibility testing of filamentous fungi provided by the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12][13][14]

Protocol 1: Broth Microdilution Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water or 0.85% saline with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI 1640 medium to create a working solution.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on PDA at 35°C for 7 days, or until adequate sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline-Tween solution and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) or a hemocytometer.

  • Microdilution Plate Preparation:

    • Perform serial twofold dilutions of the this compound working solution in RPMI 1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

    • Include a growth control well (no this compound) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the adjusted fungal suspension.

    • Incubate the plates at 35°C for 48-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed with the naked eye or through a reading mirror.

Start Start Prep_this compound Prepare this compound Stock Solution Start->Prep_this compound Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Plates Prepare Microdilution Plates Prep_this compound->Prep_Plates Prep_Inoculum->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Incubate Incubate Plates (35°C, 48-72h) Inoculate->Incubate Read_MIC Read MIC (Visual Inspection) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution susceptibility testing of this compound.

Protocol 2: Agar Dilution Susceptibility Testing

This method is an alternative for determining the MIC and is particularly useful for fungi that do not sporulate well in broth.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable agar medium

  • Sterile petri dishes

  • Fungal isolates

  • Sterile distilled water or saline

Procedure:

  • Preparation of this compound-Amended Agar:

    • Prepare a stock solution of this compound in DMSO.

    • Add appropriate volumes of the this compound stock solution to molten PDA (cooled to 45-50°C) to achieve the desired final concentrations.

    • Pour the this compound-amended agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on PDA.

    • Prepare a spore suspension as described in Protocol 1 or cut a small agar plug (e.g., 5 mm diameter) from the margin of an actively growing colony.

  • Inoculation and Incubation:

    • Spot-inoculate the spore suspension or place the agar plug onto the center of the this compound-amended and control agar plates.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-35°C) for a period sufficient for growth on the control plate.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits fungal growth.

Data Interpretation and Quality Control

  • MIC Endpoints: For this compound, the MIC is typically read as the lowest concentration showing 100% inhibition of growth.

  • Quality Control: It is recommended to include reference strains with known MIC values for this compound in each test run to ensure the accuracy and reproducibility of the results.

  • Resistance: A significant increase in the MIC value for a fungal isolate compared to the baseline susceptibility of wild-type strains may indicate the development of resistance.

Conclusion

The in vitro susceptibility testing of fungi to this compound is a critical tool for guiding its effective use in agriculture and for monitoring the potential for resistance development. The standardized protocols outlined in this document, in conjunction with the compiled susceptibility data, provide a valuable resource for researchers and professionals in the field of mycology and antifungal drug development. Consistent application of these methods will contribute to a better understanding of this compound's antifungal spectrum and aid in the implementation of sustainable disease management strategies.

References

Application Note and Protocol for the Extraction of Dodine from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the extraction of the fungicide dodine from various plant tissues. The protocol is intended for researchers, scientists, and professionals in drug development and agricultural science who are involved in the analysis of pesticide residues in plant matrices.

Introduction

This compound, or 1-dodecylguanidinium acetate, is a fungicide and bactericide used to control a variety of fungal diseases on crops such as apples, pears, cherries, and pecans.[1][2] Its presence in plant tissues is a matter of regulatory concern, necessitating reliable and efficient extraction methods for accurate quantification. This protocol outlines a robust procedure for extracting this compound from plant samples, adaptable to different matrices, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is crucial for an effective extraction strategy.

PropertyValueReference
IUPAC Name1-dodecylguanidinium acetate[2][3]
CAS Number2439-10-3[2][3]
Molecular FormulaC15H33N3O2[3]
Molecular Weight287.4 g/mol [3]
Melting Point133.2°C[3]
Water Solubility630 mg/L[2]
logPow (Octanol-water partition coefficient)1.65[2]

Experimental Protocol: Extraction of this compound from Plant Tissues

This protocol is a synthesis of established methods for this compound extraction, primarily employing solvent extraction followed by a cleanup step.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Acetone, Dichloromethane (DCM), Hexane (all HPLC or pesticide residue grade).

  • Reagents: Ammonium acetate, Acetic acid, Formic acid.

  • Solid Phase Extraction (SPE) Cartridges: Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB).

  • Equipment: High-speed homogenizer, centrifuge, rotary evaporator, vortex mixer, analytical balance, pH meter.

  • Analytical Instrument: Liquid Chromatograph with tandem mass spectrometry (LC-MS/MS).

2. Sample Preparation and Homogenization

  • Weigh a representative portion of the plant tissue (e.g., 10 g of fruit homogenate).[4]

  • For solid samples, chop or cut them into smaller pieces.

  • Add a suitable volume of extraction solvent (see step 3) and homogenize at high speed for 2-3 minutes to create a uniform slurry.

3. Extraction Procedure

Two primary extraction methods are presented below, adaptable based on the sample matrix.

Method A: Acetonitrile-Based Extraction [5][6][7]

This method is suitable for a wide range of agricultural products.

  • To the homogenized sample, add 20 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (the acetonitrile extract).

  • For samples with high water content, a subsequent liquid-liquid partitioning step with ethyl acetate can be performed to improve recovery.[5][6][7]

Method B: Acetone-Dichloromethane-Hexane Extraction [4]

This method has been successfully applied to various fruit matrices.

  • To the 10 g fruit homogenate, add a mixture of acetone, dichloromethane, and hexane.

  • Add ammonium acetate buffer (pH 4.5).[4]

  • Shake or vortex vigorously for an appropriate time.

  • Centrifuge to separate the organic and aqueous layers.

  • Collect the organic supernatant.

4. Extract Cleanup

A cleanup step is crucial to remove co-extracted matrix components that can interfere with LC-MS analysis.

  • Take an aliquot of the crude extract and evaporate it to near dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS).

  • For most matrices: Pass the reconstituted extract through a PSA cartridge to remove organic acids, sugars, and fatty acids.[5][6][7]

  • For matrices with high chlorophyll content: A subsequent cleanup step using a GCB cartridge may be necessary to remove pigments.[5][6]

5. Quantification by LC-MS/MS

  • Analyze the final cleaned extract by LC-MS/MS.

  • This compound is often analyzed in positive ion mode.

  • It is recommended to use matrix-matched calibration standards or to acidify the final extract (e.g., with formic acid) to mitigate matrix effects and improve peak shape.[2]

Quantitative Data Summary

The following table summarizes key performance data from various this compound extraction and analysis methods.

ParameterValuePlant MatrixAnalytical MethodReference
Recovery > 50%Apple, Apricot, Cherry, Peach, Pear, Plum, QuinceLC-MS/MS[4]
80.3 - 100.0%Sixteen different agricultural productsLC-MS[5][6]
84% or greaterFruit cropsGLC[5]
99.38% to 102.00%Pesticide dosage formsHPLC-DAD[8]
Limit of Detection (LOD) 1 µg/kgFruit samplesLC-MS/MS[4]
0.0006 mg/kgAgricultural productsLC-MS[5][6]
8 ppbFruit cropsGLC[5]
0.80 mg/LPesticide dosage formsHPLC-DAD[8]
Limit of Quantification (LOQ) 5 µg/kgFruit samplesLC-MS/MS[4]
2.40 mg/LPesticide dosage formsHPLC-DAD[8]
Intra-assay Precision (RSD) < 13%Fruit samplesLC-MS/MS[4]
Inter-assay Precision (RSD) < 18%Fruit samplesLC-MS/MS[4]
Relative Standard Deviation (RSD) 0.3 - 6.4%Agricultural productsLC-MS[5][6]

Visualizations

This compound Extraction and Analysis Workflow

Dodine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis plant_tissue Plant Tissue Sample homogenization Homogenization (e.g., with high-speed blender) plant_tissue->homogenization add_solvent Addition of Extraction Solvent (e.g., Acetonitrile) homogenization->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge supernatant Collect Supernatant (Crude Extract) vortex_centrifuge->supernatant spe_cleanup Solid Phase Extraction (SPE) (e.g., PSA Cartridge) supernatant->spe_cleanup clean_extract Clean Extract spe_cleanup->clean_extract lcms_analysis LC-MS/MS Analysis clean_extract->lcms_analysis data_quant Data Quantification lcms_analysis->data_quant

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Dodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, a cationic surfactant fungicide, has long been used in agriculture to control a variety of fungal diseases. Its mechanism of action involves the disruption of fungal cell membranes and the inhibition of mitochondrial respiration, leading to cellular demise.[1][2] These distinct cytotoxic effects make this compound a valuable tool for developing and validating high-throughput screening (HTS) assays aimed at identifying novel compounds that either mimic, antagonize, or modulate these cellular pathways.

These application notes provide detailed protocols for three distinct HTS assays based on the known biological activities of this compound: a cell viability assay measuring ATP levels, a membrane potential assay, and a mitochondrial complex I activity assay. These assays can be employed to screen large chemical libraries for compounds that affect cellular energy production and membrane integrity, pathways that are critical in various disease states, including cancer, neurodegenerative disorders, and infectious diseases.

High-Throughput Cell Viability Assay Using ATP Measurement

Application

This assay is designed to identify compounds that either enhance or mitigate the cytotoxic effects of this compound by quantifying intracellular ATP levels, a key indicator of metabolically active cells. A reduction in ATP is a direct consequence of this compound's inhibitory effect on mitochondrial oxidative phosphorylation.[1][3] This assay can be used as a primary screen for general cytotoxicity or as a secondary screen to understand the mechanism of action of hit compounds.

Experimental Protocol

Materials:

  • Fungal or mammalian cell line of interest (e.g., Saccharomyces cerevisiae, HEK293)

  • Cell culture medium and supplements

  • This compound (stock solution in sterile water or DMSO)

  • Test compound library (solubilized in DMSO)

  • 384-well white, opaque microplates

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a pre-determined optimal density in a final volume of 40 µL per well. Incubate at the appropriate temperature and CO2 concentration for 24 hours to allow for cell attachment and recovery.

  • Compound Addition:

    • Using an automated liquid handler, add 50 nL of test compounds from the library to the corresponding wells.

    • For control wells, add 50 nL of DMSO (negative control) or a known cytotoxic agent (positive control).

  • This compound Treatment: Add 10 µL of a this compound solution to all wells (except for vehicle controls) to achieve a final concentration that induces a partial reduction in cell viability (e.g., EC20 or EC50). This allows for the detection of both potentiating and inhibitory effects of the test compounds.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at the optimal cell culture conditions.

  • ATP Measurement:

    • Equilibrate the plates and the luminescent ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation

Table 1: Representative Data from a High-Throughput Cell Viability Screen

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition of this compound EffectIC50 (µM)Z'-Factor
This compound only1050,000N/AN/A0.78
VehicleN/A100,000N/A>1000.78
Hit Cmpd 1585,00070%2.50.78
Hit Cmpd 2552,000-4% (no effect)>500.78
Hit Cmpd 3530,000-40% (synergistic)8.10.78

RLU: Relative Light Units

Experimental Workflow

HTS_ATP_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition start Start plate_cells Seed Cells in 384-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add Test Compounds (50 nL) incubate1->add_compounds add_this compound Add this compound (EC50) add_compounds->add_this compound incubate2 Incubate 24-72h add_this compound->incubate2 add_atp_reagent Add ATP Reagent incubate2->add_atp_reagent incubate3 Incubate 10 min add_atp_reagent->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence end End read_luminescence->end

Caption: Workflow for the high-throughput ATP-based cell viability assay.

High-Throughput Membrane Potential Assay

Application

This assay is designed to identify compounds that modulate the plasma membrane-depolarizing effects of this compound. This compound's cationic nature allows it to insert into and disrupt the integrity of the plasma membrane, leading to depolarization.[1] This assay utilizes a fluorescent, voltage-sensitive dye to measure changes in membrane potential in a high-throughput format. It is suitable for screening for compounds that stabilize or destabilize cell membranes.

Experimental Protocol

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Test compound library

  • 384-well black, clear-bottom microplates

  • Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Fluorescence plate reader or a high-content imaging system

Procedure:

  • Cell Plating: Seed cells into 384-well black, clear-bottom plates and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 30-60 minutes at 37°C to allow the dye to load into the cells.

  • Compound Addition: Using a liquid handler, add 50 nL of test compounds to the appropriate wells.

  • Baseline Reading: Measure the baseline fluorescence of all wells.

  • This compound Addition: Add this compound solution to the wells to achieve a final concentration known to cause significant membrane depolarization.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-10 minutes to capture the depolarization event.

  • Data Analysis: The change in fluorescence intensity over time is indicative of the change in membrane potential. Compounds that prevent the this compound-induced fluorescence change are considered potential membrane stabilizers.

Data Presentation

Table 2: Representative Data from a High-Throughput Membrane Potential Screen

Compound IDConcentration (µM)ΔRFU (post-dodine)% Inhibition of DepolarizationEC50 (µM)Z'-Factor
This compound only208,000N/AN/A0.65
VehicleN/A500N/A>1000.65
Hit Cmpd A101,50086.7%3.20.65
Hit Cmpd B107,8002.7% (no effect)>500.65
Verapamil102,00080.0%5.80.65

ΔRFU: Change in Relative Fluorescence Units

Experimental Workflow

HTS_Membrane_Potential_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment & Reading cluster_analysis Data Analysis start Start plate_cells Seed Cells in 384-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 load_dye Load with Voltage-Sensitive Dye incubate1->load_dye add_compounds Add Test Compounds load_dye->add_compounds baseline_read Read Baseline Fluorescence add_compounds->baseline_read add_this compound Add this compound baseline_read->add_this compound kinetic_read Kinetic Fluorescence Reading add_this compound->kinetic_read analyze_data Calculate ΔRFU kinetic_read->analyze_data end End analyze_data->end

Caption: Workflow for the high-throughput membrane potential assay.

High-Throughput Mitochondrial Complex I Activity Assay

Application

This biochemical assay is designed to identify compounds that directly interact with and modulate the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This compound has been shown to interfere with NADH oxidases, with Complex I being the primary entry point for electrons from NADH into the electron transport chain.[1][3] This assay measures the rate of NADH oxidation, which is catalyzed by Complex I.

Experimental Protocol

Materials:

  • Isolated mitochondria (e.g., from bovine heart) or cell lysates containing active mitochondria

  • Assay buffer (e.g., phosphate buffer with MgCl2)

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • This compound

  • Test compound library

  • 384-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of isolated mitochondria, NADH, and ubiquinone in assay buffer.

  • Compound Plating: Add 50 nL of test compounds or controls (DMSO for negative control, rotenone for positive control) to the wells of a 384-well plate.

  • Mitochondria Addition: Add 20 µL of the mitochondrial suspension to each well and incubate for 10-15 minutes at room temperature to allow for compound interaction.

  • Reaction Initiation: Add 20 µL of a solution containing NADH and ubiquinone to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance is proportional to the rate of NADH oxidation and thus Complex I activity.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Compare the rates in the presence of test compounds to the control wells.

Data Presentation

Table 3: Representative Data from a High-Throughput Mitochondrial Complex I Activity Screen

Compound IDConcentration (µM)Reaction Rate (mOD/min)% Inhibition of Complex IIC50 (µM)Z'-Factor
VehicleN/A100N/A>1000.82
Rotenone1595%0.050.82
This compound104555%8.50.82
Hit Cmpd X52080%1.80.82
Hit Cmpd Y5982% (no effect)>500.82

mOD/min: milli-optical density units per minute

Signaling Pathway and Experimental Logic

Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Inhibition cluster_assay Assay Principle NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Measurement Measure NADH Oxidation (Absorbance at 340 nm) NAD NAD+ Complex_I->NAD Q CoQ Complex_I->Q e- Complex_III Complex III Q->Complex_III e- CytC Cyt c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O O2->H2O This compound This compound This compound->Complex_I Test_Compound Test Compound Test_Compound->Complex_I

Caption: this compound inhibits Complex I of the electron transport chain.

References

Troubleshooting & Optimization

Troubleshooting dodine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dodine analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the sample preparation and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of during sample preparation?

A1: this compound, or dodecylguanidinium acetate, is a cationic surfactant.[1] It is a white crystalline solid with moderate solubility in water and higher solubility in lower molecular weight alcohols like methanol and ethanol.[1][2] It is readily soluble in acidic solutions.[1] A critical property is its stability; it is generally stable under moderately acidic to neutral conditions but can degrade under extreme alkaline conditions, which will liberate the free base.[1][2]

Q2: At what pH should I maintain my sample extract to ensure this compound stability?

A2: To ensure the stability of this compound, it is recommended to maintain the pH of your sample extracts in a moderately acidic to neutral range (pH 4-7). This compound is stable to hydrolysis at pH 4, 7, and 9.[3] Extreme alkaline conditions should be avoided as they can cause the release of the free base, potentially leading to inaccurate quantification.[1][2]

Q3: What are the common analytical techniques used for this compound quantification?

A3: The most common analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] HPLC-UV methods often monitor at a low wavelength, such as 205 nm.[4][5] LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices.[6][7]

Q4: How should I store my samples and extracts to prevent this compound degradation?

A4: Both your initial samples and the prepared extracts should be stored frozen, typically at -20°C or lower, to prevent degradation. For stock solutions, storage at -20°C for up to a month and -80°C for up to six months is recommended, with the container sealed to keep out moisture.[8] Studies have shown that this compound is stable for up to 18 months in various fruit matrices when stored frozen.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions.

Issue 1: Low or No Recovery of this compound

Possible Causes:

  • Degradation due to pH: The sample or extraction solvent may be too alkaline.

  • Poor Extraction Efficiency: The chosen solvent may not be optimal for your sample matrix.

  • Adsorption to SPE Sorbent: this compound may be irreversibly binding to the solid-phase extraction (SPE) sorbent during the cleanup step.

  • Thermal Degradation: Excessive heat during solvent evaporation could be degrading the analyte.

Solutions:

Solution Detailed Explanation
pH Adjustment Ensure the pH of your extraction solution is neutral to moderately acidic. If necessary, buffer the extraction solvent or acidify the sample homogenate.
Optimize Extraction Solvent Acetonitrile and methanol are commonly used for this compound extraction.[6][9] For complex matrices, a multi-step extraction or partitioning with a solvent like ethyl acetate may be necessary.[6][7]
SPE Sorbent Selection This compound is a cation. Using a weak anion exchange sorbent like Primary Secondary Amine (PSA) for cleanup is common in QuEChERS methods and is intended to remove interfering organic acids and sugars, not the target analyte.[10] If using Graphitized Carbon Black (GCB) to remove pigments, be aware that it can retain some polar compounds.[11] For hydrophobic matrices, C18 can be used, but the primary interaction with this compound will be through its dodecyl chain.
Control Evaporation Temperature While this compound's melting point is 136°C, thermal degradation in solution can occur at lower temperatures.[2] It is advisable to keep the temperature of the water bath or evaporator below 40°C during solvent concentration steps.
Issue 2: High Variability in Results or Overestimated Recoveries

Possible Causes:

  • Adsorption to Injector Surfaces: this compound, being a cationic and surface-active molecule, has a known tendency to adsorb to surfaces within the LC injector, especially when using standards prepared in pure solvent. This can lead to carryover and artificially high responses in subsequent injections.[12]

  • Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

Solutions:

Solution Detailed Explanation
Acidify Standards and Extracts The most effective way to mitigate adsorption to injector surfaces is to acidify both the sample extracts and the calibration standards. Adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the final solvent can significantly improve peak shape and reproducibility.[12]
Use Matrix-Matched Standards To compensate for matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[12] This helps to ensure that the ionization efficiency of this compound is the same in both the standards and the samples.

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction and Cleanup for this compound Analysis in Fruit Matrices
  • Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Extraction: Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and PSA (and GCB if pigments are present).

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Preparation: Take an aliquot of the cleaned extract, acidify with 0.1% formic acid, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis homogenize 1. Homogenize Sample (10g sample + 10mL ACN) extract 2. Add QuEChERS Salts & Shake homogenize->extract centrifuge1 3. Centrifuge extract->centrifuge1 dspe 4. Transfer Supernatant to dSPE Tube (PSA/MgSO4) centrifuge1->dspe vortex 5. Vortex & Centrifuge dspe->vortex acidify 6. Acidify Extract (0.1% Formic Acid) vortex->acidify analysis 7. LC-MS/MS Analysis acidify->analysis

Caption: QuEChERS-based workflow for this compound sample preparation and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start This compound Degradation or Poor Recovery Observed ph_issue Incorrect pH (Too Alkaline) start->ph_issue adsorption_issue Adsorption to Surfaces (Injector, Vials) start->adsorption_issue temp_issue High Temperature (Solvent Evaporation) start->temp_issue spe_issue SPE Sorbent Interaction start->spe_issue adjust_ph Maintain Acidic to Neutral pH (4-7) ph_issue->adjust_ph acidify_solvent Acidify Final Extract & Standards (0.1% Acid) adsorption_issue->acidify_solvent control_temp Evaporate Solvent Below 40°C temp_issue->control_temp check_spe Verify SPE Sorbent (e.g., PSA for cleanup) spe_issue->check_spe

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: LC-MS/MS Analysis of Dodine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of dodine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either signal suppression (lower response) or signal enhancement (higher response), resulting in inaccurate quantification.[1][4] For this compound specifically, a common issue is an overestimation of recovery rates when using calibration standards prepared in pure solvent.[5] This is often attributed to this compound's tendency to interact with surfaces in the LC system, an effect that is mitigated in the presence of matrix components.[5]

Q2: Why are my this compound recovery rates unexpectedly high and variable when using solvent-based standards?

A: High and variable recoveries for this compound with solvent-based standards are frequently due to adsorption effects within the LC injector and other parts of the system.[5] In the absence of other matrix components, the active sites on instrument surfaces can interact with this compound, leading to inconsistent and often artificially high readings when compared to a clean solvent standard.[5] This effect can change depending on the cleanliness and type of the injector.[5]

Q3: What are the primary strategies to mitigate matrix effects for this compound?

A: The main strategies include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5][6]

  • Acidification of Standards: Adding a small amount of acid (e.g., formic or acetic acid) to solvent-based calibration standards can help to reduce this compound's interaction with system surfaces.[5]

  • Stable Isotope Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization.[7]

  • Sample Preparation: Employing effective sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8][9]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[9]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7][10]

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The most common method is the post-extraction spike technique.[2][11] This involves comparing the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the same analyte concentration in a neat solvent. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) * 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[7]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Accuracy in this compound Quantification
Potential Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Evaluate matrix effects by comparing solvent-only calibration with matrix-matched calibration.A significant difference in slope indicates a strong matrix effect.
This compound Adsorption Acidify solvent-based standards with 0.1% formic acid or acetic acid.[5]Improved peak shape and more consistent response.
Injector Contamination Clean the LC injector and sample loop according to the manufacturer's protocol.A temporary improvement in performance may be observed.[5]
Inadequate Sample Cleanup Implement or optimize a sample cleanup procedure such as QuEChERS or SPE.Reduced matrix components and more consistent results.
Issue 2: Signal Suppression or Enhancement
Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Matrix Components Modify the LC gradient or change the analytical column to improve separation.Separation of this compound from interfering peaks.
Ionization Competition Dilute the sample extract to reduce the concentration of interfering compounds.[7]A proportional increase in signal-to-noise, indicating dilution is effective.
Ineffective Sample Preparation For complex matrices like fruits, use a method combining LLE with SPE for cleaner extracts.[8][12]Reduced signal suppression/enhancement.
Lack of Compensation If available, incorporate a stable isotope-labeled internal standard for this compound.The internal standard will co-elute and experience similar matrix effects, providing more accurate quantification.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound (blank matrix) using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample (Set A): Take an aliquot of the blank matrix extract and spike it with a known concentration of a this compound analytical standard (e.g., 50 ng/mL).

  • Prepare Neat Solvent Standard (Set B): Prepare a standard of this compound in the mobile phase solvent at the exact same concentration as in Set A.

  • LC-MS/MS Analysis: Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

    • Note: Analyze at least three replicates for each set.

Protocol 2: Modified QuEChERS Sample Preparation for this compound in Fruit Samples

This protocol is adapted from methodologies described for pesticide residue analysis in food matrices.[10][13]

  • Homogenization: Homogenize 10-15 g of the fruit sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

    • For samples with high chlorophyll content, a graphitized carbon black (GCB) sorbent may be added.[8]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.

    • The extract is now ready for LC-MS/MS analysis.

Visualized Workflows

Troubleshooting_Dodine_Analysis cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_steps Troubleshooting Steps cluster_solutions Potential Solutions Issue Inaccurate or Irreproducible This compound Quantification Diagnosis Suspect Matrix Effects or Analyte Adsorption Issue->Diagnosis Step1 Step 1: Assess Matrix Effect (Post-Extraction Spike) Diagnosis->Step1 Step2 Step 2: Modify Calibration Strategy Step1->Step2 ME > ±20% Step3 Step 3: Optimize Sample Preparation Step1->Step3 Significant ME and/or Dirty Matrix Step4 Step 4: Refine LC Method Step1->Step4 Co-elution Observed Sol1 Use Matrix-Matched Standards Step2->Sol1 Sol2 Acidify Solvent Standards Step2->Sol2 Sol4 Use Stable Isotope Internal Standard Step2->Sol4 Sol3 Improve Cleanup (QuEChERS, SPE) Step3->Sol3 Sol5 Adjust Gradient for Better Separation Step4->Sol5

Caption: A logical workflow for troubleshooting matrix effects in this compound LC-MS/MS analysis.

Matrix_Effect_Assessment_Workflow cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation cluster_interpretation Interpretation Prep_Blank Extract Blank Matrix Spike_Matrix Spike this compound into Blank Matrix Extract (Sample A) Prep_Blank->Spike_Matrix Prep_Solvent Prepare Neat Solvent Spike_Solvent Spike this compound into Neat Solvent (Sample B) Prep_Solvent->Spike_Solvent Analysis Analyze Samples A and B by LC-MS/MS Spike_Matrix->Analysis Spike_Solvent->Analysis Calculation Calculate ME (%): (Area A / Area B) * 100 Analysis->Calculation Suppression ME < 100%: Ion Suppression Calculation->Suppression Result < 100% Enhancement ME > 100%: Ion Enhancement Calculation->Enhancement Result > 100% No_Effect ME ≈ 100%: No Significant Effect Calculation->No_Effect Result ≈ 100%

Caption: Experimental workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Optimizing Dodine for Antifungal Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dodine in antifungal efficacy studies.

Frequently Asked Questions (FAQs)

1. What is the primary antifungal mechanism of action for this compound?

This compound exhibits a concentration-dependent dual mechanism of action.[1][2][3][4]

  • At lower concentrations , its primary mode of action is the inhibition of mitochondrial respiration, which leads to ATP depletion and ultimately cell death.[1][2]

  • At higher concentrations , this compound can also disrupt the fungal plasma membrane, leading to increased permeability and loss of cellular integrity.[1][2][4] This effect on the plasma membrane is considered a secondary mode of action.[1][2]

It is important to note that the effects of this compound on the plasma membrane can vary between different fungal species. For instance, it causes significant plasma membrane depolarization in Ustilago maydis but not in Zymoseptoria tritici at similar concentrations.[1][2]

cluster_0 Fungal Cell Mitochondrion Mitochondrion ATP ATP Synthesis Mitochondrion->ATP Oxidative Phosphorylation PlasmaMembrane Plasma Membrane CellDeath Cell Death PlasmaMembrane->CellDeath Leads to Dodine_Low This compound (Low Concentration) Dodine_Low->ATP Inhibits Dodine_High This compound (High Concentration) Dodine_High->PlasmaMembrane Disrupts

This compound's dual mechanism of action.

2. How should I prepare a stock solution of this compound?

This compound is a white crystalline solid.[5][6] Its solubility depends on the solvent:

  • Water: Slightly soluble (0.063% by weight at 25°C).[5][6] To improve solubility in water, the pH can be adjusted to 3 with 1 M HCl and heated to 60°C.[7]

  • Alcohols: Soluble in lower molecular weight alcohols like methanol and ethanol (solubility ranges from 7% to 23% at room temperature).[5][6]

  • Other Organic Solvents: Practically insoluble in most other organic solvents.[5][6]

For in vitro assays, preparing a 1.0 mg/mL stock solution in 2-propanol or methanol is a common practice.[8]

To prepare a stock solution:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve it in the appropriate solvent (e.g., methanol or 2-propanol).

  • Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

  • When preparing working solutions from an aqueous stock, it is recommended to sterilize by filtering through a 0.22 µm filter before use.[7]

3. What are typical effective concentrations of this compound?

The effective concentration of this compound can vary significantly depending on the fungal species and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Fungal SpeciesAssayEffective Concentration (EC50/MIC)
Ustilago maydisMitochondrial Potential InhibitionEC50 = 0.72 µg/mL
Endocytosis InhibitionEC50 = 5.95 µg/mL
Plasma Membrane DepolarizationEC50 = 26.5 µg/mL
Zymoseptoria triticiMitochondrial Respiration InhibitionEC50 = 0.28 µg/mL
Metarhizium acridumMinimum Inhibitory Concentration (PDA medium)MIC = 0.004%
Metarhizium robertsiiMinimum Inhibitory Concentration (PDA medium)MIC = 0.03%
Venturia inaequalis (sensitive)Mycelial Growth InhibitionMean EC50 = 0.24 mg/L

EC50: Half maximal effective concentration. MIC: Minimum inhibitory concentration. (Data compiled from sources[4][9])

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results.

Possible Cause Troubleshooting Step
Inaccurate Inoculum Concentration Ensure a standardized fungal inoculum is prepared for each experiment. Use a hemocytometer or spectrophotometer to verify the cell/spore concentration before inoculation. The final inoculum concentration should be consistent across all wells and experiments.
This compound Precipitation This compound has limited solubility in aqueous media. Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a co-solvent if appropriate for your assay.
Inappropriate Incubation Time or Temperature The optimal incubation time and temperature can vary between fungal species. Ensure you are using the recommended conditions for your specific fungus. For slow-growing fungi, a longer incubation period may be necessary.
Media Composition The composition of the growth medium can influence the activity of antifungal agents. Use a standardized medium, such as RPMI 1640 buffered with MOPS, for susceptibility testing to ensure consistency.[10]
Pipetting Errors Inaccurate pipetting can lead to significant variations in the final this compound concentration in the wells. Calibrate your pipettes regularly and use proper pipetting techniques.
Fungal Resistance If you consistently observe high MIC values, the fungal strain may have developed resistance to this compound.[11][12] Consider testing a known sensitive strain as a control.

Issue 2: No observable antifungal effect at expected concentrations.

Possible Cause Troubleshooting Step
This compound Degradation This compound is stable at ordinary temperatures and under moderately acidic or alkaline conditions.[5] However, improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation. Prepare fresh stock solutions and aliquot them for single use.
Fungal Species Insensitivity Some fungal species are inherently less sensitive to this compound.[1][2] Verify the reported susceptibility of your fungal species from the literature. Include a positive control with a known susceptible fungus in your experiments.
Incorrect Assay Endpoint The method for determining the MIC can vary. For azoles, it's often a ≥50% decrease in growth, while for other compounds it might be 100% inhibition.[13] Ensure you are using the correct endpoint definition for this compound and your fungal species.
High Cell Density An excessively high inoculum concentration can overwhelm the antifungal agent, leading to apparent ineffectiveness. Optimize the inoculum density for your assay.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for general research use.[14]

A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-well Plate A->C B Prepare Fungal Inoculum D Add Fungal Inoculum to Wells B->D C->D E Incubate at Appropriate Temperature and Duration D->E F Read MIC values (Visually or with Plate Reader) E->F

Workflow for MIC determination.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Fungal isolate

  • Sterile saline or PBS

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 2-propanol).

  • Prepare Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium. b. Prepare a suspension of fungal cells or spores in sterile saline. c. Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or spectrophotometer. d. Dilute this suspension in RPMI 1640 medium to achieve a final working inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[10]

  • Prepare this compound Dilution Plate: a. Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except the first column. b. Add 200 µL of the highest concentration of this compound to be tested to the first well of each row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculate the Plate: a. Add 100 µL of the working fungal inoculum to each well, bringing the final volume to 200 µL. b. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours. Incubation time may need to be extended for slower-growing fungi.[15]

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80%) compared to the growth control.[13] This can be determined visually or by reading the optical density at a suitable wavelength.

Protocol 2: Assessing Plasma Membrane Integrity

This protocol uses fluorescent dyes to differentiate between cells with compromised plasma membranes and dead cells.

Materials:

  • Fluorescent dyes: DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) and Propidium Iodide (PI).

  • Fungal cell culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow fungal cells to the desired growth phase and harvest by centrifugation. Wash the cells with PBS.

  • Treatment with this compound: Resuspend the cells in PBS containing various concentrations of this compound. Include an untreated control. Incubate for a predetermined time (e.g., 30 minutes).[2]

  • Staining: a. Add DiBAC4(3) to the cell suspensions to a final concentration of ~1 µg/mL. This dye enters cells with depolarized membranes and exhibits increased fluorescence. b. Add Propidium Iodide (PI) to a final concentration of ~1 µg/mL. PI can only enter cells with severely compromised membranes (dead cells) and fluoresces red upon binding to DNA.

  • Imaging: a. Incubate the cells with the dyes in the dark for 5-10 minutes. b. Observe the cells under a fluorescence microscope using appropriate filter sets for green (DiBAC4(3)) and red (PI) fluorescence.

  • Analysis: Quantify the percentage of cells stained with DiBAC4(3) (depolarized membrane) and PI (dead cells) for each this compound concentration. This will allow for the differentiation between the membrane-disrupting effects and the lethal effects of this compound.[2]

References

Technical Support Center: Dodine Application in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dodine precipitation in culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to its use in culture media?

This compound, or 1-dodecylguanidinium acetate, is a fungicide that acts as a cell membrane disruptor and an inhibitor of mitochondrial respiration.[1][2] It is a white crystalline solid with moderate solubility in water and good solubility in lower molecular weight alcohols.[3][4] Its stability is maintained in moderately acidic to alkaline conditions.[3][4]

Q2: Why is my this compound solution precipitating when added to the cell culture medium?

This compound precipitation in culture media can be attributed to several factors:

  • Limited Aqueous Solubility: this compound has a relatively low solubility in water, which can be exceeded when a concentrated stock solution is diluted into the aqueous environment of the culture medium.

  • Interaction with Media Components: The positively charged guanidinium group of this compound can interact with negatively charged ions in the culture medium, particularly phosphate. Many standard culture media and buffers, such as Phosphate-Buffered Saline (PBS), contain high concentrations of phosphate, which can lead to the formation of insoluble guanidinium phosphate salts.[2][5]

  • pH of the Medium: While this compound is stable over a range of pH values, significant shifts in pH upon addition of the this compound stock solution to the medium can affect its solubility.

  • Solvent Shock: Rapidly adding a concentrated this compound stock solution (especially from an organic solvent) to the aqueous culture medium can cause the compound to crash out of solution before it can be adequately dispersed.

  • High Final Concentration: The intended final concentration of this compound in the culture medium may exceed its solubility limit under the specific experimental conditions.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For biological assays, it is recommended to prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble. Suitable solvents include:

  • Methanol or Ethanol: this compound exhibits good solubility in low molecular weight alcohols, with reported solubilities ranging from 7% to 23%.[3][4]

  • Dimethyl Sulfoxide (DMSO): DMSO is another suitable solvent for preparing high-concentration stock solutions of this compound.[6]

When preparing a stock solution, ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in your experiments.

Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Potential Cause Troubleshooting Step Expected Outcome
High Phosphate Concentration in Medium 1. Check if your culture medium or buffer (e.g., PBS) is phosphate-based. 2. If so, consider using a medium with a lower phosphate concentration or a different buffering system, such as HEPES.This compound remains in solution in a low-phosphate or phosphate-free medium.
Solvent Shock 1. Prepare an intermediate dilution of your this compound stock solution in a solvent miscible with your culture medium. 2. Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion.Slower addition and better mixing prevent localized high concentrations and precipitation.
Final Concentration Exceeds Solubility 1. Review the literature for typical working concentrations of this compound in similar assays.[7][8] 2. Perform a solubility test by preparing a serial dilution of your this compound stock in the culture medium to determine the maximum soluble concentration.Establishing the solubility limit allows for the selection of an appropriate working concentration.
Problem: Precipitate forms over time after the this compound solution has been added to the medium.
Potential Cause Troubleshooting Step Expected Outcome
Temperature Effects 1. Ensure the culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution. 2. Avoid drastic temperature changes after preparing the final solution.Maintaining a constant and appropriate temperature can prevent temperature-induced precipitation.
pH Instability 1. Measure the pH of the culture medium after adding the this compound solution. 2. If the pH has shifted significantly, adjust it back to the optimal range for your cells using sterile HCl or NaOH.A stable and appropriate pH will help maintain this compound solubility.
Interaction with Serum Proteins 1. If using a serum-containing medium, consider preparing the this compound solution in a serum-free medium first and then adding serum. 2. Alternatively, test the solubility of this compound in the presence and absence of serum to see if it is a contributing factor.Understanding the effect of serum can help in optimizing the preparation protocol.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)pHReference(s)
Water0.87 g/L204.9[9]
Water0.93 g/L206.9[9]
Water0.79 g/L209.1[9]
Water~0.63 g/L25Not Specified[4]
Low Molecular Weight Alcohols (e.g., Methanol, Ethanol)70 - 230 g/L (7% - 23%)Room TemperatureNot Applicable[3][4]
DMSOSolubleNot SpecifiedNot Applicable[6]

Experimental Protocols

Protocol for Preparing a this compound Working Solution in Cell Culture Medium

This protocol is designed to minimize the risk of precipitation when preparing a this compound working solution for cell culture experiments.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of a suitable solvent (e.g., methanol, ethanol, or DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mg/mL).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath can be used, but allow the solution to return to room temperature before use.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, prepare an intermediate dilution of the stock solution (e.g., 1:10 or 1:100) using the same solvent. This will facilitate more accurate pipetting for the final dilution.

  • Prepare the Final Working Solution:

    • Warm the required volume of cell culture medium to its intended experimental temperature (e.g., 37°C).

    • While gently swirling or vortexing the culture medium, add the required volume of the this compound stock or intermediate solution dropwise.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Mandatory Visualizations

dodine_precipitation_troubleshooting cluster_start Start cluster_cause Potential Causes cluster_solution Solutions cluster_end Outcome start This compound Precipitation Observed cause1 High Phosphate in Medium start->cause1 Check Medium Composition cause2 Solvent Shock start->cause2 Review Addition Technique cause3 Concentration > Solubility start->cause3 Verify Final Concentration solution1 Use Low Phosphate or HEPES Buffered Medium cause1->solution1 solution2 Slow, Dropwise Addition with Mixing cause2->solution2 solution3 Determine Solubility Limit & Adjust Concentration cause3->solution3 end This compound Remains in Solution solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound precipitation.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_result Final Outcome prep1 Weigh this compound Powder prep2 Dissolve in Solvent (Methanol, Ethanol, or DMSO) prep1->prep2 prep3 Create Concentrated Stock (e.g., 10-100 mg/mL) prep2->prep3 dilute2 Dropwise Addition of Stock Solution with Swirling prep3->dilute2 dilute1 Warm Culture Medium to 37°C dilute1->dilute2 dilute3 Visually Inspect for Precipitation dilute2->dilute3 result1 Clear Solution (Ready for Use) dilute3->result1 No Precipitate result2 Precipitate Observed (Troubleshoot) dilute3->result2 Precipitate

Caption: Experimental workflow for preparing this compound solutions.

References

Improving recovery of dodine from environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of dodine from environmental samples.

Troubleshooting Guides

This section addresses specific issues encountered during experimental analysis of this compound.

Question Answer
Why am I seeing high variability and poor peak shape for this compound during my LC-MS/MS analysis? This compound has a strong tendency to interact with surfaces, especially metallic components and glass, within the LC system when analyzed in pure solvent. This adsorption can lead to poor peak shape, carryover, and inconsistent results. In the absence of matrix components, which can competitively block these active sites, this compound adsorption is more pronounced.[1] Troubleshooting Steps: 1. Acidify Standards and Extracts: Add a small amount of formic or acetic acid (e.g., 10 µL of concentrated acid per 1 mL of solution) to both your solvent-based calibration standards and final sample extracts. Acidification ensures this compound is in its protonated form, reducing its interaction with active sites in the LC flow path.[1] 2. Use Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix (a sample of the same type, e.g., soil or water, that is known to be free of this compound). The other components in the matrix will help to minimize this compound's interaction with the system surfaces, leading to more accurate quantification.[1] 3. Injector and System Cleaning: If issues persist, clean the injector block and other parts of the sample flow path, as this compound accumulation can cause persistent problems.[1] 4. Vial Selection: Test for interactions with vial materials. While both glass and polypropylene (PP) vials can be used, adsorption to glass walls has been observed. Acidification of the solution within the vial can mitigate this effect.[1]
My this compound recovery is low after Solid-Phase Extraction (SPE). What are the common causes? Low recovery in SPE can stem from several factors related to the method's optimization for a specific analyte and matrix.[2][3] Troubleshooting Steps: 1. Sorbent Selection: Ensure the SPE sorbent is appropriate for this compound. Reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are commonly used. The choice depends on the sample matrix and interfering compounds.[4] 2. pH Adjustment: The pH of the sample is critical. This compound is a guanidine fungicide, and its retention on reversed-phase sorbents is pH-dependent. Adjusting the sample pH (e.g., to pH 7 with a phosphate buffer) can be necessary to ensure optimal retention.[4] 3. Inadequate Conditioning/Wetting: The sorbent bed must be properly wetted (conditioned) before loading the sample. Incomplete wetting leads to channeling and poor retention.[2] 4. Flow Rate: An excessively high flow rate during sample loading can prevent this compound from having sufficient time to interact with the sorbent, leading to breakthrough and loss of analyte.[5][6] 5. Elution Solvent Strength: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Consider increasing the solvent strength or using a multi-component solvent. For this compound, an acidified organic solvent mixture is often effective.[4]
I'm experiencing significant matrix effects (ion suppression/enhancement) in my analysis of soil/fruit samples. How can I mitigate this? Matrix effects are a common challenge in LC-MS/MS analysis of complex environmental samples.[7][8][9][10] Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[11] Troubleshooting Steps: 1. Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components. If using QuEChERS, ensure the dispersive SPE (dSPE) cleanup step is optimized. For fatty matrices, C18 sorbent can be added to the dSPE tube to remove lipids. For pigmented samples, graphitized carbon black (GCB) can be used, although it may also remove planar analytes. 2. Dilute the Extract: A simple and effective strategy is to dilute the final extract. This reduces the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure the final this compound concentration remains above the instrument's limit of quantification (LOQ). 3. Use an Internal Standard: Employ a stable isotope-labeled internal standard for this compound if available. This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the native analyte. 4. Optimize Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by adjusting the HPLC gradient, flow rate, or using a different column chemistry.
My recoveries are poor when using the QuEChERS method. What should I check? The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is robust, but poor recoveries can occur if steps are not followed precisely.[12] Troubleshooting Steps: 1. Homogenization: Ensure the initial sample is thoroughly homogenized. Inconsistent sample composition will lead to variable results.[12] 2. Immediate and Vigorous Shaking: After adding the extraction solvent and, subsequently, the salts, shake the tube vigorously and immediately. Clumping of the salts can lead to incomplete extraction and partitioning.[12] 3. pH Control: Some pesticides are sensitive to pH. The choice of buffered or unbuffered QuEChERS method can be critical. For this compound, which is stable under moderately acidic or alkaline conditions, this is less of a concern, but for multi-residue analysis it is important.[13][14] 4. dSPE Sorbent Choice: Use the correct dSPE sorbents for your matrix. Primary Secondary Amine (PSA) removes organic acids and sugars, C18 removes nonpolar interferences, and GCB removes pigments. Ensure the amount of sorbent is adequate for the aliquot of supernatant being cleaned.

Frequently Asked Questions (FAQs)

Question Answer
What are the basic chemical properties of this compound? This compound (1-dodecylguanidinium acetate) is a fungicide and bactericide. It is moderately soluble in water and has low solubility in most organic solvents.[14][15] It is stable at ordinary temperatures and under moderately acidic or alkaline conditions.[13][14] Its log Kₒw is 1.65, indicating it is not considered fat-soluble.
How should I store environmental samples intended for this compound analysis? Samples should generally be frozen at temperatures below -15°C until analysis to ensure the stability of this compound residues.[16] For water samples, storage in a refrigerator at <6°C may be suitable for short periods.[16]
Which analytical technique is better for this compound, GC-MS or LC-MS/MS? LC-MS/MS is generally the preferred method for this compound analysis. Its polarity and low volatility make it well-suited for liquid chromatography with electrospray ionization (ESI).[4][17] While GC-MS methods exist, they require a time-consuming derivatization step (e.g., with hexafluoroacetylacetone) to make this compound volatile enough for gas chromatography.[18][19]
What is the typical recovery rate I should expect for this compound? Recovery rates are highly dependent on the matrix, extraction method, and analytical technique. Well-optimized methods can achieve recoveries in the range of 70-120%. For example, a validated LC-MS/MS method for various fruit samples reported recoveries above 50% with good precision.[17] An eco-friendly HPLC method reported extraction recovery between 99.38% and 102.00%. The goal is to achieve a recovery that is both high and reproducible.

Data on this compound Recovery

The following table summarizes recovery data from various studies to provide a benchmark for expected performance.

MatrixExtraction MethodAnalytical TechniqueAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Apple, Apricot, Cherry, Peach, Pear, Plum, QuinceLiquid-Liquid Extraction (acetone-dichloromethane-hexane)LC-ESI-MS/MS> 50< 18
Various Agricultural Products (16 types)Acetonitrile extraction with PSA cleanupLC-ESI-MS80.3 - 100.00.3 - 6.4
Pesticide Dosage FormsMobile Phase (Ethanol:Water) ExtractionRP-HPLC-DAD99.38 - 102.00< 2
Surface WaterSolid-Phase Extraction (Oasis HLB)LC-MS/MS92 - 993.7 - 7.6

Experimental Protocols

Protocol 1: QuEChERS Method for Fruit/Vegetable Samples (Based on AOAC 2007.01)

This protocol outlines the general steps for extracting this compound from high-moisture produce.

Materials:

  • Homogenizer/blender

  • 50 mL centrifuge tubes

  • Acetonitrile (1% acetic acid)

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Dispersive SPE (dSPE) tubes containing magnesium sulfate and Primary Secondary Amine (PSA) sorbent.

  • Centrifuge capable of >1,500 rcf

Procedure:

  • Sample Preparation: Homogenize the sample until uniform. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[12]

  • Extraction: a. Add 15 mL of acetonitrile containing 1% acetic acid to the tube. b. Add an appropriate internal standard if used. c. Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄, 1.5 g sodium acetate). d. Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration and ensure complete extraction.[12]

  • Centrifugation: Centrifuge the tube for 5 minutes at >1,500 rcf. This will separate the sample into an upper organic (acetonitrile) layer containing the pesticides and a lower layer of solids and water.[12]

  • Dispersive SPE Cleanup: a. Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing anhydrous MgSO₄ (to remove residual water) and PSA (to remove organic acids/sugars). b. Shake the dSPE tube for 30-60 seconds. c. Centrifuge for 5 minutes at >1,500 rcf.

  • Final Extract: The supernatant is the final extract. Carefully collect it, acidify with formic or acetic acid to improve this compound stability and chromatographic performance, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guide for extracting this compound from surface or groundwater.

Materials:

  • SPE cartridges (e.g., Waters Oasis HLB, 6cc, 200mg)

  • SPE vacuum manifold

  • Phosphate buffer (pH 7)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., acetonitrile/methanol/2% acetic acid)[4]

Procedure:

  • Sample Preparation: Collect 100 mL of the water sample. Adjust the pH to 7 by adding 10 mL of phosphate buffer.[4]

  • Cartridge Conditioning: a. Pass 5 mL of methanol through the SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 110 mL of pH-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: a. After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove salts and polar interferences. b. Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all residual water.

  • Elution: a. Place a collection tube inside the manifold. b. Elute the this compound from the cartridge by passing 10 mL of the elution solvent (e.g., a mixture of acetonitrile/methanol/2% acetic acid) through the cartridge at a slow flow rate (1-2 mL/min).[4]

  • Final Extract: The collected eluate is the final extract. It can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis if necessary.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis SamplePrep Homogenize & Weigh 15g Sample AddSolvent Add 15 mL Acetonitrile (1% Acetic Acid) SamplePrep->AddSolvent AddSalts Add MgSO4 & Sodium Acetate Salts AddSolvent->AddSalts Shake Shake Vigorously (1 minute) AddSalts->Shake Centrifuge1 Centrifuge (>1,500 rcf) Shake->Centrifuge1 Transfer Transfer Aliquot of Acetonitrile Supernatant Centrifuge1->Transfer Supernatant dSPE_Tube Add to dSPE Tube (MgSO4 + PSA) Transfer->dSPE_Tube Shake2 Shake (30 seconds) dSPE_Tube->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 FinalExtract Collect & Acidify Final Extract Centrifuge2->FinalExtract Supernatant Analysis Analyze via LC-MS/MS FinalExtract->Analysis

Caption: Experimental workflow for this compound analysis using the QuEChERS method.

Troubleshooting_Flowchart Start Start: Low or Inconsistent This compound Recovery Q_Method Analytical Method? Start->Q_Method LCMS LC-MS/MS Q_Method->LCMS LC-MS/MS SPE SPE Extraction Q_Method->SPE SPE Q_Cal Using solvent-based calibration standards? LCMS->Q_Cal Sol_Acidify Solution: 1. Use matrix-matched standards. 2. Acidify solvent standards and final extracts. Q_Cal->Sol_Acidify Yes Check_Matrix Consider matrix effects. Improve cleanup or dilute extract. Q_Cal->Check_Matrix No Q_SPE_pH Is sample pH optimized for this compound retention? SPE->Q_SPE_pH Adjust_pH Solution: Adjust sample pH (e.g., to 7) before loading. Q_SPE_pH->Adjust_pH No Q_SPE_Elution Is elution solvent strong enough? Q_SPE_pH->Q_SPE_Elution Yes Improve_Elution Solution: Increase solvent strength or use acidified organic mixture. Q_SPE_Elution->Improve_Elution No Check_Flow Check loading/elution flow rates and sorbent conditioning. Q_SPE_Elution->Check_Flow Yes

Caption: Troubleshooting flowchart for low recovery of this compound from samples.

References

Technical Support Center: Troubleshooting Dodine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common issues encountered during the analytical testing of Dodine, a fungicide known for its surface-active properties. Researchers may face challenges with assay variability, accuracy, and reproducibility due to interactions with laboratory consumables and reagents.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent and lower-than-expected readings for our this compound standards and quality control samples. What are the likely causes?

A1: Low or inconsistent recovery of this compound is a frequently reported issue. The primary causes are often related to the non-specific adsorption of this compound to laboratory plastics and variability in reagent quality. This compound has a tendency to interact with surfaces, which can lead to its loss from the solution being analyzed[1]. Additionally, factors such as analyte degradation, incomplete extraction, and matrix effects can contribute to low recovery rates[2][3][4].

Q2: Can the type of plasticware used in our lab affect the this compound assay results?

A2: Yes, the choice of plasticware can significantly impact your results. This compound, being a cationic molecule with hydrophobic characteristics, is prone to non-specific adsorption (NSA) to plastics like polypropylene and polystyrene through hydrophobic and ionic interactions[5][6]. This is a common issue for cationic peptides and other charged, hydrophobic molecules as well[7]. The use of low-adsorption microplates or certain types of treated plastics may reduce this effect[6].

Q3: We are seeing extraneous peaks and high background noise in our chromatograms. Could our reagents be the source of this interference?

A3: Reagent-based interference is a strong possibility. The source of interference can be multifaceted, including the purity of solvents, the choice of mobile phase buffers and additives, and the presence of contaminants in the reagents used for sample preparation[8][9]. For instance, the selection of an appropriate buffer can enhance the sensitivity of mass spectral detection[8][10]. It is also crucial to ensure that the reagents used do not cause degradation of the analyte[11].

Q4: What practical steps can we take to minimize the loss of this compound due to adsorption to plastic surfaces?

A4: To mitigate the adsorption of this compound, consider the following strategies:

  • Use Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to reduce the differences in surface interactions between the standards and the samples[1].

  • Acidify Your Solvents: The addition of a small amount of acid (e.g., formic or acetic acid) to your solvent-based calibration standards can effectively eliminate the adsorption effects[1].

  • Select Appropriate Labware: Whenever possible, use glass vials for sample storage and preparation, as adsorption to glass is generally considered to be minor[1]. If plasticware is necessary, opt for low-binding microplates or tubes.

  • Pre-condition Plasticware: Rinsing the plasticware with a solution that can block the non-specific binding sites before use can sometimes be effective.

Q5: Are there any best practices for reagent selection and preparation to ensure a robust this compound assay?

A5: Absolutely. To maintain the integrity of your this compound assay, adhere to these best practices:

  • High-Purity Solvents: Always use high-purity, HPLC, or LC-MS grade solvents to minimize background noise and interfering peaks.

  • Mobile Phase Optimization: The composition of your mobile phase is critical. For HPLC analysis of this compound, a mixture of an organic modifier like acetonitrile or ethanol and water with an additive such as trifluoroacetic acid is often used[12][13].

  • Buffer Selection: In LC-MS analysis, the choice of buffer can significantly impact ionization efficiency and, therefore, sensitivity. For example, ammonium bicarbonate has been shown to improve signal response compared to ammonium acetate in some applications[8][10].

  • Internal Standards: The use of an internal standard with a chemical structure similar to this compound can help to correct for losses during sample preparation and for ion suppression or enhancement effects in LC-MS/MS analysis[2].

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low this compound Recovery

This guide provides a systematic approach to troubleshooting low recovery of this compound in your analytical workflow.

Symptoms:

  • Consistently low signal intensity for both standards and samples.

  • Poor accuracy and precision in quality control samples.

  • High variability between replicate measurements.

Troubleshooting Workflow:

cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution Start Low this compound Recovery Observed Check_Standards Prepare Fresh Standards in Glassware Start->Check_Standards Compare_Plastics Compare Standard vs. Low-Binding Plasticware Check_Standards->Compare_Plastics If still low Solvent_Acidification Test with Acidified Solvents Compare_Plastics->Solvent_Acidification If adsorption suspected Implement_Glassware Switch to Glassware/Low-Binding Plastics Compare_Plastics->Implement_Glassware If plastic is the issue Matrix_Effect Evaluate Matrix Effects Solvent_Acidification->Matrix_Effect If still inconsistent Acidify_Standards Acidify Solvent-Based Standards Solvent_Acidification->Acidify_Standards If acidification helps Use_Matrix_Matched Implement Matrix-Matched Standards Matrix_Effect->Use_Matrix_Matched If matrix is the cause Resolved Recovery Improved Implement_Glassware->Resolved Acidify_Standards->Resolved Use_Matrix_Matched->Resolved

Troubleshooting workflow for low this compound recovery.
Experimental Protocols

Protocol 1: Comparative Analysis of this compound Adsorption in Different Plasticware

  • Objective: To determine the extent of this compound adsorption to different types of laboratory plasticware.

  • Materials:

    • This compound analytical standard

    • HPLC or LC-MS grade solvent (e.g., acetonitrile or methanol)

    • Standard polypropylene microplates/tubes

    • Low-binding polypropylene microplates/tubes

    • Glass vials (as a control)

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of working standards at a concentration relevant to your assay.

    • Aliquot the same working standard into the different types of containers (standard polypropylene, low-binding polypropylene, and glass).

    • Incubate the containers for a period that mimics your typical sample preparation time.

    • Analyze the concentration of this compound in each container using your validated analytical method.

  • Data Analysis: Compare the recovery of this compound from the different containers. A lower recovery from a particular type of plasticware indicates a higher level of adsorption.

Protocol 2: Evaluating the Effect of Solvent Acidification

  • Objective: To assess the effectiveness of solvent acidification in preventing this compound adsorption.

  • Materials:

    • This compound analytical standard

    • HPLC or LC-MS grade solvent

    • Formic acid or acetic acid

    • Standard polypropylene tubes

  • Procedure:

    • Prepare two sets of this compound working standards in the chosen solvent.

    • To one set of standards, add a small percentage of formic acid or acetic acid (e.g., 0.1% v/v).

    • Aliquot both the neutral and the acidified standards into standard polypropylene tubes.

    • Incubate and analyze as described in Protocol 1.

  • Data Analysis: Compare the recovery of this compound from the neutral and acidified solutions. An improved recovery in the acidified samples would suggest that this is an effective mitigation strategy[1].

Quantitative Data Summary

The following table summarizes hypothetical data from a study comparing this compound recovery from different types of labware, with and without solvent acidification.

Container TypeSolvent SystemMean Recovery (%)Relative Standard Deviation (%)
Glass VialNeutral98.52.1
Standard PolypropyleneNeutral75.28.5
Low-Binding PolypropyleneNeutral92.13.2
Standard PolypropyleneAcidified (0.1% Formic Acid)97.92.5

Logical Relationships

The diagram below illustrates the factors contributing to this compound assay interference and the corresponding mitigation strategies.

cluster_causes Potential Causes of Interference cluster_solutions Mitigation Strategies Adsorption Adsorption to Plasticware Labware_Selection Use Glass or Low-Binding Plastics Adsorption->Labware_Selection Solvent_Modification Acidify Solvents Adsorption->Solvent_Modification Reagent_Impurity Reagent Impurities High_Purity_Reagents Use High-Purity Reagents Reagent_Impurity->High_Purity_Reagents Matrix_Effects Matrix Effects Matrix_Matching Matrix-Matched Calibration Matrix_Effects->Matrix_Matching Internal_Standard Use of Internal Standards Matrix_Effects->Internal_Standard

Causes of this compound assay interference and solutions.

References

Technical Support Center: Method Development for Separating Dodine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing methods for the separation of the fungicide dodine from its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound Interaction with Metal Surfaces: this compound, being a basic compound, can interact with active sites on stainless steel components of the LC system (e.g., tubing, frits, column hardware), leading to peak tailing.- Use a biocompatible or PEEK-lined LC system and column. - Passivate the LC system by flushing with a solution of a chelating agent (e.g., EDTA) followed by a high-purity solvent. - Add a small amount of a competing base or an ion-pairing agent to the mobile phase.
Secondary Interactions with Column Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic guanidine group of this compound.- Use an end-capped column or a column with a base-deactivated stationary phase. - Operate the mobile phase at a low pH (e.g., with 0.1% formic acid) to ensure this compound is protonated and minimize interactions with silanols.
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.- The injection solvent should be similar in composition and strength to the initial mobile phase.
Variable/Inconsistent Peak Areas for this compound Adsorption in the Autosampler/Injector: this compound can adsorb to glass vials and surfaces within the injector, leading to poor reproducibility.- Use polypropylene vials instead of glass vials. - Acidify the sample solvent with a small amount of formic or acetic acid to minimize adsorption. - Employ matrix-matched calibration standards to compensate for matrix effects and adsorption.[1]
Carryover: this compound's sticky nature can lead to carryover in subsequent injections.- Implement a robust needle wash protocol in the autosampler method, using a strong, acidified solvent. - Inject a blank solvent after high-concentration samples to check for and mitigate carryover.
Low Sensitivity/Poor Ionization of this compound and Metabolites Suboptimal Mass Spectrometry Source Conditions: Inefficient ionization will result in a weak signal.- Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and temperature. This compound and its metabolites generally ionize well in positive ion mode.
Matrix Effects (Ion Suppression): Co-eluting matrix components from the sample can suppress the ionization of the target analytes.- Improve sample cleanup procedures to remove interfering matrix components. Solid-phase extraction (SPE) with a suitable sorbent can be effective. - Optimize chromatographic separation to move the analytes away from highly suppressing regions of the chromatogram. - Use an isotopically labeled internal standard to correct for matrix effects.
Poor Separation of Metabolites Insufficient Chromatographic Resolution: The metabolites, particularly the carboxylic acid derivatives with similar chain lengths, may have very close retention times.- Optimize the gradient profile of the liquid chromatography method. A shallower gradient can improve the separation of closely eluting peaks. - Experiment with different stationary phases. A column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) may provide better separation. - Adjust the mobile phase pH to alter the ionization state and, consequently, the retention of the carboxylic acid metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound I should be looking for?

A1: The primary metabolic pathway for this compound is the beta-oxidation of its C12 alkyl chain.[2][3][4][5] This results in a series of guanidine carboxylic acids with progressively shorter alkyl chains. The key metabolites to target are:

  • Hydroxydodecylguanidine

  • Dodecylguanidine Carboxylic Acid

  • Octylguanidine Carboxylic Acid

  • Hexylguanidine Carboxylic Acid

  • Guanidine and Urea are also potential breakdown products.[6]

Q2: What type of analytical column is best suited for separating this compound and its metabolites?

A2: A reversed-phase C18 column is a good starting point for method development. However, due to the basic nature of this compound and the increasing polarity of its metabolites, a base-deactivated or end-capped C18 column is recommended to minimize peak tailing. For challenging separations, exploring alternative stationary phases like phenyl-hexyl or embedded polar group (EPG) columns could be beneficial.

Q3: What are the recommended mobile phase conditions for the LC-MS analysis of this compound and its metabolites?

A3: A mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase is crucial. This serves two purposes: it protonates this compound and its metabolites, which enhances their retention on reversed-phase columns and promotes good ionization in the ESI source, and it helps to minimize interactions with the LC system surfaces.[1]

Q4: How can I confirm the identity of the this compound metabolites in my samples?

A4: The most definitive way to identify metabolites is by using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Tandem mass spectrometry (MS/MS) is also essential for structural confirmation by comparing the fragmentation patterns of the suspected metabolites with those of reference standards, if available, or with theoretically predicted fragmentation pathways.

Q5: Are there any specific sample preparation techniques recommended for this compound and its metabolites from complex matrices?

A5: Yes, a robust sample preparation is key for accurate analysis. For agricultural products, a common approach is extraction with an organic solvent like acetonitrile, followed by a cleanup step.[7] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted. Solid-phase extraction (SPE) using a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be very effective for cleanup and concentration of these compounds from aqueous samples.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the separation and detection of this compound and its metabolites. Optimization will be required based on the specific matrix and instrumentation used.

  • Sample Preparation (e.g., for Fruit Matrix)

    • Homogenize 10 g of the sample.

    • Add 20 mL of acetonitrile and shake vigorously for 5 minutes.

    • Add internal standard solution.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Gas Pressure: 45 psi.

Predicted MRM Transitions for this compound and its Metabolites

The following table provides predicted MRM transitions that can be used as a starting point for method development. These will need to be optimized on the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier)
This compound228.344.160.1
Hydroxydodecylguanidine244.344.160.1
Dodecylguanidine Carboxylic Acid258.244.160.1
Octylguanidine Carboxylic Acid202.244.160.1
Hexylguanidine Carboxylic Acid174.144.160.1
Guanidine60.143.1-

Note: The product ions corresponding to the guanidinium headgroup (m/z 44.1 and 60.1) are common fragments and provide limited structural confirmation for the entire molecule. It is advisable to look for other characteristic fragments during optimization.

Data Presentation

Physicochemical Properties of this compound and its Metabolites

Understanding the physicochemical properties of this compound and its metabolites is crucial for developing an effective separation method. The polarity of the metabolites increases as the alkyl chain is shortened and a carboxylic acid group is introduced. This will lead to earlier elution times in reversed-phase chromatography.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP *General Polarity
This compoundC13H29N3227.39~4.5Low
HydroxydodecylguanidineC13H29N3O243.39~3.8Low-Medium
Dodecylguanidine Carboxylic AcidC13H27N3O2257.37~3.2Medium
Octylguanidine Carboxylic AcidC9H19N3O2201.26~1.5Medium-High
Hexylguanidine Carboxylic AcidC7H15N3O2173.21~0.5High
GuanidineCH5N359.07-1.4Very High

*Predicted LogP values are estimations and can vary depending on the prediction software. Experimental determination is recommended for higher accuracy.

Mandatory Visualization

Below is a diagram illustrating the metabolic pathway of this compound and the general experimental workflow for its analysis.

Dodine_Metabolism_Workflow cluster_metabolism This compound Metabolism cluster_workflow Analytical Workflow This compound This compound (C12H25-Guanidine) Met1 Hydroxydodecylguanidine This compound->Met1 ω-oxidation Met2 Dodecylguanidine Carboxylic Acid Met1->Met2 Oxidation Met3 Octylguanidine Carboxylic Acid Met2->Met3 β-oxidation Met4 Hexylguanidine Carboxylic Acid Met3->Met4 β-oxidation Met5 Guanidine Met4->Met5 ... SamplePrep Sample Preparation (Extraction & Cleanup) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Identification) MS_Detection->DataAnalysis

Caption: Metabolic pathway of this compound and the analytical workflow for its separation and detection.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape) CheckSystem Check LC System Suitability (Pressure, Blanks) Start->CheckSystem CheckPeakShape All Peaks or Specific Peaks Affected? CheckSystem->CheckPeakShape AllPeaks All Peaks CheckPeakShape->AllPeaks SpecificPeaks Specific Peaks CheckPeakShape->SpecificPeaks CheckColumn Column Issue (Void, Contamination) AllPeaks->CheckColumn CheckHardware System Hardware Issue (Connections, Tubing) AllPeaks->CheckHardware CheckMobilePhase Mobile Phase Issue (pH, Composition) SpecificPeaks->CheckMobilePhase CheckSample Sample/Analyte Issue (Interactions, Degradation) SpecificPeaks->CheckSample Solution1 Action: Backflush/Replace Column CheckColumn->Solution1 Solution2 Action: Check/Remake Connections CheckHardware->Solution2 Solution3 Action: Prepare Fresh Mobile Phase CheckMobilePhase->Solution3 Solution4 Action: Optimize Method (pH, Additives) CheckSample->Solution4

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Technical Support Center: Enhancing the Sensitivity of Dodine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the sensitivity of dodine detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using various sensitive detection methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue 1: Overestimated Recovery Rates and Poor Reproducibility

  • Symptom: You observe recovery rates significantly higher than 100%, and the results are not consistent between injections.

  • Possible Cause: this compound has a tendency to interact with surfaces, especially in the absence of matrix components. This can lead to adsorption within the injector unit, followed by carryover in subsequent injections, causing artificially high readings.[1] This effect can vary depending on the type and cleanliness of the LC injector.[1]

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. The matrix components will competitively bind to active sites in the system, reducing the adsorption of this compound.[1]

    • Solvent Acidification: Acidify your solvent-based calibration standards and samples. Adding a small amount of formic acid (e.g., 10 µL of concentrated formic acid to 1 mL of solution) can significantly reduce the interaction of this compound with system surfaces, leading to more accurate and reproducible results.[1]

    • Injector and System Cleaning: Regularly clean the injector and the entire LC system to remove any adsorbed this compound that could cause carryover.

Issue 2: Signal Suppression or Enhancement (Matrix Effects)

  • Symptom: The signal intensity of this compound is significantly lower or higher in the presence of the sample matrix compared to a clean standard.

  • Possible Cause: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to either suppression or enhancement of the signal.

  • Solution:

    • Effective Sample Preparation: Utilize a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the matrix interferences.

    • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering matrix components. This may involve trying different columns, mobile phases, or gradient profiles.

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (if available) that has a similar chemical structure and elution behavior to this compound. This will help to compensate for matrix effects as the internal standard will be affected in a similar way as the analyte.

High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD)

Issue 1: Peak Tailing

  • Symptom: The this compound peak in the chromatogram is asymmetrical, with a tail extending from the back of the peak.

  • Possible Cause: Secondary interactions between the basic this compound molecule and acidic silanol groups on the surface of the silica-based column packing material can cause peak tailing.[2]

  • Solution:

    • Mobile Phase pH Adjustment: Lower the pH of the mobile phase (e.g., by adding trifluoroacetic acid) to suppress the ionization of the silanol groups, thereby reducing the secondary interactions.[3]

    • Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

    • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Lower Analyte Concentration: Overloading the column can also lead to peak tailing. Try injecting a lower concentration of the sample.[2]

Issue 2: Poor Sensitivity

  • Symptom: The peak for this compound is very small, even at concentrations where it should be easily detectable.

  • Possible Cause: this compound has a weak chromophore, meaning it does not absorb UV light strongly. The detection wavelength may not be optimal.

  • Solution:

    • Optimize Detection Wavelength: Ensure the detector is set to the wavelength of maximum absorbance for this compound, which is around 205 nm.[4][5]

    • Derivatization: Although this adds a step to the workflow, derivatizing this compound with a compound that has a strong chromophore can significantly enhance its detectability by UV. A common derivatization agent is hexafluoroacetylacetone.[3]

    • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

Fluorescent Probe-Based Detection

Issue 1: Low or No Fluorescence Signal

  • Symptom: Upon addition of this compound to the fluorescent probe solution, there is no significant change in fluorescence as expected.

  • Possible Cause:

    • Incorrect pH: The binding affinity of the host molecule (e.g., cucurbit[n]uril) for the guest (fluorescent dye and this compound) can be pH-dependent.

    • Probe Degradation: The fluorescent probe may have degraded due to improper storage or exposure to light.

    • Interference: Other components in the sample may be interfering with the host-guest interaction.

  • Solution:

    • Optimize and Control pH: Ensure the pH of the solution is optimal for the specific fluorescent probe system being used.

    • Proper Probe Storage: Store the fluorescent probe and its components as recommended by the manufacturer, typically protected from light and at a low temperature.

    • Sample Cleanup: Use a simple sample cleanup step, such as solid-phase extraction (SPE), to remove potential interfering substances.

Issue 2: High Background Fluorescence

  • Symptom: The baseline fluorescence of the probe solution is very high, making it difficult to detect the change in fluorescence upon this compound addition.

  • Possible Cause:

    • Autofluorescence of Sample Matrix: Components in the sample matrix may be naturally fluorescent at the excitation and emission wavelengths used.

    • Impure Reagents: Impurities in the solvents or reagents used to prepare the probe solution can contribute to background fluorescence.

  • Solution:

    • Blank Subtraction: Measure the fluorescence of a blank sample (without the probe) and subtract this from the sample measurement.

    • Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and fluorescence-grade where possible.

    • Wavelength Optimization: Adjust the excitation and emission wavelengths to minimize the contribution from background fluorescence while maximizing the signal from the probe.

Frequently Asked Questions (FAQs)

Q1: Which method offers the highest sensitivity for this compound detection?

A1: Generally, LC-MS/MS provides the highest sensitivity and selectivity for the detection of this compound, with limits of detection (LOD) reported in the low µg/kg range.[6] Fluorescent probe-based methods also offer very high sensitivity, with some reporting detection limits in the nanomolar range.[7] HPLC-UV/DAD is typically less sensitive than the other two methods.

Q2: What is the QuEChERS method and why is it used for this compound analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a simple solvent extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is widely used in pesticide residue analysis, including for this compound, because it effectively removes many matrix interferences, which is crucial for sensitive and accurate analysis, particularly with LC-MS/MS.

Q3: How can I be sure that my this compound peak is not a false positive in LC-MS/MS?

A3: To confirm the identity of the this compound peak, you should monitor at least two specific precursor-to-product ion transitions (MRMs). The ratio of the intensities of these two transitions in your sample should match that of a certified this compound standard.

Q4: Can I use a C18 column for HPLC analysis of this compound?

A4: Yes, a C18 or a C8 column can be used for the reversed-phase HPLC analysis of this compound.[4][5] However, due to the basic nature of this compound, you may encounter peak tailing. To mitigate this, it is recommended to use an end-capped column and an acidified mobile phase.

Q5: Are there any common interferences for the fluorescent probe method for this compound detection?

A5: The selectivity of fluorescent probes can vary. While some probes show high selectivity for this compound over other pesticides, others may have cross-reactivity with compounds of similar structure (e.g., other guanidine-containing fungicides). It is important to validate the selectivity of the probe against a panel of potentially interfering compounds that may be present in your samples.

Quantitative Data Summary

The following table summarizes the performance of different methods for the detection of this compound based on published data. Note that performance can vary depending on the specific instrumentation, experimental conditions, and matrix.

Detection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS1 µg/kg5 µg/kg>50%[6]
LC-MS/MS0.0006 mg/kg-80.3-100.0%[8]
HPLC-DAD0.80 mg/L2.40 mg/L99.38-102.00%[4][5]
HPLC-UV0.63 mg/L2.10 mg/L98.68-100.60%[3]
Fluorescent Probe1.827 x 10⁻⁶ mol·L⁻¹--

Experimental Protocols

Protocol 1: this compound Detection by HPLC-UV

This protocol is a general guideline based on a validated method.[3]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 8-85 mg/L).[3]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Phenomenex C8 (4.6×250 mm, 5 µm) or equivalent.[3]

    • Mobile Phase: A mixture of acetonitrile and water containing 0.15% (v/v) trifluoroacetic acid. The exact ratio should be optimized for best separation.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.[3]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: this compound Detection using a Fluorescent Probe

This protocol is based on a guest-replacement fluorescence turn-on mechanism using a cucurbit[9]uril-based probe.

  • Probe Solution Preparation:

    • Prepare a stock solution of the cucurbit[9]uril (Q[9]) host and the fluorescent dye guest (e.g., protonated acridine) in an appropriate buffer solution.

    • Mix the host and guest solutions to form the non-fluorescent inclusion complex. Allow sufficient time for the complex to form.

  • Sample Preparation:

    • Extract this compound from the sample using a suitable solvent (e.g., methanol).

    • If necessary, perform a cleanup step (e.g., SPE) to remove interferences.

    • Evaporate the solvent and redissolve the residue in the same buffer solution as the probe.

  • Measurement:

    • Add a known volume of the prepared sample to the probe solution.

    • Incubate for a specific period (e.g., 10-20 minutes) to allow for the guest displacement reaction to occur.[10]

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the displaced fluorescent dye.

  • Quantification:

    • Prepare a calibration curve by adding known concentrations of this compound standard to the probe solution.

    • Determine the concentration of this compound in the sample by comparing its fluorescence intensity to the calibration curve.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject Prepared Sample/ Standard separate Chromatographic Separation inject->separate detect UV Detection (205 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify

Figure 1. Experimental workflow for this compound detection by HPLC-UV.

fluorescent_probe_mechanism cluster_initial Initial State cluster_final Final State Host_Guest Host-Guest Complex (Non-Fluorescent) Host Host (e.g., Q[10]) Guest Guest (Fluorescent Dye) Host_this compound Host-Dodine Complex Host_Guest->Host_this compound + this compound Free_Guest Free Guest (Fluorescent) Host_Guest->Free_Guest + this compound Host2 Host (e.g., Q[10]) This compound This compound Guest2 Guest (Fluorescent Dye)

Figure 2. Guest-replacement mechanism in fluorescent probe detection of this compound.

References

Technical Support Center: Accurate Dodine Analysis with QuEChERS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges with dodine analysis using the QuEChERS method. This compound's unique chemical properties can lead to analytical issues, but with appropriate modifications, accurate and reproducible results are achievable.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Overestimated Recoveries / High Results Adsorption of this compound to active sites in the LC-MS/MS injector system when using solvent-based calibration standards.[1] Matrix components in actual samples block these sites, leading to a stronger signal compared to the standards.Primary Solution: Use matrix-matched calibration standards. Prepare your calibration curve in a blank matrix extract that has undergone the full QuEChERS procedure.[1] Alternative Solution: Acidify all solvent-based standards and final sample extracts. Add 10 µL of concentrated formic acid per 1 mL of solution to minimize surface interactions.[1]
Poor Peak Shape / Tailing Strong interaction between the cationic this compound molecule and active sites on the analytical column or other surfaces in the flow path.Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to maintain this compound in a consistent protonated state and reduce secondary interactions.[2] Consider an acid-tolerant analytical column.
Inconsistent Results / Poor Reproducibility The cleanliness and condition of the LC injector and column can significantly impact this compound's adsorptive behavior.[1] Adsorption may also occur on the walls of glass autosampler vials.[1]Regularly clean the LC injector system according to the manufacturer's protocol.[1] Use polypropylene (PP) vials instead of glass for storing final extracts, especially if analysis is not immediate, to reduce potential adsorption.[1]
Low Recovery in Fatty or Pigmented Matrices Co-extraction of interfering compounds like lipids or pigments that are not adequately removed by standard d-SPE sorbents (PSA/MgSO₄).For high-fat matrices, add C18 sorbent to the d-SPE cleanup step.[3][4][5] For samples with heavy pigmentation (e.g., dark berries, leafy greens), consider adding Graphitized Carbon Black (GCB). Caution: GCB can adsorb planar molecules, so its effect on this compound recovery must be validated.[4]

Frequently Asked Questions (FAQs)

Q1: Why are my this compound recovery rates over 120% when using a standard solvent calibration?

This is a common issue caused by the adsorptive nature of this compound.[1] In the absence of matrix components, this compound in your solvent standards can adsorb to active sites within the LC injector. When you inject a sample, the co-extracted matrix compounds compete for these sites, preventing this compound from adsorbing and resulting in a higher response. This discrepancy between standard and sample behavior leads to artificially inflated recovery calculations.[1] The recommended solution is to use matrix-matched standards or to acidify both standards and samples.[1]

Q2: What is the most critical modification to the standard QuEChERS protocol for this compound?

The most critical modification is addressing the analyte's interaction with the analytical system. This is achieved by either preparing calibration standards in a blank matrix extract (matrix-matching) or by acidifying the final sample extracts and the solvent-based standards with formic or acetic acid.[1] This step is crucial for preventing overestimation and ensuring consistency.

Q3: Which d-SPE sorbents are best for this compound analysis?

For most fruit and vegetable matrices with low-fat content, the standard d-SPE combination of Primary Secondary Amine (PSA) and magnesium sulfate (MgSO₄) is sufficient. PSA helps remove organic acids and some sugars, while MgSO₄ removes residual water.[4] For matrices with higher fat content, adding C18 to the d-SPE tube is recommended to remove lipids.[3][5]

Q4: Can I use glass autosampler vials for my final extracts?

While possible for immediate analysis, polypropylene (PP) vials are recommended. Studies have shown that minor adsorption to glass vial walls can occur over time, especially in the absence of a matrix.[1] Using PP vials minimizes this risk and improves the stability of the prepared samples.

Q5: Does the type of LC-MS/MS instrument affect this compound analysis?

Yes, the effect of this compound adsorption can vary significantly between different instrument types and even depend on the cleanliness of a specific injector.[1] Therefore, it is essential to validate your chosen analytical approach (matrix-matching or acidification) on your specific LC-MS/MS system to ensure it effectively mitigates the adsorptive effects.[1]

Data Summary

The following table summarizes the qualitative and quantitative effects of key modifications on this compound analysis.

ModificationEffect on AnalysisRationaleTypical Recovery Range
Standard QuEChERS (Solvent Calibration) Often results in overestimated recoveries (>120%) and poor reproducibility.[1]Adsorption of this compound in standards leads to a lower response compared to matrix-containing samples.[1]Highly variable, often >120%
Matrix-Matched Calibration Compensates for matrix effects and adsorptive losses, leading to accurate quantification.[1][6]Standards and samples exhibit similar behavior in the analytical system.70-120%
Acidification of Final Extract Normalizes the instrument response for both solvent- and matrix-based solutions, preventing overestimation.[1]Acid protonates active surfaces, minimizing this compound's ability to adsorb.[1]70-120%
Use of C18 in d-SPE (Fatty Matrices) Improves removal of lipid interferences.[3][4]C18 is a non-polar sorbent that effectively retains fats.[3]70-120% (Matrix Dependent)

Experimental Protocols

Modified QuEChERS Protocol for this compound in Fruit/Vegetable Matrices

This protocol incorporates acidification to ensure accurate analysis.

  • Sample Homogenization:

    • Weigh 10 g of a homogenized, representative sample into a 50 mL polypropylene centrifuge tube.

    • For dry samples, add an appropriate amount of reagent water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) to the tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate for the EN 15662 method).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The d-SPE tube should contain 900 mg MgSO₄ and 150 mg PSA. For fatty matrices, use a d-SPE tube that also contains 150 mg C18 sorbent.

    • Cap and shake vigorously for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation & Acidification:

    • Transfer 1 mL of the cleaned extract into a 2 mL polypropylene autosampler vial.

    • Crucial Step: Add 10 µL of concentrated formic acid to the vial.

    • Cap the vial and vortex briefly to mix.

    • The sample is now ready for LC-MS/MS analysis.

  • Calibration Standards:

    • Prepare a series of calibration standards in pure acetonitrile.

    • Crucial Step: Acidify each calibration standard in the same manner as the samples by adding 10 µL of concentrated formic acid per 1 mL of standard solution.

Visualizations

Experimental Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10g) Extract 2. Add 10mL ACN & Salts, Shake & Centrifuge Homogenize->Extract dSPE 3. Transfer 6mL Supernatant to d-SPE Tube (PSA/MgSO4) Extract->dSPE Supernatant Centrifuge2 4. Shake & Centrifuge dSPE->Centrifuge2 Acidify 5. Transfer 1mL Extract & Add 10µL Formic Acid Centrifuge2->Acidify Cleaned Extract LCMS 6. Analyze by LC-MS/MS Acidify->LCMS

Caption: Modified QuEChERS workflow for this compound analysis.

Troubleshooting Logic

Dodine_Troubleshooting rect_node rect_node start High Recoveries or Poor Reproducibility? q1 Using Solvent-Based Calibration Standards? start->q1 sol1 Switch to Matrix-Matched Standards OR Acidify ALL standards and samples (10µL HCOOH per 1mL extract) q1->sol1 Yes q2 Issue Persists? q1->q2 No sol1->q2 sol2 Clean LC Injector Port & System. Switch to Polypropylene (PP) Vials. q2->sol2 Yes end_ok Problem Resolved q2->end_ok No (Consult Instrument Specialist) sol2->end_ok

References

Technical Support Center: Dodine Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression issues encountered during the analysis of dodine by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and how does it affect this compound analysis?

A1: Signal suppression in LC-MS/MS is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased instrument response for this compound, resulting in underestimation of its concentration.[1] Conversely, signal enhancement, where the response is artificially increased, can also occur. For this compound, a notable issue is not traditional signal suppression but rather a tendency for the analyte to be lost through adsorption to surfaces in the absence of matrix components, leading to artificially low readings with solvent-based standards and consequently overestimated recoveries when compared to matrix-matched standards.[3]

Q2: What are the primary causes of signal variability for this compound in LC-MS/MS analysis?

A2: The primary cause of signal variability for this compound is its propensity to adsorb to surfaces within the LC-MS/MS system, such as vials and the injector unit, particularly when using clean solvent-based standards.[3] This adsorption is less pronounced in the presence of matrix components, which compete for active sites.[3] This phenomenon can lead to what appears as signal enhancement when comparing matrix-containing samples to solvent-only standards, but is more accurately described as a loss of analyte in the absence of the matrix.[3]

Q3: How can I minimize signal suppression or enhancement for this compound?

A3: Several strategies can be employed to mitigate signal variability for this compound:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix is a highly effective way to compensate for matrix effects.[3][4]

  • Acidification of Standards: Adding a small amount of acid, such as formic acid, to solvent-based calibration standards can help to reduce the adsorption of this compound to active surfaces in the LC system, leading to more accurate quantification.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal tool to correct for both matrix effects and variations in sample preparation and instrument response.[5][6] While commercially available SIL-IS for this compound are not readily found, if available, they would co-elute with this compound and experience similar ionization suppression or enhancement, thus providing the most accurate correction.

  • Sample Preparation: Employing a robust sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can help to remove interfering matrix components.[7]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can also reduce signal suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A4: As of late 2025, a commercially available stable isotope-labeled internal standard (e.g., deuterated or 13C-labeled this compound) is not readily documented in publicly available resources. The synthesis of such a standard would be required for its use.[8][9] In the absence of a specific SIL-IS for this compound, researchers may consider using a structurally similar compound as an internal standard, though this approach is less effective at correcting for matrix effects than a co-eluting SIL-IS.[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting signal suppression and related issues in this compound analysis.

Diagram: Troubleshooting Workflow for this compound Signal Suppression

Troubleshooting Workflow for this compound Signal Suppression Troubleshooting Workflow for this compound Signal Suppression start Start: Inconsistent or Unexpected this compound Signal check_calibration Review Calibration Strategy (Solvent-based vs. Matrix-matched) start->check_calibration solvent_cal Using Solvent-Based Calibration? check_calibration->solvent_cal matrix_cal Using Matrix-Matched Calibration? solvent_cal->matrix_cal No acidify_std Action: Acidify solvent standards with formic acid and re-inject. solvent_cal->acidify_std Yes prep_matrix_match Action: Prepare and analyze matrix-matched calibration standards. matrix_cal->prep_matrix_match No check_sample_prep Review Sample Preparation Protocol matrix_cal->check_sample_prep Yes acidify_std->check_sample_prep prep_matrix_match->check_sample_prep optimize_cleanup Action: Optimize sample cleanup (e.g., d-SPE in QuEChERS) to remove interferences. check_sample_prep->optimize_cleanup check_chromatography Review Chromatographic Conditions optimize_cleanup->check_chromatography optimize_lc Action: Adjust gradient, column chemistry, or mobile phase to improve separation from matrix components. check_chromatography->optimize_lc use_is Consider Internal Standard optimize_lc->use_is sil_is Is a Stable Isotope-Labeled IS for this compound available? use_is->sil_is no_sil_is Action: Use a structurally similar compound as an IS and validate its performance. sil_is->no_sil_is No yes_sil_is Action: Incorporate SIL-IS into the workflow. sil_is->yes_sil_is Yes end End: Consistent and Accurate this compound Signal no_sil_is->end yes_sil_is->end

Caption: A step-by-step guide to diagnosing and resolving this compound signal issues.

Data Presentation

The following tables summarize quantitative data on the impact of matrix effects on this compound analysis and the effectiveness of mitigation strategies.

Table 1: Overestimation of this compound Concentration in Various Fruit Matrices Using Solvent-Based Calibration [3]

Fruit MatrixThis compound Level (mg/kg) using Matrix-Matched CalibrationCalculated this compound Level (mg/kg) using Solvent-Based CalibrationApparent Recovery (%)
Pears0.0640.090141
Pears0.220.58264
Sour Cherries0.0470.22468
Cherries0.0841.51786
Apples0.0150.047313
Apricots0.280.77275
Apricots0.0120.034283
Gooseberries0.0210.058276
Endive0.0140.022157
Spinach0.0030.009300

Table 2: Effect of Acidification on this compound Signal in Solvent- vs. Matrix-Based Standards [3]

Standard TypeTreatmentRelative Peak Area
Solvent-BasedNoneLower
Solvent-BasedAcidified (Formic Acid)Increased to level of matrix-based
Matrix-BasedNoneHigher
Matrix-BasedAcidified (Formic Acid)No significant change

Experimental Protocols

Protocol 1: QuEChERS-Based Extraction of this compound from Fruit Samples[7]

This protocol describes a general method for the extraction of this compound from agricultural products.

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

  • Sample for Analysis: Take the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram: QuEChERS Workflow for this compound Analysis

QuEChERS Workflow QuEChERS Workflow for this compound Analysis start Start: Fruit Sample homogenize 1. Homogenize Sample (10-15g) start->homogenize extract 2. Add Acetonitrile and QuEChERS Salts homogenize->extract shake 3. Shake Vigorously (1 min) extract->shake centrifuge1 4. Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 d_spe 5. Transfer Supernatant to d-SPE Tube centrifuge1->d_spe vortex 6. Vortex (30 sec) d_spe->vortex centrifuge2 7. Centrifuge vortex->centrifuge2 analyze 8. Analyze Supernatant by LC-MS/MS centrifuge2->analyze end End: this compound Quantification analyze->end

Caption: The QuEChERS sample preparation workflow for this compound analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides typical starting conditions for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute this compound.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: m/z 228.2 -> 113.1

      • Qualifier: m/z 228.2 -> 171.2

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum this compound signal.

Signaling Pathways and Logical Relationships

Diagram: Mechanism of this compound Adsorption and the Role of Matrix Components

This compound Adsorption Mechanism Mechanism of this compound Adsorption and Matrix Effect cluster_0 Scenario 1: Solvent-Based Standard cluster_1 Scenario 2: Matrix-Matched Standard dodine_solvent This compound in Solvent adsorption This compound Adsorption dodine_solvent->adsorption active_sites Active Sites on LC System Surfaces active_sites->adsorption low_signal Result: Low Signal at Detector adsorption->low_signal dodine_matrix This compound in Matrix competition Competition for Active Sites dodine_matrix->competition matrix_components Matrix Components matrix_components->competition active_sites2 Active Sites on LC System Surfaces active_sites2->competition high_signal Result: High Signal at Detector competition->high_signal

Caption: How matrix components reduce this compound adsorption and impact signal.

References

Dodine Technical Support Center: pH Effects on Stability & Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing dodine. This guide provides detailed information, troubleshooting advice, and standardized protocols to address common challenges related to the influence of pH on this compound's stability and bioactivity in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing and using this compound solutions in assays?

A: For optimal activity, this compound should be maintained in its protonated, cationic form. With a pKa of approximately 9.0, it is crucial to keep the solution pH well below this value.[1] Most pesticides are generally most stable in slightly acidic conditions.[2][3] A pH range of 5.0 to 7.0 is recommended for most applications to ensure both stability and the predominance of the active cationic species.

Q2: I observed precipitation in my this compound stock solution or assay plate. What is the likely cause?

A: Precipitation can occur for several reasons:

  • Concentration Exceeding Solubility: The concentration of your solution may be higher than this compound's solubility at the specific pH and temperature of your experiment.

  • pH Shifts: this compound is an acidic salt, and preparing concentrated solutions can lower the pH. Conversely, interaction with other buffer components could raise the pH above its pKa, reducing solubility.

  • Temperature: this compound is more soluble in hot water.[1][4] If solutions are prepared warm and then cooled, precipitation may occur.

Q3: How stable is this compound in aqueous buffer solutions?

A: this compound is highly stable against hydrolytic degradation across a wide pH range.[5] Studies show that in sterile, dark conditions at 25°C, no significant hydrolysis occurs at pH 4, 7, or 9 over a 30-day period.[5] Its estimated half-life is exceptionally long, indicating that short-term assay conditions are unlikely to result in significant degradation.[5]

Q4: My assay results are inconsistent. Could the pH of my buffer be the cause?

A: Absolutely. Inconsistent pH can be a major source of variability for several reasons:

  • Active Form: As the pH approaches this compound's pKa of 9, the proportion of the active cationic form decreases, which will directly impact its biological activity.[1][6]

  • Target Interaction: The mechanism of action involves interaction with negatively charged anionic sites on fungal cell surfaces and mitochondria.[1][7] The charge of these biological targets can also be pH-dependent, affecting the binding and activity of this compound.

  • Protein Denaturation: this compound can act as a protein denaturant, and this effect can be highly pH-sensitive.[8] If your assay involves proteins, pH fluctuations could alter their conformation and interaction with this compound.

Q5: How does pH fundamentally affect this compound's mechanism of action?

A: this compound's primary mode of action is the disruption of mitochondrial respiration.[7] Its secondary mechanism involves damaging the fungal plasma membrane.[7] Both actions rely on the this compound molecule carrying a positive charge (the guanidinium group). This allows it to bind to and disrupt the negatively charged phospholipid membranes of the cell and its mitochondria, leading to ATP depletion and cell death.[1][7] If the pH is too high (pH > 9), the guanidinium group becomes deprotonated and neutral, significantly reducing its ability to interact with these targets and thereby diminishing its fungicidal activity.

Data Summary Tables

Table 1: Aqueous Solubility of this compound at Different pH Values

pH ValueSolubility (g/L) at 20°CReference
4.90.87[5]
6.90.93[5]
9.10.79[5]

Note: Another source reports a solubility of 0.63 g/L in water at 25°C.[1]

Table 2: Hydrolytic Stability of this compound at 25°C

pH ValueObservation (after 30 days)Estimated Half-Life (days)Reference
4.0No hydrolysis-[5]
5.0-576[5]
7.0No hydrolysis914[5]
9.0No hydrolysis1198[5]

Table 3: Key Physicochemical Properties of this compound

PropertyValueReference
Chemical Name1-dodecylguanidinium acetate[9]
pKa~9.0[1]
Log P (octanol-water)0.87 (at pH 4.6), 0.96 (at pH 9.3)[5]
Molecular Weight287.44 g/mol [1]

Troubleshooting Guide

If you encounter issues during your experiments, follow this troubleshooting workflow.

start Problem: Inconsistent Activity or Precipitation check_ph 1. Verify pH Is the pH of stock and final assay solutions correct and consistent (ideally pH 5-7)? start->check_ph ph_yes Yes check_ph->ph_yes  Yes ph_no No check_ph->ph_no  No check_conc 2. Check Concentration Is the final concentration below the solubility limit at the assay pH? conc_yes Yes check_conc->conc_yes  Yes conc_no No check_conc->conc_no  No check_temp 3. Review Temperature Was the solution prepared warm and then cooled, causing precipitation? temp_yes Yes check_temp->temp_yes  Yes temp_no No check_temp->temp_no  No check_buffer 4. Assess Buffer Components Are there any components that could react with this compound or alter pH significantly? solution_buffer Action: Use a different buffer system. Consider a simple phosphate or acetate buffer. check_buffer->solution_buffer ph_yes->check_conc solution_ph Action: Adjust pH using appropriate buffers. Re-test. ph_no->solution_ph conc_yes->check_temp solution_conc Action: Lower the working concentration. Re-test. conc_no->solution_conc solution_temp Action: Prepare solution at ambient temperature or maintain solution temperature. temp_yes->solution_temp temp_no->check_buffer end_node Problem Resolved solution_ph->end_node solution_conc->end_node solution_temp->end_node solution_buffer->end_node

Caption: Troubleshooting workflow for this compound-related assay issues.

Experimental Protocols

Protocol: Hydrolytic Stability Assessment of this compound

This protocol outlines a standardized method to determine the stability of this compound in aqueous solutions at different pH values, compliant with general stability testing guidelines.[10][11]

1. Objective: To evaluate the rate of hydrolytic degradation of this compound in aqueous buffered solutions at pH 4.0, 7.0, and 9.0 over a 30-day period at a constant temperature.

2. Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium hydrogen phthalate (for pH 4.0 buffer)

  • Potassium dihydrogen phosphate and Sodium hydroxide (for pH 7.0 buffer)

  • Boric acid and Sodium hydroxide (for pH 9.0 buffer)

  • Sterile, amber glass vials with screw caps

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with UV detector

3. Procedure:

  • Buffer Preparation: Prepare 0.05 M buffer solutions for pH 4.0, 7.0, and 9.0. Sterilize by filtering through a 0.22 µm filter.

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Test Solutions: Spike the stock solution into each of the three buffer solutions in separate amber glass vials to achieve a final concentration of ~10 µg/mL. Prepare triplicate vials for each pH and each time point.

  • Incubation: Store all vials in a temperature-controlled incubator at 25°C in the dark.

  • Sampling: At specified time intervals (e.g., Day 0, 7, 14, 21, 30), remove one set of triplicate vials for each pH.

  • Analysis: Analyze the concentration of this compound in each sample immediately using a validated HPLC-UV method.

4. Data Analysis:

  • Calculate the mean concentration of this compound at each time point for each pH.

  • Plot the natural logarithm of the this compound concentration versus time.

  • Determine the degradation rate constant (k) from the slope of the regression line.

  • Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer 1. Prepare & Sterilize Buffers (pH 4, 7, 9) prep_stock 2. Prepare this compound Stock Solution prep_buffer->prep_stock prep_test 3. Spike Stock into Buffers to Create Test Solutions prep_stock->prep_test incubate 4. Incubate Samples (25°C, Dark) prep_test->incubate sample 5. Collect Triplicate Samples at Time Points (0, 7, 14, 30 days) incubate->sample analyze 6. Analyze this compound Conc. via HPLC sample->analyze calculate 7. Calculate Degradation Rate & Half-Life (t½) analyze->calculate

Caption: Experimental workflow for this compound hydrolytic stability testing.

Visualized Mode of Action

The fungicidal activity of this compound is critically dependent on its protonation state, which is controlled by the pH of the environment.

cluster_env Aqueous Environment dodine_neutral This compound (Neutral) Dodecylguanidine dodine_cation This compound (Cationic - ACTIVE) Dodecylguanidinium dodine_neutral->dodine_cation pKa ~ 9.0 pH < 9 favors Cation membrane Cell Membrane (Negatively Charged) dodine_cation->membrane Interaction mitochondria Mitochondria (Negatively Charged) dodine_cation->mitochondria Interaction death Membrane Disruption & ATP Depletion -> FUNGAL CELL DEATH membrane->death mitochondria->death

References

Technical Support Center: Optimizing GC Analysis of Dodine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the gas chromatography (GC) analysis of dodine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this challenging compound.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC analysis of this compound problematic?

A1: this compound is a polar guanidine-based fungicide, which gives it low volatility and a tendency to interact with active sites in the GC system (e.g., injector liner and column).[1][2] These characteristics make it unsuitable for direct GC analysis, often resulting in poor peak shape, low sensitivity, and non-reproducible results. To overcome these issues, a derivatization step is necessary to create a more volatile and less polar compound suitable for GC analysis.[2][3][4][5]

Q2: What is the recommended derivatization procedure for this compound GC analysis?

A2: The most common and effective method for derivatizing this compound is through a condensation reaction with hexafluoroacetylacetone (HFAA).[1][2][6] This reaction forms a stable, substituted pyrimidine derivative of this compound that is significantly more volatile and amenable to GC separation and detection.[2] The derivatization is typically performed by heating the dried sample extract with HFAA in a suitable solvent.[1]

Q3: What are the key considerations for sample preparation before derivatization?

A3: A robust sample preparation protocol is crucial for accurate this compound analysis. This typically involves:

  • Extraction: this compound is often extracted from the sample matrix using a polar solvent like methanol.[1][2]

  • Liquid-Liquid Partitioning: A cleanup step to remove interfering matrix components is often necessary. This can be achieved by partitioning the extract with a non-polar solvent like chloroform or dichloromethane.[1][2]

  • Drying: It is critical to ensure the extract is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[4]

Troubleshooting Guide: Injection Parameter Optimization

Optimizing the injection parameters is critical for achieving sharp peaks, good sensitivity, and reproducible results for the derivatized this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape is a common issue in GC analysis and can have multiple causes. For derivatized this compound, it is often related to active sites in the injection port or suboptimal vaporization.

Parameter Potential Cause Recommended Action Expected Outcome
Injector Temperature Too low: Incomplete or slow vaporization of the this compound derivative.Increase the injector temperature in increments of 10-20°C (a good starting point is often 250°C).Sharper, more symmetrical peaks.
Too high: Thermal degradation of the derivative.Decrease the injector temperature.Improved peak shape and response.
Liner Type Active sites on an undeactivated liner can interact with the analyte.Use a deactivated liner, preferably with a taper at the bottom to direct the sample onto the column.Reduced peak tailing.
Liner Packing Absence of packing material can lead to inefficient vaporization.Use a liner with deactivated glass wool. The wool provides a larger surface area for vaporization and can help trap non-volatile residues.Improved peak shape and reproducibility.
Injection Speed A slow injection can lead to a broad initial sample band.If using manual injection, ensure a fast and smooth injection. An autosampler is recommended for consistency.Narrower and more symmetrical peaks.

Issue 2: Low Sensitivity or No Peak Detected

Low sensitivity can be a result of analyte loss in the injector or inefficient transfer to the column.

Parameter Potential Cause Recommended Action Expected Outcome
Injection Mode Split injection is used, and the split ratio is too high, leading to most of the sample being vented.Switch to splitless injection for trace analysis to ensure the entire sample is transferred to the column.Significant increase in peak area and sensitivity.
Splitless Hold Time If using splitless injection, the hold time may be too short, causing the split vent to open before the entire sample has been transferred to the column.Optimize the splitless hold time. A good starting point is a time that allows the carrier gas to sweep the liner volume 1.5 to 2 times.Maximized analyte transfer and improved sensitivity.
Injector Temperature Temperature is too low, causing condensation of the analyte in the injector.Increase the injector temperature.Improved analyte transfer and higher response.
Septum Purge A high septum purge flow can remove some of the sample before it reaches the column.Ensure the septum purge is activated after the injection is complete.Minimized sample loss.

Issue 3: Poor Reproducibility

Inconsistent results between injections can stem from variability in the injection process.

Parameter Potential Cause Recommended Action Expected Outcome
Injection Volume Inconsistent injection volumes, especially with manual injections.Use an autosampler for precise and repeatable injections.Improved reproducibility of peak areas (%RSD).
Backflash The solvent vapor volume exceeds the liner volume, causing the sample to back up into the carrier gas lines.Use a liner with a larger internal diameter or reduce the injection volume. A solvent with a lower expansion volume can also be considered.More consistent peak areas and a stable baseline.
Liner Contamination Accumulation of non-volatile matrix components in the liner.Regularly replace the injector liner, especially when analyzing complex matrices.Restored peak shape and response, leading to better reproducibility.

Experimental Protocols

This compound Extraction and Derivatization from Soil

This protocol is adapted from the EPA method for this compound analysis in soil.[1]

  • Extraction:

    • Weigh 50g of the soil sample into a 250 mL Nalgene bottle.

    • Add 70 mL of 0.05 M KOH in 90:10 methanol:water and shake for 15 minutes.

    • Centrifuge at approximately 2500 rpm for 5 minutes.

    • Decant the supernatant.

    • Repeat the extraction with a fresh portion of the KOH/methanol solution.

    • Perform a third extraction with 70 mL of 1% HCl in methanol.

    • Combine all extracts.

  • Cleanup (Liquid-Liquid Partitioning):

    • Take a 50 mL aliquot of the combined extract and reduce the volume to about 10 mL using a rotary evaporator.

    • Transfer the concentrated extract to a separatory funnel containing 25 mL of water and 7.9 g of NaCl.

    • Extract the aqueous phase three times with 45 mL of dichloromethane.

    • Pass the dichloromethane extracts through a filter paper containing anhydrous sodium sulfate to remove residual water.

    • Evaporate the combined dichloromethane extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 400 µL of a 10% (v/v) solution of hexafluoroacetylacetone (HFAA) in benzene.

    • Heat the mixture at 85°C for 1 hour.

    • After cooling, the sample is ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Soil or Fruit Sample extraction Extraction with Methanol-based Solution sample->extraction cleanup Liquid-Liquid Partitioning extraction->cleanup drying Evaporation to Dryness cleanup->drying derivatization Reaction with HFAA drying->derivatization injection Optimized GC Injection derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low/No Sensitivity cluster_reproducibility Poor Reproducibility start Problem with this compound GC Peak check_temp Adjust Injector Temperature start->check_temp Tailing/Fronting check_mode Switch to Splitless Mode start->check_mode Low Signal use_autosampler Use Autosampler start->use_autosampler Inconsistent Area check_liner Check/Replace Liner (Deactivated, w/ Wool) check_temp->check_liner check_injection Verify Injection Technique check_liner->check_injection check_hold_time Optimize Splitless Hold Time check_mode->check_hold_time check_leaks Check for System Leaks check_hold_time->check_leaks check_backflash Check for Backflash (Liner Volume/Inj. Vol.) use_autosampler->check_backflash replace_consumables Regularly Replace Liner and Septum check_backflash->replace_consumables

Caption: Troubleshooting logic for optimizing this compound GC analysis.

References

Technical Support Center: Dodine Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration issues in the quantitative analysis of dodine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for this compound has poor linearity (r² < 0.99). What are the common causes and solutions?

A: Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument issues.

  • Standard Preparation: Inaccurate dilutions or instability of standards can be a primary cause. This compound is stable under moderately alkaline or acid conditions and at ordinary temperatures, both as a solid and in solution.[1] However, it's crucial to ensure your stock and working solutions are prepared accurately. Always use high-purity certified reference material and HPLC-grade solvents.[2] Prepare fresh working standards regularly and store all solutions in a refrigerator at or below 4°C when not in use.[3][4]

  • Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for the detector's linear dynamic range. A typical linear range for this compound analysis by LC/MS can be from 0.0001 to 0.02 µg/mL.[5]

  • Adsorption Issues: this compound has a tendency to interact with surfaces within the LC system, which can affect linearity.[6] This is particularly noticeable at lower concentration levels. See Q3 for mitigation strategies.

  • Incorrect Calibration Model: While a simple linear model is often used, for some assays, a weighted linear regression (e.g., 1/x or 1/x²) or a second-order calibration might provide a better fit.[7]

Troubleshooting Steps:

  • Prepare a fresh set of calibration standards from your stock solution. If the problem persists, prepare a new stock solution.

  • Verify the calibration range. If necessary, narrow the range or dilute high-concentration samples to fall within the linear portion of the curve.

  • Inject a mid-range standard multiple times to check for instrument response consistency.

  • Implement solutions for adsorption and matrix effects as described in Q2 and Q3.

Q2: I'm observing significant signal suppression or enhancement (matrix effects) in my sample analysis. How can I mitigate this?

A: Matrix effects are a common challenge in the analysis of this compound in complex samples like agricultural products.[6][8][9] Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[8]

Recommended Solutions:

  • Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a blank matrix extract that is free of this compound but has undergone the same extraction and cleanup procedure as your samples.[6][10][11] This ensures that the standards and samples experience similar matrix effects.

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal.[9] It has been found that for some matrices, a 10x dilution can significantly reduce matrix effects for many pesticides.[9]

  • Effective Sample Cleanup: Use appropriate solid-phase extraction (SPE) cartridges to remove interfering compounds. For this compound, PSA (Primary Secondary Amine) cartridges are often used.[5][12] For samples with high chlorophyll content, a subsequent cleanup with a graphitized carbon cartridge may be necessary.[5][12]

  • Stable Isotope-Labeled Internal Standard: While not always available, using an isotopically labeled version of this compound as an internal standard is an excellent way to compensate for matrix effects and variability in extraction recovery.[11]

Q3: My recovery rates are consistently overestimated (>110%) when using solvent-based standards. What is causing this?

A: Overestimated recoveries for this compound, when using calibration standards prepared in pure solvent, are frequently caused by the analyte's tendency to adsorb to surfaces in the LC system, particularly the injector.[6] In the absence of matrix components, this compound interacts with these surfaces. When a sample containing matrix is injected, the matrix components compete for these active sites, reducing this compound adsorption and leading to a stronger signal compared to the "clean" standard. This results in a calculated recovery that is artificially high.[6]

Solutions:

  • Use Matrix-Matched Standards: As detailed in Q2, preparing standards in a blank matrix extract is the most reliable solution. This equalizes the adsorption effects between the standards and the samples.[6]

  • Acidify Solvent-Based Standards: Adding a small amount of acid (e.g., formic acid or acetic acid) to your solvent-based standards can significantly reduce the adsorption effect.[6] Acidification can protonate active sites on system surfaces, minimizing their interaction with this compound. An addition of 10 µL of formic acid to 1 mL of solvent-based standard has been shown to be effective.[6]

The following diagram illustrates the troubleshooting workflow for common calibration issues.

G cluster_start Start: Calibration Issue Identified cluster_troubleshoot Troubleshooting Pathway cluster_solutions Corrective Actions start Poor Linearity, Inconsistent Results, or Inaccurate Recoveries check_standards Prepare Fresh Standards & Verify Dilutions start->check_standards linearity_issue Poor Linearity? check_standards->linearity_issue check_system Run System Suitability Test (SST) Check Peak Shape & RT recovery_issue Inaccurate Recovery? check_system->recovery_issue assess_matrix Analyze Blank Matrix vs. Solvent Standard matrix_effect Signal Suppression or Enhancement? assess_matrix->matrix_effect linearity_issue->check_system No solution_linearity Adjust Calibration Range Evaluate Weighted Regression linearity_issue->solution_linearity Yes recovery_issue->assess_matrix Yes end Re-validate & Proceed with Analysis recovery_issue->end No, Issue Resolved solution_adsorption Acidify Solvent Standards (e.g., with Formic Acid) matrix_effect->solution_adsorption No (Overestimation in Solvent Std Only) solution_matrix Implement Matrix-Matched Calibration Improve Sample Cleanup Dilute Sample Extract matrix_effect->solution_matrix Yes (Suppression/ Enhancement) solution_linearity->end solution_adsorption->end solution_matrix->end

Caption: Troubleshooting workflow for this compound calibration issues.

Quantitative Data Summary

The following tables summarize typical performance data for this compound quantitative analysis from various studies.

Table 1: Recovery of this compound from Various Agricultural Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Apples0.180.3 - 100.00.3 - 6.4[5]
Cherries0.180.3 - 100.00.3 - 6.4[5]
Peaches0.180.3 - 100.00.3 - 6.4[5]
Pears0.180.3 - 100.00.3 - 6.4[5]
Plums0.180.3 - 100.00.3 - 6.4[5]
Various Fruit0.05 - 10.0≥ 84N/A[13]
Various Fruit0.005 - 0.5> 50< 18[14]

Table 2: Linearity and Detection Limits for this compound Analysis

Analytical MethodLinear RangeRegression Coefficient (r²)LODLOQReference
HPLC-UV8.45 - 84.47 mg/L0.9990.63 mg/L2.10 mg/L[2]
LC/ESI-MS0.0001 - 0.02 µg/mLLinear0.0006 mg/kgN/A[5]
GC-MSD0.005 - 0.1 µg/mLLinear5 ng/mL (injected standard)N/A[3]

Experimental Protocols

Protocol: Determination of this compound in Agricultural Products by LC-MS/MS

This protocol is a generalized procedure based on common methods for analyzing this compound in fruit matrices.[5][6][12]

1. Standard Preparation

  • Stock Standard (100 µg/mL): Accurately weigh an appropriate amount of this compound certified reference material, correct for purity, and dissolve in methanol in a volumetric flask.[3] Store at ≤ 4°C.[4]

  • Intermediate & Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol or a suitable solvent. For matrix-matched calibration, the final dilution should be made into a blank matrix extract. A typical calibration range is 0.001 to 0.05 µg/mL.

2. Sample Preparation & Extraction

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add appropriate salts for partitioning (e.g., QuEChERS method). Centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and MgSO₄). Vortex for 30 seconds and centrifuge.

  • Final Extract: Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis

  • LC System: HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[8]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions: Monitor at least two specific MRM (Multiple Reaction Monitoring) transitions for this compound for quantification and confirmation.

The following diagram provides a visual representation of the experimental workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Homogenize 10g Sample extract Add Acetonitrile & QuEChERS Salts start->extract centrifuge1 Vortex & Centrifuge extract->centrifuge1 cleanup d-SPE Cleanup (PSA + MgSO4) centrifuge1->cleanup centrifuge2 Vortex & Centrifuge cleanup->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter inject Inject into LC-MS/MS filter->inject standards Prepare Calibration Standards (Solvent or Matrix-Matched) standards->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (Positive ESI, MRM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration in Samples calibrate->quantify

Caption: Experimental workflow for this compound quantitative analysis.

References

Validation & Comparative

A Comparative Guide to Inter-laboratory Validated Analytical Methods for Dodine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of dodine, a fungicide used on various fruit and nut crops. The information is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering a comparative overview of method performance based on available validation data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section summarizes the performance characteristics of two common chromatographic techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Disclaimer: The following data is a synthesis from single-laboratory validation studies. A direct inter-laboratory comparison study for all methods was not available. Therefore, the performance characteristics presented here should be considered as representative of each method's capabilities under specific laboratory conditions.

Table 1: Performance Characteristics of LC-MS/MS and HPLC-DAD for this compound Analysis

Performance ParameterLC-MS/MSHPLC-DAD
Linearity (Correlation Coefficient, r²) >0.99[1]0.9998[2]
Limit of Detection (LOD) 1 µg/kg (in fruit)[3]0.80 mg/L
Limit of Quantification (LOQ) 5 µg/kg (in fruit)[3]2.40 mg/L
Recovery (%) >50% (in various fruits)[3]99.38% - 102.00%
Precision (Relative Standard Deviation, RSD) Intra-assay: <13%, Inter-assay: <18%[3]<2%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. This section outlines the key steps for the analysis of this compound in fruit matrices using QuEChERS extraction followed by either LC-MS/MS or HPLC-DAD analysis.

QuEChERS Sample Extraction and Clean-up

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]

Materials:

  • Homogenized fruit sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add MgSO₄ and NaCl (for phase separation).

  • Shake vigorously again for 1 minute.

  • Centrifuge the tube to separate the layers.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA and anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) clean-up.

  • Shake for 30 seconds.

  • Centrifuge the d-SPE tube.

  • The resulting supernatant is ready for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis of pesticides.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidifier like formic acid to improve peak shape and ionization efficiency.[6]

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Important Consideration: this compound has a tendency to interact with surfaces within the LC system, which can lead to overestimated recovery rates when using solvent-based calibration. To mitigate this, it is crucial to use matrix-matched calibration standards or to acidify the final extract and solvent-based standards (e.g., with formic acid).[6]

High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD) Analysis

HPLC-DAD is a robust and cost-effective technique suitable for the quantification of this compound, particularly at higher concentration levels.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode-Array Detector.

Chromatographic Conditions (Example):

  • Column: C8 or C18 reversed-phase column.[2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with trifluoroacetic acid) and an organic modifier (e.g., ethanol or acetonitrile).[2]

  • Flow Rate: 1.0 mL/minute.[2]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitoring at a wavelength where this compound exhibits significant absorbance, for example, around 205 nm.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the inter-laboratory validation of a this compound analytical method.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Scope & Analytes P2 Select Analytical Methods P1->P2 P3 Prepare Homogeneous Test Material P2->P3 P4 Develop & Distribute Protocol P3->P4 L1 Sample Receipt & Storage P4->L1 Distribute Samples & Protocol L2 Sample Preparation (e.g., QuEChERS) L1->L2 L3 Instrumental Analysis (LC-MS/MS or HPLC-DAD) L2->L3 L4 Data Acquisition & Processing L3->L4 E1 Collect & Tabulate Results L4->E1 Submit Results E2 Statistical Analysis (e.g., z-scores) E1->E2 E3 Evaluate Method Performance E2->E3 E4 Publish Final Report & Guide E3->E4

Caption: Workflow for Inter-laboratory Validation of this compound Analytical Methods.

References

A Comparative Analysis of Dodine and Novel Antifungal Agents: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is undergoing a significant transformation. While established agents like dodine have long served as valuable tools, primarily in agriculture, the rise of drug-resistant human fungal pathogens necessitates the development and evaluation of novel compounds with diverse mechanisms of action. This guide provides an objective comparison of the guanidine-based fungicide this compound against several classes of novel antifungal compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate their distinct roles and potential applications.

Comparative Mechanisms of Action

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. This compound and novel antifungal agents operate via fundamentally different pathways, which dictates their spectrum of activity and potential for resistance.

  • This compound: This agent has a dual mode of action. Its primary fungicidal effect is the inhibition of mitochondrial respiration, leading to a depletion of ATP, which is essential for cellular growth[1]. As a secondary mechanism, this compound, being an amphipathic molecule, can insert itself into the fungal plasma membrane, disrupting its integrity and inhibiting processes like endocytosis[1]. However, this membrane-disrupting effect is often observed at higher concentrations than those required to inhibit mitochondrial function[1].

  • Novel Antifungal Agents: Recent drug development has focused on highly specific targets within the fungal cell that are absent in mammalian hosts, leading to improved safety and efficacy.

    • Echinocandins (e.g., Caspofungin): This class inhibits the enzyme 1,3-β-D-glucan synthase, which is critical for the synthesis of glucan, an essential polymer in the fungal cell wall. This disruption leads to a loss of cell wall integrity and subsequent cell lysis.

    • Gwt1 Inhibitors (e.g., Manogepix): Manogepix, the active form of the prodrug fosmanogepix, is a first-in-class agent that inhibits the Gwt1 enzyme. This enzyme is crucial for an early step in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are vital for cell wall structure and function.

    • Orotomides (e.g., Olorofim): Olorofim targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibiting this pathway halts the production of essential building blocks for DNA and RNA synthesis, thereby arresting fungal growth.

The following diagram illustrates these distinct antifungal targets.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_nucleus Nucleus Mitochondria Mitochondrion PM Plasma Membrane Glucan_Synthase 1,3-β-D-glucan Synthase GPI_Anchors GPI-Anchored Proteins Pyrimidine_Synth Pyrimidine Biosynthesis This compound This compound This compound->Mitochondria Inhibits Respiration This compound->PM Disrupts Integrity Echinocandins Echinocandins (Caspofungin) Echinocandins->Glucan_Synthase Inhibits Manogepix Manogepix Manogepix->GPI_Anchors Inhibits Biosynthesis Olorofim Olorofim Olorofim->Pyrimidine_Synth Inhibits DHODH

Caption: Comparative mechanisms of action for this compound and novel antifungals.

Quantitative Efficacy Comparison

The in vitro efficacy of antifungal compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC). The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, while the MEC is used for filamentous fungi and denotes the lowest concentration that leads to the growth of abnormal, compact hyphae.

The following tables summarize the efficacy of this compound and selected novel agents against various fungal species. It is important to note that this compound's development has been primarily for agricultural applications, and thus, extensive MIC data against human pathogens is limited. The data presented reflects its activity against relevant plant and environmental fungi, alongside a specific data point for Aspergillus spp.. In contrast, novel agents have been rigorously tested against clinically significant yeasts and molds.

Table 1: Efficacy of this compound Against Fungal Pathogens

Fungal SpeciesEfficacy MetricValue (µg/mL)Reference(s)
Ustilago maydisEC₅₀ (Growth)2.29[1]
Aspergillus spp.Inhibitory Conc.50[2]
Saccharomyces pastorianusInhibits Glucose OxidationN/A[3]

Note: The value for Aspergillus spp. is based on a study testing a single concentration (50 µg/mL) which resulted in high inhibition, not a standard MIC assay.

Table 2: Efficacy of Novel Antifungal Agents Against Clinically Relevant Fungi

CompoundFungal SpeciesEfficacy MetricValue (µg/mL)Reference(s)
Caspofungin Candida spp. (overall)MIC₉₀1.0 - 2.0[4]
Aspergillus fumigatusMEC₉₀0.06[5]
Manogepix Candida spp. (overall)MIC₉₀0.06[6]
Aspergillus spp. (overall)MEC₉₀0.03[6]
Olorofim Aspergillus spp. (overall)Modal MIC0.06

Experimental Protocols: Antifungal Susceptibility Testing

Standardized methods are critical for the accurate and reproducible assessment of antifungal efficacy. The broth microdilution method, as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining MIC and MEC values.

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the antifungal stock solution in a 96-well microtiter plate using a standardized liquid growth medium, such as RPMI-1640. This creates a gradient of drug concentrations across the plate.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend the fungal cells or conidia in sterile saline and adjust the turbidity spectrophotometrically to a standardized concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no inoculum).

  • Incubation: Incubate the plates at a controlled temperature (typically 35°C) for a specified period (24-48 hours, depending on the fungus).

  • Endpoint Determination:

    • MIC: For yeasts, the MIC is read as the lowest drug concentration showing a significant reduction in growth (typically ≥50%) compared to the drug-free control well. This can be determined visually or with a spectrophotometer.

    • MEC: For molds like Aspergillus, the MEC is determined visually as the lowest drug concentration that causes the formation of small, compact, and rounded hyphal forms compared to the long, filamentous hyphae in the control well.

The workflow for this protocol is visualized below.

Broth_Microdilution_Workflow prep 1. Fungal Culture & Inoculum Prep inoculate 4. Inoculation of Plate with Fungal Suspension prep->inoculate stock 2. Antifungal Stock Solution plate 3. Serial Dilution in 96-Well Plate stock->plate plate->inoculate incubate 5. Incubation (35°C, 24-48h) inoculate->incubate read 6. Endpoint Reading (Visual or Spectrophotometric) incubate->read result 7. Determine MIC or MEC Value read->result

Caption: Standard experimental workflow for broth microdilution antifungal testing.

Conclusion

This compound remains an effective fungicide for specific applications, primarily in agriculture, acting through broad cellular disruption of the mitochondria and plasma membrane. However, its utility in a clinical context is limited by a lack of targeted efficacy data against human pathogens and a mechanism that is less specific than modern therapeutics.

Novel antifungal agents such as echinocandins, Gwt1 inhibitors, and orotomides represent a significant advancement in the field. Their highly specific mechanisms of action, targeting unique fungal pathways, result in potent efficacy at very low concentrations against a wide range of clinically relevant and often drug-resistant pathogens. As the challenge of invasive fungal infections grows, the continued exploration and development of these novel compounds are paramount to improving patient outcomes in modern medicine.

References

Navigating Dodine Resistance in Venturia inaequalis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the mechanisms, experimental data, and methodologies related to Dodine resistance in the apple scab fungus, Venturia inaequalis.

The enduring challenge of fungicide resistance in Venturia inaequalis, the causative agent of apple scab, necessitates a comprehensive understanding of the mechanisms underpinning resistance to key fungicides like this compound. Introduced in the 1950s, this compound was initially a highly effective tool for managing apple scab. However, resistance emerged within a decade of its widespread use.[1] This guide provides a comparative overview of this compound-resistant and -sensitive isolates of V. inaequalis, summarizing key experimental data, detailing relevant methodologies, and visualizing the current understanding of resistance mechanisms to aid researchers and drug development professionals.

Comparative Analysis of this compound Sensitivity

The primary method for differentiating between this compound-sensitive (S) and this compound-resistant (R) isolates of V. inaequalis is through the determination of the effective concentration required to inhibit 50% of mycelial growth (EC50). A significant body of research has established baseline sensitivity and documented the shift towards resistance in field populations. Below is a summary of reported EC50 values from various studies, highlighting the quantitative differences between sensitive and resistant populations.

Study Region/YearIsolate TypeMean EC50 (mg/L)EC50 Range (mg/L)Resistance Factor (RF)¹Citation(s)
New Zealand (1998)Field Isolates0.502 - 0.5720.114 - 1.0729.4[2]
New Zealand (2010-11)All Orchards0.24Not SpecifiedNot Specified[3]
GreeceSensitive (S)< 1Not Specified9.68[4]
GreeceModerately Resistant (MR)> 1Not Specified651.15 (max)[4]
GermanyField IsolatesNot Specified0.05 - 0.35Not Specified[5]
PolandBaseline Population0.14Not SpecifiedNot Specified[6]
Quebec, CanadaWild Type0.525Not SpecifiedNot Specified
Quebec, CanadaManaged Orchards1.735> 1.0 for resistantNot Specified

¹Resistance Factor (RF) is calculated as the ratio of the EC50 of the resistant population to the EC50 of the sensitive population.

Unraveling the Mechanisms of Resistance: A Polygenic Puzzle

Unlike the well-defined single-gene mutations that confer resistance to fungicides like QoIs (e.g., the G143A mutation), the genetic basis of this compound resistance in V. inaequalis is believed to be more complex.[3] Current evidence points towards a polygenic or quantitative resistance mechanism, where multiple genes, each with a small effect, contribute to the overall resistance phenotype.[7][8] This results in a continuous spectrum of sensitivity within a fungal population rather than a clear-cut resistant or sensitive dichotomy.

The specific genes and molecular mechanisms involved in this compound resistance remain largely uncharacterized.[3] While mechanisms such as target site modification, increased efflux pump activity, and metabolic detoxification are common for other fungicides, their direct role in this compound resistance in V. inaequalis has not been definitively established.[9] The lack of a single major resistance gene suggests that a combination of these or other, yet unknown, mechanisms may be at play.

cluster_0 Monogenic Resistance cluster_1 Polygenic Resistance (e.g., this compound) a Single Gene Mutation b Target Protein Alteration a->b c High-Level Resistance b->c d Multiple Minor Gene Mutations f Quantitative/Gradual Resistance d->f e Efflux Pumps, Metabolism, etc. e->f caption Monogenic vs. Polygenic Resistance

Caption: Conceptual diagram comparing monogenic and polygenic fungicide resistance.

Experimental Protocols

Accurate assessment of this compound sensitivity is crucial for both research and disease management. The following are generalized protocols for key experiments cited in the literature.

Mycelial Growth Assay for EC50 Determination

This is the most common method for quantifying fungicide sensitivity.

  • Isolate Preparation: Single-spore isolates of V. inaequalis are cultured on a suitable medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile distilled water).

  • Amended Media Preparation: The this compound stock solution is serially diluted and added to molten PDA at approximately 45-50°C to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10.0 µg/ml). A control set of plates with no fungicide is also prepared.

  • Inoculation: A small agar plug (e.g., 5 mm diameter) is taken from the margin of an actively growing V. inaequalis culture and placed in the center of each fungicide-amended and control plate.

  • Incubation: Plates are incubated in the dark at a constant temperature (e.g., 20°C) for a specified period (e.g., 14-21 days).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The average diameter is calculated, and the diameter of the mycelial plug is subtracted.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[1]

Spore Germination Assay

This method assesses the effect of the fungicide on the early stages of fungal development.

  • Spore Suspension: Conidia are harvested from sporulating cultures by flooding the plate with sterile distilled water and gently scraping the surface. The spore concentration is adjusted to a standard level (e.g., 1 x 10^5 spores/ml).

  • Fungicide Treatment: Aliquots of the spore suspension are mixed with various concentrations of this compound.

  • Incubation: A drop of each treated spore suspension is placed on a microscope slide or in a microtiter plate well and incubated in a moist chamber at a suitable temperature (e.g., 18-20°C) for 24-48 hours.

  • Microscopic Examination: The percentage of germinated spores and/or the length of the germ tubes are determined by microscopic observation of a set number of spores (e.g., 100) per replicate.

  • Data Analysis: The inhibition of spore germination or germ tube elongation is calculated relative to a non-fungicide control, and EC50 values are determined.

start Isolate V. inaequalis from infected apple leaves culture Establish single-spore cultures on PDA start->culture phenotype Phenotypic Assays (Mycelial Growth, Spore Germination) culture->phenotype ec50 Determine EC50 values for this compound phenotype->ec50 classify Classify isolates as Sensitive (S) or Resistant (R) ec50->classify dna DNA Extraction from S and R isolates classify->dna qtl QTL Mapping (for polygenic resistance) dna->qtl cross Cross S and R isolates qtl->cross Requires sexual reproduction progeny Phenotype and Genotype Progeny cross->progeny map Construct Genetic Linkage Map progeny->map identify Identify QTLs associated with this compound resistance map->identify candidate Identify Candidate Resistance Genes within QTLs identify->candidate

Caption: Generalized workflow for investigating fungicide resistance in V. inaequalis.

Future Directions and Conclusion

The polygenic nature of this compound resistance in V. inaequalis presents a significant challenge for the development of rapid molecular diagnostic tools. Future research employing advanced genomic techniques, such as Quantitative Trait Locus (QTL) mapping and genome-wide association studies (GWAS), will be instrumental in identifying the specific genes and genetic regions contributing to this compound resistance.[10][11] A deeper understanding of these complex resistance mechanisms is essential for designing sustainable disease management strategies and for the development of novel fungicides that can circumvent existing resistance. This guide serves as a foundational resource for researchers embarking on this critical area of study.

References

Cross-Resistance Between Dodine and Other Fungicide Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dodine with other major fungicide classes, focusing on the critical issue of cross-resistance. Understanding the potential for cross-resistance is paramount for developing effective and sustainable disease management strategies and for guiding the development of new antifungal agents. While this compound has been a valuable tool in agriculture, particularly for controlling diseases like apple scab caused by Venturia inaequalis, the emergence of resistance necessitates a thorough evaluation of its performance in the context of other widely used fungicides.

Mechanism of Action: A Tale of Two Targets

This compound's primary mode of action is the disruption of the fungal mitochondrial respiratory chain, leading to a depletion of cellular ATP.[1] Additionally, in some fungal species such as Ustilago maydis, this compound exhibits a secondary mechanism by inserting into the plasma membrane, which compromises its integrity and affects endocytosis.[1] This dual activity distinguishes it from other fungicide classes that typically have more specific cellular targets.

Table 1: Comparison of Mechanisms of Action

Fungicide ClassPrimary Cellular TargetFRAC Group
This compound Mitochondrial respiration (primary), Plasma membrane integrity (secondary in some fungi)[1]U12
Quinone outside Inhibitors (QoIs) Cytochrome bc1 complex in mitochondrial respiration11
Benzimidazoles Beta-tubulin assembly in mitosis1
Succinate Dehydrogenase Inhibitors (SDHIs) Complex II (succinate dehydrogenase) in mitochondrial respiration7

Cross-Resistance Profile of this compound

Current research indicates a generally low risk of cross-resistance between this compound and other major fungicide classes. The Fungicide Resistance Action Committee (FRAC) classifies this compound in its own unique group (U12), suggesting a distinct mode of action that does not typically overlap with others. There is no known cross-resistance between this compound and other fungicides used on registered crops.[2]

However, some studies have revealed potential interactions and a phenomenon of enhanced resistance development. A notable exception to the general lack of cross-resistance is the positive cross-resistance observed between this compound and the bis-guanidine fungicides.[3]

This compound and Demethylation Inhibitors (DMIs)

Research on Venturia inaequalis has shown a concerning interaction between this compound and the DMI fungicide fenarimol. Isolates of V. inaequalis resistant to this compound were found to have a higher proportion of individuals also resistant to fenarimol. This suggests that while not a classic case of target-site cross-resistance, there may be a shared or linked mechanism of resistance, or that populations selected for this compound resistance are more prone to developing resistance to DMIs.

This compound and Other Fungicide Classes

Direct, comprehensive studies quantitatively comparing the efficacy of this compound against strains resistant to QoIs, benzimidazoles, and SDHIs are limited in the publicly available scientific literature. The primary focus of existing research has been on the development of resistance to this compound itself within specific pathogen populations, such as Venturia inaequalis.

Quantitative Efficacy Data

The following table summarizes available data on the efficacy of this compound, primarily against Venturia inaequalis, and provides context where comparisons with other fungicide classes are available. It is important to note that direct comparative studies under identical conditions are scarce, and EC50 values can vary significantly based on the specific isolates and experimental conditions.

Table 2: Comparative Efficacy (EC50 values in µg/mL) of Fungicides against Venturia inaequalis

FungicideFungicide ClassSensitive Isolates (EC50)Resistant Isolates (EC50)Reference
This compound Guanidine0.1 - 0.5> 1.0[4]
Trifloxystrobin QoI< 0.1> 2.0[4][5]
Difenoconazole DMI< 0.1> 0.1[5]
Thiophanate-methyl Benzimidazole< 10> 100[5]
Boscalid SDHI--[4]

Note: Data for boscalid specific to direct comparison in these studies was limited. The provided values are indicative and sourced from studies that may have different methodologies.

Experimental Protocols

Accurate assessment of fungicide sensitivity is crucial for resistance monitoring and research. The following are generalized protocols for two common methods used in the cited studies.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the growth of a fungal colony by 50% (EC50).

Protocol:

  • Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50-60°C, amend the agar with a series of fungicide concentrations. A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted. A control medium with only the solvent should also be prepared.

  • Inoculation: From the edge of an actively growing fungal colony on a non-amended agar plate, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate. Incubate the plates in the dark at a controlled temperature (e.g., 20-25°C) for a specified period, or until the colony on the control plate reaches a certain diameter.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the inhibition data against the logarithm of the fungicide concentration and performing a regression analysis.[6]

Spore Germination Inhibition Assay

This method assesses the effect of a fungicide on the germination of fungal spores.

Protocol:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Preparation: Prepare serial dilutions of the fungicide in a suitable liquid medium or sterile water.

  • Incubation: Mix the spore suspension with the different fungicide concentrations in microtiter plates or on microscope slides. A control with no fungicide is included. Incubate under conditions that promote germination (e.g., specific temperature and humidity).

  • Microscopic Examination: After a defined incubation period (e.g., 24 hours), observe a predetermined number of spores (e.g., 100) under a microscope for each treatment. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each fungicide concentration compared to the control. The EC50 value can then be calculated as described for the mycelial growth assay.[7][8]

Signaling Pathways and Resistance Mechanisms

The molecular mechanisms underlying this compound resistance are not as well-defined as for some other fungicide classes. Resistance is considered to be quantitative, likely involving multiple genes. In contrast, resistance to fungicides like QoIs and some benzimidazoles is often qualitative and due to a single target-site mutation.

Fungi possess general stress response signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are mitogen-activated protein kinase (MAPK) cascades.[2] These pathways can be activated by various environmental stresses, including exposure to fungicides, and may contribute to the overall tolerance of the fungus. However, specific signaling pathways that are directly and uniquely responsible for this compound resistance have not been extensively characterized in the literature.

Below are generalized diagrams representing a typical fungal MAPK signaling cascade and a conceptual workflow for identifying fungicide resistance.

FungicideResistanceWorkflow cluster_field Field Observation cluster_lab Laboratory Analysis cluster_conclusion Conclusion A Fungicide Application B Reduced Efficacy Observed A->B C Isolate Fungal Pathogen B->C D Fungicide Sensitivity Assays (Mycelial Growth / Spore Germination) C->D F Molecular Analysis (Gene Sequencing, Expression) C->F E Determine EC50 Values D->E G Characterize Resistance (Quantitative/Qualitative) E->G H Identify Resistance Mechanism (Target-site mutation, Efflux pumps, etc.) F->H G->H MAPK_Pathway cluster_nucleus ext_stimulus External Stress (e.g., Fungicide) receptor Membrane Sensor/Receptor ext_stimulus->receptor mapkkk MAPKKK receptor->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates transcription_factor Transcription Factor mapk->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to response Stress Response Genes (e.g., Efflux pumps, Detoxification enzymes) transcription_factor->response Activates Transcription

References

A Comparative Guide to Validated Methods for Dodine Residue Analysis in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

The determination of dodine residues in food products is critical for ensuring consumer safety and regulatory compliance. This compound, a fungicide and bactericide, is used on a variety of fruit and nut crops to control fungal diseases.[1][2] This guide provides a comparative overview of validated analytical methods for the quantification of this compound residues, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared using key validation parameters, and detailed experimental protocols are provided to assist researchers and analytical scientists in selecting and implementing the most suitable method for their needs.

Comparison of Analytical Methods

The choice of analytical technique for this compound residue analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While older methods like non-aqueous titrimetric and spectrophotometric methods exist, modern chromatographic techniques are preferred for their superior performance.[3][4]

Method Principle Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Food Matrix Reference
GC-MS Gas chromatography separation with mass spectrometric detection, requires derivatization.8 ppb0.05 mg/kg84-100+Apples, Pears, Cherries, Plums, Peaches[1]
HPLC-UV Reverse-phase HPLC separation with UV detection.---Technical Grade this compound[3]
LC-MS/MS Liquid chromatography separation with tandem mass spectrometric detection.1 µg/kg5 µg/kg>50Apple, Apricot, Cherry, Peach, Pear, Plum, Quince[5]
LC-MS/MS Liquid chromatography with electrospray ionization mass spectrometry.0.0006 mg/kg-80.3-100.016 different agricultural products[6]

GC-MS offers good sensitivity and has been historically used for this compound analysis. However, it necessitates a time-consuming derivatization step with reagents like hexafluoroacetylacetone.[1][3] HPLC-UV provides a simpler alternative but may lack the sensitivity and selectivity required for trace-level residue analysis in complex food matrices, and the mobile phases used can be incompatible with mass spectrometry.[3] LC-MS/MS has emerged as the preferred method for its high sensitivity, selectivity, and ability to analyze this compound directly without derivatization.[4][5][6] It is particularly well-suited for complex food matrices and can achieve very low detection limits, which is essential for compliance with stringent food safety regulations.[5]

Experimental Workflow and Protocols

A generalized workflow for this compound residue analysis in food products involves sample preparation, extraction, cleanup, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has proven effective for a broad range of pesticides, including this compound, in various food matrices.[7][8]

Dodine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Instrumental Analysis Sample Food Sample Reception Homogenization Sample Homogenization Sample->Homogenization Grinding/Chopping Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction Weighing Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive Solid-Phase Extraction (PSA/C18) Centrifugation1->dSPE Supernatant Transfer Centrifugation2 Centrifugation dSPE->Centrifugation2 LCMSMS LC-MS/MS Analysis Centrifugation2->LCMSMS Final Extract GCMS GC-MS Analysis (after derivatization) Centrifugation2->GCMS Final Extract Data Data Analysis & Quantification LCMSMS->Data GCMS->Data

General workflow for this compound residue analysis in food.

Detailed Experimental Protocols

  • Upon reception, store samples appropriately to prevent degradation. For fresh produce, refrigeration is typically required, while frozen items should be kept frozen.[9]

  • Take a representative portion of the laboratory sample.[9]

  • Homogenize the sample using a high-speed blender or food processor to achieve a uniform consistency. For dry samples, milling may be necessary. For samples with high water content, chopping and mixing may be sufficient.[10]

This protocol is a generalized version based on the principles of the QuEChERS method.[7][8]

a. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for some methods).[4]

  • Add internal standards if required.

  • Shake vigorously for 1 minute.

  • Add a salt mixture, commonly containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), to induce liquid-liquid partitioning.[4][7]

  • Shake vigorously again for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent.

  • The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and may also contain C18 for non-polar interferences and graphitized carbon black (GCB) for pigments like chlorophyll.[4][6]

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is the final extract.

a. LC-MS/MS Analysis:

  • Dilute the final extract with an appropriate solvent, often the mobile phase, prior to injection.

  • Chromatographic Conditions (Example):

    • Column: A C8 or C18 reversed-phase column.[11]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound for quantification and confirmation.

b. GC-MS Analysis:

  • Derivatization:

    • Evaporate a portion of the final extract to dryness.

    • Add hexafluoroacetylacetone in a suitable solvent (e.g., 1-chlorobutane) and reflux for approximately 2 hours to form a volatile derivative.[1]

    • After cooling, evaporate the solvent and redissolve the residue in a solvent suitable for GC injection, such as cyclohexane.[1]

  • Chromatographic Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow.

    • Temperature Program: An optimized temperature gradient to separate the this compound derivative from matrix components.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions of the this compound derivative.

Conclusion

For the routine analysis of this compound residues in food products, LC-MS/MS combined with QuEChERS sample preparation offers the most sensitive, selective, and high-throughput approach.[12][13][14] While GC-MS is a viable alternative, the requirement for derivatization makes it more laborious.[1] The choice of method should be guided by the specific analytical requirements, including the food matrix being analyzed and the regulatory limits that must be met. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the results.

References

A Comparative Guide to the Genetic Analysis of Dodine Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dodine resistance in fungal isolates, focusing on the genetic and molecular mechanisms that underpin this phenomenon. The primary focus is on Venturia inaequalis, the causative agent of apple scab, which is the most studied organism in the context of this compound resistance.

Introduction to this compound and Resistance

This compound (n-dodecylguanidine acetate) is a fungicide that has been used for decades to control fungal diseases, particularly apple scab.[1] Its mode of action is multifaceted, involving the disruption of the fungal plasma membrane and, more significantly, the inhibition of mitochondrial respiration, which leads to a depletion of cellular ATP.[2] The extensive use of this compound led to the development of resistance in V. inaequalis populations, rendering it ineffective in many regions.[1] However, after years of diminished use, some fungal populations have shown renewed sensitivity, sparking interest in its re-evaluation.[2]

Resistance to this compound in V. inaequalis is known to be genetically controlled and is considered a quantitative trait, meaning it involves multiple genes and develops progressively.[3] While specific target-site mutations are not the primary mechanism, evidence points towards the involvement of multidrug resistance (MDR) systems, such as the overexpression of efflux pumps.

Comparative Analysis of Fungicide Sensitivity

The most common method for quantifying fungicide resistance is the determination of the Effective Concentration required to inhibit 50% of mycelial growth (EC50). Lower EC50 values indicate higher sensitivity. Below are tables summarizing EC50 values for this compound and other common fungicides from studies on V. inaequalis isolates, demonstrating the varying levels of sensitivity.

Table 1: Comparative EC50 Values (mg/L) for this compound and Other Fungicides in Characterized Venturia inaequalis Isolates

Isolate IDThis compound (Dod)Thiophanate-methyl (TM)Trifloxystrobin (TFS)Cyprodinil (Cyp)Difenoconazole
Sensitive Isolates
42-140.090.080.010.02N/A
45-210.120.090.010.02N/A
Resistant Isolates
30-250.2325.1014.800.02N/A
45-290.2219.8015.600.03N/A
MR Population (Mean) ¹1.16N/AN/A1.410.34
S Population (Mean) ¹0.12N/AN/A0.030.04

Data sourced from Chatzidimopoulos et al. (2022) and Köllner et al. (2023).[2][4] N/A indicates data not available in the cited study. ¹Mean values for Moderately Resistant (MR) and Sensitive (S) populations.

Table 2: Frequency of Resistance to this compound and Other Fungicides in Surveyed V. inaequalis Populations

FungicideChemical GroupResistance Frequency (%)
This compoundGuanidine28% (Moderately Resistant)
TrifloxystrobinQoI92% (Highly Resistant)
DifenoconazoleDMI3% (Highly Resistant), 36% (Moderately Resistant)
CyprodinilAnilinopyrimidine75% (Moderately Resistant)
BoscalidSDHI5% (Moderately Resistant)

Data represents the percentage of isolates in a Greek survey exhibiting resistance. Sourced from Chatzidimopoulos et al. (2022).[4]

Genetic Mechanisms of Resistance: The Role of Efflux Pumps

The genetic basis for this compound resistance is not fully elucidated, but it is strongly hypothesized to involve the upregulation of membrane transporters that actively pump the fungicide out of the fungal cell. This is a common mechanism conferring resistance to multiple classes of fungicides. The two major superfamilies of transporters implicated are:

  • ATP-Binding Cassette (ABC) Transporters: These primary transporters use energy from ATP hydrolysis to export a wide range of substrates. A predicted "Multidrug resistance-associated protein 1," belonging to the ABC transporter family, has been identified in the V. inaequalis genome.[5]

  • Major Facilitator Superfamily (MFS) Transporters: These secondary transporters utilize the proton-motive force to expel toxins.

While direct evidence linking a specific ABC or MFS transporter to this compound resistance through gene knockout or overexpression studies is pending, this model is supported by the quantitative nature of the resistance and patterns of cross-resistance observed with other fungicides.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the typical experimental workflow for analyzing this compound resistance and the hypothesized molecular mechanism of action.

experimental_workflow cluster_field Field & Lab Work cluster_analysis Data Interpretation s1 1. Sample Collection (Infected Apple Leaves) s2 2. Fungal Isolation (Single Spore Isolation) s1->s2 s3 3. Pure Culture (on PDA Medium) s2->s3 p1 4. Mycelial Growth Assay (PDA + this compound Concentrations) s3->p1 g1 4. DNA / RNA Extraction (from Mycelium) s3->g1 p2 5. Data Collection (Measure Colony Diameter) p1->p2 p3 6. Calculate EC50 Value p2->p3 a1 7. Correlate Genotype with Phenotype p3->a1 g2 5. qRT-PCR Analysis (Measure Transporter Gene Expression) g1->g2 g3 6. Sequence Analysis (Identify Potential Mutations) g1->g3 g2->a1 g3->a1

Caption: Experimental workflow for this compound resistance analysis.

resistance_mechanism Hypothesized Efflux Pump Mechanism of this compound Resistance cluster_cell Fungal Cell cluster_nucleus Nucleus dod_in This compound pump ABC/MFS Transporter dod_in->pump Efflux dod_out This compound pump->dod_out tf Transcription Factor (Upregulated) gene Transporter Gene (e.g., ABC1) tf->gene binds & activates gene->pump translates to

Caption: Hypothesized efflux pump mechanism for this compound resistance.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the key experiments involved in analyzing this compound resistance.

This protocol is used to measure the sensitivity of a fungal isolate to a fungicide.

  • Preparation of Fungicide Stock: Dissolve pure-grade this compound in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution (e.g., 1,000 mg/L).

  • Media Amendment: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-55°C. Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.5, 1.0 mg/L). Also prepare control plates with solvent only. Pour the amended media into 90 mm Petri dishes.

  • Inoculation: From a 7-14 day old pure culture of V. inaequalis, take a 5 mm mycelial plug from the actively growing edge. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at 20-22°C for 14-21 days, or until the colony on the control plate reaches approximately 70-80% of the plate diameter.

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug (5 mm) to get the net growth.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the mean growth of the control.

    • Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

  • EC50 Determination: Use statistical software to perform a probit or log-logistic regression analysis, plotting inhibition percentage against the log of the fungicide concentration to calculate the EC50 value.

This protocol outlines a common method for extracting nucleic acids from fungal mycelium for subsequent molecular analysis.[6][7][8]

  • Mycelium Harvest: Grow the V. inaequalis isolate in potato dextrose broth (PDB) or on PDA overlaid with cellophane. Harvest the mycelium by filtration or by scraping it from the cellophane. Freeze the mycelium in liquid nitrogen.

  • Cell Lysis: Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle or a bead beater with zirconium beads.

  • Extraction (CTAB Method):

    • Transfer the powdered mycelium to a microcentrifuge tube containing pre-warmed (65°C) CTAB extraction buffer.

    • Add Proteinase K and RNase A (for DNA extraction) and vortex thoroughly.

    • Incubate at 65°C for 1-3 hours with occasional mixing.

    • Perform a phenol-chloroform-isoamyl alcohol extraction to remove proteins and lipids. Centrifuge and carefully transfer the upper aqueous phase to a new tube.

    • Precipitate the nucleic acids by adding isopropanol and incubate at -20°C.

    • Centrifuge to pellet the DNA/RNA, wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water or TE buffer.

  • Quality Control: Assess the quantity and quality of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

This protocol is used to quantify the expression levels of target genes, such as those encoding ABC or MFS transporters.[9][10]

  • RNA to cDNA Synthesis: Using the RNA extracted in the previous protocol, perform a DNase treatment to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design specific primers for the target transporter gene(s) and for one or more stable reference (housekeeping) genes (e.g., elongation factor 1-alpha, actin) in V. inaequalis.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green or a probe-based master mix, the designed forward and reverse primers, and the cDNA template.

  • Thermocycling: Run the reaction on a real-time PCR machine with a standard program:

    • Initial denaturation (e.g., 95°C for 5-10 min).

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 sec).

      • Annealing/Extension (e.g., 60°C for 1 min).

    • Melt curve analysis (for SYBR Green) to verify product specificity.

  • Data Analysis: Determine the quantification cycle (Cq) values for both the target and reference genes in sensitive and resistant isolates. Calculate the relative gene expression (fold change) in resistant isolates compared to sensitive ones using a method like the 2-ΔΔCq method. This will reveal if the transporter gene is overexpressed in the resistant isolates.

References

Dodine Fungicide: A Comparative Analysis of Performance Against Wild-Type and Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the fungicide Dodine's efficacy against both susceptible (wild-type) and resistant fungal strains. This guide is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further research and development in fungal disease management.

Executive Summary

This compound is a guanidine fungicide with a unique mode of action that primarily targets mitochondrial respiration by inhibiting oxidative phosphorylation, thereby disrupting ATP synthesis.[1] In some fungi, it has a secondary effect on plasma membrane integrity.[1] While effective against a range of fungal pathogens, particularly Venturia inaequalis (apple scab), the emergence of resistant strains necessitates a thorough understanding of its comparative performance. This guide summarizes key quantitative data, outlines experimental protocols for sensitivity testing, and visualizes potential fungal response pathways.

Data Presentation: this compound Efficacy Against Venturia inaequalis

The following table summarizes the 50% effective concentration (EC50) values of this compound against wild-type (sensitive) and resistant isolates of Venturia inaequalis, the causal agent of apple scab. Lower EC50 values indicate higher fungicide sensitivity.

Fungal Strain TypeFungal SpeciesEC50 Range (µg/mL)Reference
Wild-Type (Sensitive) Venturia inaequalis0.05 - 0.2(Adapted from various studies)
Resistant Venturia inaequalis> 1.0(Adapted from various studies)

Note: The EC50 values can vary based on the specific isolates and the experimental conditions used. The data presented represents a general range found in the literature.

Experimental Protocols

Accurate assessment of fungicide resistance is crucial for effective disease management strategies. The following are detailed methodologies for key experiments cited in the evaluation of this compound's performance.

Fungal Isolate Collection and Culture
  • Sampling: Samples of infected plant tissue (e.g., apple leaves with scab lesions) are collected from orchards with varying histories of fungicide exposure.

  • Isolation: Single-spore isolation is performed to ensure pure cultures of the fungal pathogen. This is typically achieved by suspending conidia in sterile water, plating serial dilutions on a suitable agar medium (e.g., Potato Dextrose Agar - PDA), and transferring a single germinating spore to a fresh plate.

  • Culturing: Isolates are maintained on PDA at a controlled temperature (e.g., 20-22°C) in the dark.

In Vitro Fungicide Sensitivity Testing: Mycelial Growth Assay

This method assesses the inhibitory effect of this compound on the vegetative growth of the fungus.

  • Media Preparation: PDA is amended with various concentrations of this compound. A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water) and added to the molten agar after autoclaving and cooling to approximately 50-55°C. A range of concentrations should be used to generate a dose-response curve. Control plates contain only the solvent at the same concentration used in the fungicide-amended plates.

  • Inoculation: A mycelial plug (e.g., 5 mm in diameter) is taken from the margin of an actively growing fungal colony and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: Plates are incubated at a constant temperature (e.g., 20-22°C) in the dark for a specified period (e.g., 7-14 days), or until the mycelial growth in the control plates reaches a certain diameter.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

In Vitro Fungicide Sensitivity Testing: Spore Germination Assay

This assay evaluates the effect of this compound on the germination of fungal spores.

  • Spore Suspension: Conidia are harvested from fresh cultures by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to a standard concentration (e.g., 1 x 10^5 spores/mL).

  • Assay Preparation: A range of this compound concentrations are prepared in a suitable liquid medium or on a solid medium (e.g., water agar).

  • Inoculation and Incubation: Aliquots of the spore suspension are added to the different this compound concentrations and incubated under conditions favorable for germination (e.g., 18-22°C for 12-24 hours).

  • Data Collection and Analysis: The percentage of germinated spores is determined by microscopic examination. A spore is considered germinated if the germ tube is at least half the length of the spore. The percentage of inhibition of spore germination is calculated relative to the control. The EC50 value is then calculated as described for the mycelial growth assay.

Visualization of Fungal Response and Experimental Workflow

Signaling Pathways in Fungal Stress Response

While the precise molecular mechanism of resistance to this compound is not yet fully understood, it is known that fungi possess general stress response signaling pathways that can be activated by fungicides. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are key MAPK (Mitogen-Activated Protein Kinase) cascades involved in sensing and responding to environmental stresses, including those induced by antifungal agents.[2][3]

Fungal_Stress_Response cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_hog HOG Pathway cluster_cwi CWI Pathway cluster_nucleus Nucleus Fungicide Fungicide (e.g., this compound) MembraneStress Membrane Stress Fungicide->MembraneStress OsmoticStress Osmotic Stress Fungicide->OsmoticStress CWI_MAPKKK MAPKKK MembraneStress->CWI_MAPKKK Hog_MAPKKK MAPKKK OsmoticStress->Hog_MAPKKK Hog_MAPKK MAPKK Hog_MAPKKK->Hog_MAPKK Phosphorylation Hog_MAPK Hog1 (MAPK) Hog_MAPKK->Hog_MAPK Phosphorylation TranscriptionFactors Transcription Factors Hog_MAPK->TranscriptionFactors Translocation CWI_MAPKK MAPKK CWI_MAPKKK->CWI_MAPKK Phosphorylation CWI_MAPK Slt2 (MAPK) CWI_MAPKK->CWI_MAPK Phosphorylation CWI_MAPK->TranscriptionFactors Translocation GeneExpression Stress Response Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (e.g., Cell wall reinforcement, Efflux pump expression, Detoxification) GeneExpression->CellularResponse Leads to

Caption: Generalized fungal stress response pathways to fungicides.

Experimental Workflow for this compound Sensitivity Testing

The following diagram illustrates the typical workflow for assessing the sensitivity of fungal strains to this compound in a laboratory setting.

Dodine_Sensitivity_Workflow cluster_setup Experimental Setup cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Collect Fungal Isolates (Wild-Type & Suspected Resistant) isolate Single-Spore Isolation & Culture start->isolate prepare_media Prepare PDA Amended with Varying this compound Concentrations isolate->prepare_media prepare_spores Prepare Standardized Spore Suspension isolate->prepare_spores mycelial_assay Mycelial Growth Assay: Inoculate Plates with Mycelial Plugs prepare_media->mycelial_assay spore_assay Spore Germination Assay: Inoculate Media with Spore Suspension prepare_spores->spore_assay incubation Incubate under Controlled Conditions mycelial_assay->incubation spore_assay->incubation measure_growth Measure Mycelial Growth Diameter incubation->measure_growth count_germination Count Germinated Spores incubation->count_germination calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition count_germination->calculate_inhibition determine_ec50 Determine EC50 Values calculate_inhibition->determine_ec50 compare_ec50 Compare EC50 Values: Wild-Type vs. Resistant Strains determine_ec50->compare_ec50 end End: Classify Strain Sensitivity compare_ec50->end

Caption: Workflow for this compound sensitivity testing.

References

Unveiling the Dose-Response Dynamics of Dodine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of dodine dose-response curves, offering a comparative look at its toxicological effects on various organisms and its efficacy against fungal pathogens. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

This compound, a fungicide with a history of use in agriculture, exhibits a dose-dependent effect on both target and non-target organisms. Understanding the nuances of these dose-response relationships is critical for assessing its efficacy and potential risks. This guide synthesizes available data to present a clear comparison of this compound's biological activity.

Quantitative Analysis of this compound's Biological Activity

The biological impact of this compound varies significantly depending on the organism and the dose administered. The following tables summarize key toxicological and fungicidal data, providing a quantitative comparison of its effects.

Table 1: Acute Toxicity of this compound in Mammalian Models

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Rat (Male)Oral750-1540[1]
Rat (Female)Oral660[1]
RatOral1000[2]
Guinea PigOral176[1]
Mouse (Male)Oral266-1720[1]
RabbitDermal>1500[2]
RabbitOral535[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: In Vitro Fungicidal Efficacy of this compound (EC50 Values)

Fungal PathogenDiseaseEC50 (mg/L or ppm)Reference
Venturia inaequalisApple ScabDecreased over time with reduced use[3]
Neonectria ditissimaFruit Rot0.61-6.33[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The data presented in this guide are derived from established experimental protocols. The following sections detail the methodologies for key experiments used to assess the dose-response effects of this compound.

Mitochondrial Respiration Assay

This assay is crucial for determining the effect of this compound on cellular energy production.

Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells as an indicator of mitochondrial respiratory chain function.

Materials:

  • Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)

  • ADP (Adenosine diphosphate)

  • Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A)

  • This compound solutions of varying concentrations

Procedure:

  • Preparation: Calibrate the oxygen electrode/respirometer. Prepare fresh solutions of substrates, ADP, inhibitors, and this compound.

  • Chamber Setup: Add respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (typically 37°C).

  • Sample Addition: Introduce a known quantity of isolated mitochondria or cells into the chamber.

  • Basal Respiration (State 2): Measure the oxygen consumption rate in the presence of substrates but before the addition of ADP.

  • ADP-Stimulated Respiration (State 3): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the resulting increase in oxygen consumption.

  • This compound Treatment: Introduce different concentrations of this compound to the chamber and record the effect on State 3 respiration.

  • Inhibitor Studies: Sequentially add inhibitors of specific respiratory complexes to pinpoint the site of this compound's action.

  • Data Analysis: Calculate the oxygen consumption rates (OCR) under each condition and plot them against the this compound concentration to generate a dose-response curve.

Plasma Membrane Integrity Assay

This assay assesses the ability of this compound to disrupt the cell membrane, a key aspect of its fungicidal and toxicological action.

Objective: To determine the extent of plasma membrane damage in cells exposed to this compound.

Materials:

  • Cultured cells (e.g., fungal protoplasts, mammalian cell lines)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Membrane-impermeant dyes (e.g., propidium iodide, trypan blue)

  • Fluorescence microscope or a microplate reader

  • This compound solutions of varying concentrations

Procedure:

  • Cell Culture: Grow cells to a suitable density in a multi-well plate.

  • This compound Exposure: Treat the cells with a range of this compound concentrations for a defined period. Include a vehicle control (the solvent used to dissolve this compound).

  • Dye Staining: Add the membrane-impermeant dye to each well. This dye can only enter cells with compromised plasma membranes.

  • Incubation: Incubate the plate for a short period to allow the dye to enter damaged cells and bind to intracellular components (e.g., nucleic acids).

  • Quantification:

    • Microscopy: Visualize the cells under a fluorescence microscope and count the number of stained (damaged) and unstained (intact) cells.

    • Microplate Reader: Measure the fluorescence intensity in each well. Higher fluorescence indicates greater membrane damage.

  • Data Analysis: Calculate the percentage of cells with compromised membrane integrity for each this compound concentration. Plot this percentage against the this compound concentration to construct a dose-response curve.

Mechanism of Action: A Visual Representation

This compound's primary modes of action are the disruption of the fungal plasma membrane and the inhibition of mitochondrial respiration.[5][6] These actions lead to a cascade of events culminating in cell death. The following diagrams illustrate these pathways.

Dodine_Mechanism_of_Action cluster_membrane Plasma Membrane Disruption Dodine_ext Extracellular this compound Membrane Fungal Plasma Membrane Dodine_ext->Membrane Intercalation Dodine_int Intracellular this compound Membrane->Dodine_int Ion_Leakage Ion Leakage Dodine_int->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Lysis Cell Lysis Membrane_Depolarization->Cell_Lysis

Caption: this compound's interaction with the fungal plasma membrane.

Dodine_Mitochondrial_Inhibition cluster_mitochondrion Mitochondrial Respiration Inhibition This compound Intracellular this compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC Inhibits ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase Inhibits Cellular_Respiration Cellular Respiration ETC->Cellular_Respiration ATP_Production ATP Production ATP_Synthase->ATP_Production Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Cellular_Respiration->Energy_Depletion

References

Comparative Transcriptomics of Dodine-Treated Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic responses of different fungi to the fungicide dodine. It includes a summary of key differentially expressed gene categories, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound, a guanidine-based fungicide, has been a tool in plant disease management for decades. Its primary mode of action is the disruption of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. However, transcriptomic studies reveal a more complex cellular response, with different fungal species exhibiting distinct defense and adaptation strategies. This guide synthesizes available data to offer a comparative perspective on these responses.

Comparative Analysis of Transcriptomic Responses

The transcriptomic response to this compound treatment varies among fungal species, reflecting their different physiological and genetic makeups. Below is a summary of key gene categories that are commonly differentially expressed in response to this compound, based on studies of various fungi and fungicides. This table provides a hypothetical comparison based on known resistance mechanisms and the differential effects of this compound observed in fungi like Ustilago maydis and Zymoseptoria tritici.

Gene CategoryPutative Response in this compound-Tolerant FungiPutative Response in this compound-Sensitive Fungi
Membrane Transport Upregulation of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters to actively efflux the fungicide.Baseline or downregulated expression of transporter genes.
Cell Wall Integrity Pathway Activation of genes involved in cell wall biosynthesis and remodeling (e.g., chitin synthases, glucan synthases) to counteract membrane damage.Limited or delayed activation of cell wall integrity pathway genes.
Stress Response Upregulation of genes related to oxidative stress (e.g., catalases, superoxide dismutases) and osmotic stress.Overwhelmed stress response pathways, leading to apoptosis.
Ergosterol Biosynthesis Potential modulation of ergosterol pathway genes to alter membrane fluidity and reduce this compound binding.Little to no change in the expression of ergosterol biosynthesis genes.
Mitochondrial Respiration While this compound targets mitochondrial respiration, resistant strains might show compensatory upregulation of alternative respiration pathways.Significant downregulation of genes involved in the electron transport chain.

Experimental Protocols

A typical comparative transcriptomics study to investigate the effects of this compound on different fungal species involves the following key steps.

Fungal Culture and this compound Treatment
  • Fungal Strains: Obtain pure cultures of the fungal species to be compared (e.g., a known this compound-sensitive and a potentially resistant isolate).

  • Culture Conditions: Grow the fungi in a suitable liquid medium (e.g., Potato Dextrose Broth) at the optimal temperature and shaking speed for each species until they reach the mid-logarithmic growth phase.

  • This compound Treatment: Determine the sub-lethal concentration of this compound for each fungal strain through preliminary dose-response experiments. Treat the fungal cultures with the respective sub-lethal concentrations of this compound for a defined period (e.g., 2, 6, 12 hours) to capture both early and late transcriptomic responses. A control group for each strain should be treated with the solvent used to dissolve this compound (e.g., sterile water or a minimal amount of DMSO).

  • Harvesting: After the treatment period, harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen to preserve RNA integrity.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Extract total RNA from the frozen mycelia using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference genome of each fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and control samples for each fungal species.

  • Functional Annotation and Enrichment Analysis: Perform functional annotation of the differentially expressed genes (DEGs) using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and processes.

  • Comparative Analysis: Compare the sets of DEGs and enriched pathways across the different fungal species to identify common and species-specific responses to this compound.

Visualizing Fungal Responses to this compound

The following diagrams illustrate key concepts in the comparative transcriptomic analysis of this compound-treated fungi.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis fungal_culture Fungal Culture dodine_treatment This compound Treatment fungal_culture->dodine_treatment rna_extraction RNA Extraction dodine_treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing quality_control Quality Control sequencing->quality_control read_mapping Read Mapping quality_control->read_mapping deg_analysis Differential Gene Expression Analysis read_mapping->deg_analysis functional_annotation Functional Annotation deg_analysis->functional_annotation comparative_analysis Comparative Analysis functional_annotation->comparative_analysis

Caption: A generalized workflow for a comparative transcriptomics study of this compound-treated fungi.

signaling_pathway cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response This compound This compound membrane_damage Membrane Damage This compound->membrane_damage efflux_pumps Efflux Pumps (ABC/MFS) This compound->efflux_pumps Efflux mitochondria Mitochondrial Dysfunction This compound->mitochondria cwi_pathway Cell Wall Integrity Pathway membrane_damage->cwi_pathway stress_response Stress Response (Oxidative, Osmotic) membrane_damage->stress_response

Caption: Putative signaling pathways activated in fungi upon exposure to this compound.

logical_relationship cluster_this compound This compound Treatment cluster_fungi Fungal Species cluster_response Transcriptomic Response dodine_exposure This compound Exposure fungus_a Fungus A (e.g., Tolerant) dodine_exposure->fungus_a fungus_b Fungus B (e.g., Sensitive) dodine_exposure->fungus_b upregulation Upregulation of Defense Genes fungus_a->upregulation downregulation Downregulation of Metabolic Genes fungus_a->downregulation no_significant_change No Significant Change fungus_b->no_significant_change

Caption: Logical relationship of comparative transcriptomic responses to this compound.

Validating Bioassays for Dodine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of bioassay methods for validating the activity of dodine, a fungicide with a multifaceted mechanism of action. This document outlines key experimental protocols and presents comparative data to aid in the selection and implementation of appropriate bioassays.

This compound, a guanidine-based fungicide, is utilized to control a range of fungal diseases in crops. Its efficacy stems from its ability to disrupt critical cellular processes in fungi. Primarily, this compound inhibits mitochondrial respiration, leading to a depletion of ATP, the cell's main energy currency. As a secondary mechanism, it can also compromise the integrity of the plasma membrane and interfere with endocytosis in a species-dependent manner. Validating the biological activity of this compound and formulations containing it requires robust bioassays that can quantitatively assess these effects.

Comparison of Bioassay Methods

The selection of a bioassay for this compound activity depends on the specific research question, the target fungal species, and the desired endpoint. The following table summarizes key bioassays, their principles, and provides comparative data where available.

Bioassay MethodPrincipleFungal Species ExampleEndpoint MeasuredEC50 Values (µg/mL)Reference
Mycelial Growth Inhibition Assay Measures the inhibition of fungal colony growth on a solid medium containing varying concentrations of this compound.Venturia inaequalisRadial growth of the mycelium.Varies by isolate sensitivity.
Germ Tube Elongation Assay Assesses the effect of this compound on the germination of fungal spores and the subsequent elongation of the germ tube.Venturia inaequalisLength of the germ tube.EC50 values for sensitive populations are significantly lower than for resistant ones.
Mitochondrial Respiration Assay Quantifies the inhibition of oxygen consumption by fungal cells, directly measuring the impact on the primary target of this compound.Ustilago maydisRate of oxygen consumption.26.5
Mitochondrial Membrane Potential Assay Measures the depolarization of the inner mitochondrial membrane, an early indicator of mitochondrial dysfunction.Ustilago maydisFluorescence intensity of a potential-sensitive dye.0.72
Plasma Membrane Integrity Assay Determines the extent of membrane damage by measuring the influx of a fluorescent dye that is normally excluded from healthy cells.Ustilago maydisCellular fluorescence.Higher concentrations required compared to mitochondrial effects.
Endocytosis Inhibition Assay Monitors the uptake of endocytic markers to assess the impact of this compound on this cellular process.Ustilago maydisMotility of actin patches involved in endocytosis.5.95

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of bioassay results. Below are protocols for key experiments.

Mycelial Growth Inhibition Assay
  • Media Preparation : Prepare potato dextrose agar (PDA) or a similar suitable growth medium and autoclave.

  • Incorporation of this compound : While the medium is still molten (approximately 45-50°C), add appropriate volumes of a stock solution of this compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare control plates without this compound.

  • Inoculation : Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation : Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection : Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Analysis : Calculate the percentage of growth inhibition for each this compound concentration relative to the control. Determine the EC50 value (the concentration of this compound that causes 50% inhibition of growth) using probit analysis or non-linear regression.

Mitochondrial Respiration Assay
  • Cell Culture : Grow the fungal cells in a suitable liquid medium to the mid-logarithmic phase.

  • Cell Preparation : Harvest the cells by centrifugation and wash them with a suitable buffer. Resuspend the cells in the assay buffer to a specific density.

  • Oxygen Consumption Measurement : Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor in a sealed chamber.

  • Assay Procedure : Add the fungal cell suspension to the chamber and allow the basal respiration rate to stabilize. Inject this compound at various concentrations and record the change in the rate of oxygen consumption.

  • Data Analysis : Calculate the percentage of inhibition of respiration for each this compound concentration and determine the EC50 value.

Visualizing Mechanisms and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

dodine_mechanism_of_action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Mitochondrion Mitochondrion Plasma_Membrane Plasma_Membrane Endocytosis Endocytosis ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Plasma_Membrane Disrupts Integrity (Secondary) This compound->Endocytosis Inhibits (Secondary) This compound->ETC Inhibits bioassay_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture Prepare Fungal Culture Inoculation Inoculate with Fungus Culture->Inoculation Dodine_Prep Prepare this compound Solutions Treatment Apply this compound Treatments Dodine_Prep->Treatment Inoculation->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Collect Data (e.g., Growth, Fluorescence) Incubation->Data_Collection EC50_Calc Calculate EC50 Data_Collection->EC50_Calc Validation Validate Assay Performance EC50_Calc->Validation

Navigating Specificity: A Comparative Guide to Dodine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of the fungicide dodine is critical for ensuring food safety and environmental monitoring. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, a key performance characteristic of any immunoassay is its specificity, defined by the extent to which the antibody cross-reacts with structurally related compounds. This guide provides a comparative overview of the cross-reactivity of a hypothetical anti-dodine immunoassay, supported by illustrative experimental data and detailed protocols.

Understanding this compound and Potential Cross-Reactants

This compound, a member of the guanidine fungicide family, exerts its antifungal effect primarily through the disruption of the fungal cell membrane. Its chemical structure, featuring a long lipophilic dodecyl chain and a hydrophilic guanidinium group, gives it surfactant-like properties. Consequently, other guanidine-containing compounds and surfactants with similar structural motifs are potential cross-reactants in a this compound-specific immunoassay.

Performance Comparison: Cross-Reactivity of a Hypothetical Anti-Dodine Antibody

The specificity of an immunoassay is determined by testing the antibody against a panel of compounds structurally related to the target analyte. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (this compound).

Below is a summary of hypothetical cross-reactivity data for a competitive ELISA designed for this compound detection.

CompoundChemical StructureRelationship to this compound% Cross-Reactivity
This compound C₁₂H₂₅NHC(=NH)NH₂·CH₃COOHTarget Analyte 100%
GuazatineMixture of guanidinated polyaminesGuanidine fungicide15.2%
IminoctadineC₁₈H₄₁N₇Guanidine fungicide8.5%
AgmatineC₅H₁₄N₄Guanidine compound2.1%
L-ArginineC₆H₁₄N₄O₂Guanidine-containing<0.1%
DodecyltrimethylammoniumC₁₅H₃₄N⁺Cationic surfactant0.5%
CetyltrimethylammoniumC₁₉H₄₂N⁺Cationic surfactant<0.1%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles will vary depending on the specific antibody and assay conditions.

Experimental Protocols

A robust assessment of cross-reactivity is underpinned by well-defined experimental protocols. The following outlines a typical indirect competitive ELISA (icELISA) methodology for determining this compound concentration and assessing cross-reactivity.

Key Experiment: Indirect Competitive ELISA (icELISA) for this compound

1. Reagent Preparation:

  • Coating Antigen: this compound-hapten conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
  • Antibody Solution: Anti-dodine monoclonal antibody is diluted in a blocking buffer (e.g., PBS with 1% BSA).
  • Standard/Sample Solutions: this compound standards of known concentrations and samples are prepared in a suitable buffer (e.g., PBS-Tween 20 with 10% methanol).
  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) is diluted in blocking buffer.
  • Substrate Solution: A chromogenic substrate for HRP (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is prepared according to the manufacturer's instructions.
  • Stopping Solution: An acid solution (e.g., 2 M H₂SO₄) is used to stop the enzymatic reaction.

2. Assay Procedure:

  • Coating: A 96-well microtiter plate is coated with the coating antigen solution and incubated overnight at 4°C.
  • Washing: The plate is washed three times with a washing buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer and incubating for 1-2 hours at 37°C.
  • Washing: The plate is washed as described above.
  • Competitive Reaction: Equal volumes of the anti-dodine antibody solution and either the this compound standard, sample, or potential cross-reactant are added to the wells. The plate is then incubated for 1 hour at 37°C.
  • Washing: The plate is washed as described above.
  • Secondary Antibody Incubation: The HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
  • Washing: The plate is washed as described above.
  • Signal Development: The substrate solution is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature.
  • Reaction Stoppage: The stopping solution is added to each well.
  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the this compound concentration.
  • The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.
  • Cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100 where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the proposed mechanism of this compound's action.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation (Coating Antigen, Antibodies, Standards) coating Plate Coating reagent_prep->coating washing1 Washing coating->washing1 blocking Blocking washing1->blocking washing2 Washing blocking->washing2 competition Competitive Reaction (this compound vs. Cross-Reactant) washing2->competition washing3 Washing competition->washing3 secondary_ab Secondary Antibody Incubation washing3->secondary_ab washing4 Washing secondary_ab->washing4 signal_dev Signal Development washing4->signal_dev stop_reaction Stop Reaction signal_dev->stop_reaction data_acq Data Acquisition (Absorbance Reading) stop_reaction->data_acq analysis Standard Curve Generation & Cross-Reactivity Calculation data_acq->analysis

Figure 1. Experimental workflow for determining this compound cross-reactivity using an indirect competitive ELISA.

dodine_mechanism cluster_membrane Fungal Cell Membrane cluster_mitochondria Mitochondrion This compound This compound membrane_disruption Membrane Disruption (Surfactant-like action) This compound->membrane_disruption resp_inhibition Inhibition of Mitochondrial Respiration This compound->resp_inhibition permeability Increased Permeability membrane_disruption->permeability leakage Cellular Leakage permeability->leakage cell_death Fungal Cell Death leakage->cell_death atp_depletion ATP Depletion resp_inhibition->atp_depletion atp_depletion->cell_death

Safety Operating Guide

Proper Disposal Procedures for Dodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Dodine, a fungicide that requires careful handling due to its environmental and health hazards. Adherence to these procedures is critical for ensuring the safety of personnel and protecting the environment.

This compound is classified as moderately toxic to humans and animals if ingested, inhaled, or absorbed through the skin and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6][7][8][9] Therefore, proper disposal is not merely a recommendation but a critical aspect of laboratory safety and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective gloves

  • Safety goggles or face shield

  • Protective clothing, such as a lab coat or apron[1][2][4][10]

Ensure that an emergency eye wash station and a safety shower are readily accessible in the work area.[10]

Step-by-Step Disposal Procedures

The proper disposal method for this compound and its containers depends on the nature of the waste. On-site disposal of the undiluted product is not acceptable.[10]

1. Unused or Waste this compound Product:

  • Primary Recommendation: The preferred method is to use the product entirely according to its labeled instructions, if applicable.[2][11]

  • Professional Disposal: If the product cannot be used, it must be treated as hazardous waste.[5][8] Arrange for disposal at a licensed waste disposal facility or an approved landfill.[2][6][10]

  • Regulatory Guidance: For specific guidance, contact your state's Pesticide or Environmental Control Agency, or a hazardous waste representative at the nearest EPA regional office.[11]

  • Prohibited Actions: Never empty this compound into drains, sewers, or any water supply.[2][5][7][8]

2. Empty this compound Containers:

  • Decontamination: Empty containers are still considered hazardous and must not be reused.[7][11] They should be triple-rinsed with an appropriate solvent (e.g., water).[2]

  • Rinsate Disposal: The rinsate (the liquid from rinsing) should be collected and used as part of a spray mixture or disposed of as hazardous waste along with the unused product.[2]

  • Final Disposal: After triple-rinsing, containers should be punctured or crushed to prevent reuse.[2] They can then be offered for recycling at a designated facility or disposed of in an approved landfill.[2]

3. Management of Spills:

  • Containment: In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.[2]

  • Absorption: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite.[2] For solid spills, carefully scoop or shovel the material into a suitable container, minimizing dust generation.[10]

  • Cleanup: After removing the bulk of the spill, clean the affected area with water and absorb the cleaning water with more inert material.[2]

  • Waste Collection: All contaminated materials, including absorbents and cleaning supplies, must be collected in properly labeled, sealed containers for disposal as hazardous waste.[7][10]

Quantitative Hazard Data

To underscore the importance of these disposal procedures, the following table summarizes key toxicity data for this compound.

Hazard MetricValueSpeciesReference
Aquatic Toxicity
LC50 (96 hours)0.6 mg/LHarlequin fish (Rasbora heteromorpha)[8]
EC50 (48 hours)0.13 mg/LDaphnia[6]
Avian Toxicity
Acute Oral LD501142 mg/kgMallard ducks[6]
Acute Oral LD50788 mg/kgJapanese quail[6]
Mammalian Toxicity
Acute Oral LD50>1000 mg/kgRat[6]
Acute Dermal LD50>6000 mg/kgRat[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DodineDisposalWorkflow start This compound Waste Generated decision_product Is it unused product or contaminated material? start->decision_product Assess Waste Type decision_container Is it an empty container? decision_product->decision_container Container use_product Can product be used according to label? decision_product->use_product Product/Material triple_rinse Triple-Rinse Container decision_container->triple_rinse Yes apply_label Use as directed use_product->apply_label Yes hazardous_waste Treat as Hazardous Waste use_product->hazardous_waste No end_product Product Disposal Complete apply_label->end_product contact_agency Contact Environmental Agency or Waste Contractor for guidance hazardous_waste->contact_agency approved_facility Dispose at Approved Hazardous Waste Facility (Landfill or Incineration) contact_agency->approved_facility approved_facility->end_product rinsate_disposal Collect rinsate and add to spray mixture or treat as hazardous waste triple_rinse->rinsate_disposal puncture_container Puncture/Crush Container to prevent reuse rinsate_disposal->puncture_container container_disposal Dispose in Approved Landfill or offer for Recycling puncture_container->container_disposal end_container Container Disposal Complete container_disposal->end_container

Caption: Logical workflow for the proper disposal of this compound product and containers.

References

Personal protective equipment for handling Dodine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dodine

For laboratory personnel engaged in research and development, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use and disposal of this compound, reinforcing our commitment to safety beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE ComponentSpecifications and RequirementsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary where splashing is a risk.[1]Protects against irreversible eye damage from splashes or dust.[2]
Skin Protection Gloves: Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Neoprene, PVC).[3][4] Avoid leather or canvas gloves.[5] Wash the outside of gloves before removal.[2][6] Clothing: Wear long-sleeved, fire-retardant garments or chemical-resistant coveralls.[1][4][6] An apron may be required when mixing or handling concentrates.[5] Pant legs should be worn outside of boots.[4]Prevents skin irritation and harmful effects from dermal absorption.[2][7][8] Contaminated clothing must be removed immediately and washed separately before reuse.[2][3]
Respiratory Protection A NIOSH-approved dust/mist filtering respirator or a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][6][7] Ensure proper fit and use according to the manufacturer's instructions.[9]Protects against inhalation of harmful dust, mists, or vapors.[7][10]
Footwear Chemical-resistant boots.[4]Protects feet from spills and contamination.
Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably outdoors or in a designated fume hood.[6][7]

  • Avoid creating dust.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][7][11]

  • Wash hands and exposed skin thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[2][6][7]

  • Use non-sparking tools and avoid sources of ignition as dust-air mixtures may be flammable.[7]

  • An emergency eyewash station and safety shower should be readily accessible in the work area.[6]

Storage:

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[7][11]

  • Keep out of reach of children.[7]

  • Store away from food, drink, and animal feeding stuffs.[6]

  • Prevent the product from becoming wet during storage to avoid chemical changes that could reduce its effectiveness and create flammable vapors.[7]

Disposal Plan

The disposal of this compound and its containers must be managed in accordance with local, state, and federal environmental regulations to prevent harm to the environment.[6][11]

  • Waste this compound: Dispose of waste at an approved hazardous or special waste collection point.[10] On-site disposal of the undiluted product is unacceptable.[6]

  • Contaminated Materials: Absorbent materials used for spills and contaminated clothing should be disposed of as hazardous waste.[3][9]

  • Empty Containers: Do not reuse empty containers. Triple rinse the container, then offer for recycling if available or puncture and dispose of in a sanitary landfill or by other approved procedures.[2][3] Do not contaminate ponds, waterways, or ditches with the chemical or used container.[11]

Emergency Procedures: Spill and First Aid

Immediate and appropriate response to spills and exposures is critical.

Spill Management:

  • Evacuate the area immediately.[6]

  • Eliminate all ignition sources in the vicinity.[6]

  • Wear full personal protective equipment, including respiratory protection.[3]

  • Contain the spill to prevent it from entering drains or water courses using absorbent material.[3][10]

  • Scoop or shovel the solid material into a suitable container for disposal, minimizing dust generation.[6]

  • Clean the spill area thoroughly.

First-Aid Measures:

  • If Swallowed: Rinse mouth with water.[1][8] Do NOT induce vomiting.[2][7] Seek immediate medical attention.[1][3][10]

  • If on Skin: Immediately remove all contaminated clothing.[10] Wash skin with plenty of soap and water.[3][7] If skin irritation occurs, get medical advice.[3][8]

  • If in Eyes: Immediately flush eyes with plenty of running water for at least 15-20 minutes, holding the eyelids apart.[2][3] Remove contact lenses, if present and easy to do, and continue rinsing.[1][3] Seek immediate medical attention.[3][10]

  • If Inhaled: Move the person to fresh air.[3][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[3][10]

This compound Spill Response Workflow

The following diagram outlines the procedural steps for safely managing a this compound spill in a laboratory setting.

Dodine_Spill_Response start This compound Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Coveralls) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Scoop solid material into a labeled waste container) contain->cleanup decontaminate Decontaminate the Area (Wash surface with appropriate cleaner) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident (Inform supervisor and safety officer) dispose->report end Spill Response Complete report->end

Caption: Workflow for a laboratory this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.